molecular formula C10H17N3O2S B1609014 3,4-Diamino-N,N-diethyl-benzenesulfonamide CAS No. 49804-28-6

3,4-Diamino-N,N-diethyl-benzenesulfonamide

Cat. No.: B1609014
CAS No.: 49804-28-6
M. Wt: 243.33 g/mol
InChI Key: AMLGOCJQWVBKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diamino-N,N-diethyl-benzenesulfonamide is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGOCJQWVBKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397229
Record name 3,4-Diamino-N,N-diethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49804-28-6
Record name 3,4-Diamino-N,N-diethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Scaffold

3,4-Diamino-N,N-diethyl-benzenesulfonamide is an aromatic organic compound featuring a core benzenesulfonamide structure substituted with two key functional groups: a vicinal diamine system (at positions 3 and 4) and a diethylsulfonamide moiety. This unique combination of a nucleophilic diamine and a sulfonamide group—a well-established pharmacophore—makes it a molecule of significant interest in medicinal chemistry and materials science.[1] The sulfonamide group is a cornerstone of many antibacterial drugs, known for its ability to interfere with bacterial folic acid synthesis.[1][2] The adjacent amino groups provide a reactive handle for constructing complex heterocyclic systems, such as benzimidazoles, which are prevalent in numerous biologically active compounds.

This guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and the potential applications of this compound, grounded in established chemical principles and supported by authoritative data.

Core Compound Identification and Properties

Precise identification is critical for any chemical entity. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 49804-28-6[3]
Molecular Formula C₁₀H₁₇N₃O₂S[1][3]
Molecular Weight 243.33 g/mol
IUPAC Name 3,4-diamino-N,N-diethylbenzenesulfonamide[1]
Synonyms Benzenesulfonamide, 3,4-diamino-N,N-diethyl-[1]
SMILES CCN(CC)S(=O)(=O)c1ccc(c(c1)N)N[1][4]
InChI InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3[1][4]
Monoisotopic Mass 243.10414 Da[4]
Predicted XlogP 1.0[4]

Synthesis Pathway: A Strategic Approach

A direct, documented synthesis for this compound is not prominently published. However, a robust and logical multi-step synthesis can be proposed based on well-established organic transformations. The strategy involves the initial formation of the sulfonamide bond followed by the reduction of nitro groups to the target diamine.

Core Rationale: The synthesis begins with a commercially available dinitro-substituted sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles like secondary amines, making the formation of the sulfonamide straightforward. The subsequent reduction of the two nitro groups is a standard and high-yielding transformation to furnish the vicinal diamine.

Proposed Experimental Protocol

Step 1: Synthesis of 3,4-Dinitro-N,N-diethyl-benzenesulfonamide

  • To a stirred solution of diethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) cooled to 0 °C in an ice bath, add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.0 equivalent) dropwise.

  • The choice of a base like pyridine or triethylamine (1.2 equivalents) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dinitro-N,N-diethyl-benzenesulfonamide, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Dissolve the dinitro intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl can be used.

  • The reaction is monitored by TLC until the starting material is fully consumed.

  • After completion, the catalyst (if using Pd/C) is removed by filtration through Celite.

  • The solvent is removed in vacuo. If an acidic workup was used, the resulting salt is neutralized with a base (e.g., NaOH or NaHCO₃) to yield the free diamine product.

  • The final product can be purified by recrystallization to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4-Dinitrobenzenesulfonyl Chloride Step1 Step 1: Sulfonamide Formation (Nucleophilic Acyl Substitution) Start->Step1 Reagent1 Diethylamine (Et2NH) Pyridine Reagent1->Step1 Intermediate 3,4-Dinitro-N,N-diethyl- benzenesulfonamide Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reagent2 H2, Pd/C (Catalyst) or SnCl2/HCl Reagent2->Step2 Product 3,4-Diamino-N,N-diethyl- benzenesulfonamide Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Potential Applications

The utility of this compound stems directly from its hybrid structure.

  • Pharmaceutical Intermediate: The primary application lies in its role as a scaffold in drug discovery. The sulfonamide group is a known antibacterial pharmacophore.[2] Furthermore, the 1,2-diaminobenzene moiety is a classic precursor for the synthesis of benzimidazoles. This can be achieved by condensation with a variety of carboxylic acids or aldehydes, leading to a diverse library of compounds for biological screening. Novel derivatives of similar benzenesulfonamides have been investigated for their binding to carbonic anhydrases, which are targets for various pathologies.[6]

  • Dye and Polymer Synthesis: Aromatic diamines are fundamental building blocks in the synthesis of dyes and high-performance polymers.[6] The amino groups can be diazotized and coupled to form azo dyes. They can also be reacted with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively, materials known for their thermal stability.

Key Reactive Sites Diagram

Reactivity_Diagram cluster_molecule This compound mol Structure N3_Amino 3-Amino Group (Nucleophilic Site) Reaction1 Condensation with Carboxylic Acids/Aldehydes N3_Amino->Reaction1 Reaction2 Diazotization & Coupling N3_Amino->Reaction2 N4_Amino 4-Amino Group (Nucleophilic Site) N4_Amino->Reaction1 Sulfonamide Sulfonamide Group (Pharmacophore) Product1 Benzimidazole Derivatives Reaction1->Product1 Product2 Azo Dyes Reaction2->Product2

Caption: Key functional groups and their potential chemical transformations.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aromatic amines and sulfonamides can be used to infer handling precautions. Aromatic amines can be toxic and are often skin/eye irritants.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[9]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

    • In case of skin contact: Wash off with plenty of soap and water. Remove contaminated clothing.[8][9]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store locked up.[8][9]

Conclusion

This compound is a chemical intermediate with considerable potential, particularly for the synthesis of heterocyclic compounds relevant to medicinal chemistry. Its structure combines the proven sulfonamide pharmacophore with a versatile vicinal diamine handle. While detailed experimental data is sparse, its properties can be reliably inferred from its structure, and a logical synthetic route can be readily devised from common starting materials. For researchers in drug discovery and materials science, this compound represents a valuable and accessible building block for creating novel molecular entities. Adherence to strict safety protocols, as outlined for related aromatic amines, is paramount during its handling and use.

References

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H17N3O2S). Retrieved from [Link]

  • WorldOfChemicals. (2013). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Amino-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,4-Diamino-N,N-diethyl-benzenesulfonamide (CAS 49804-28-6): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-Diamino-N,N-diethyl-benzenesulfonamide (CAS 49804-28-6), a versatile organic compound possessing a unique combination of a sulfonamide moiety and vicinal amino groups on an aromatic ring. This document is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, plausible synthetic routes, potential mechanisms of action, and applications as a chemical intermediate. Detailed experimental protocols for its synthesis and analytical characterization are provided, grounded in established chemical principles. The guide emphasizes the compound's potential as a scaffold in medicinal chemistry, particularly for developing novel therapeutic agents, while also outlining critical safety and handling procedures.

Introduction: The Sulfonamide Privileged Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its robust chemical stability, favorable pharmacokinetic properties, and ability to engage in strong hydrogen bonding interactions with biological targets.[1][2] Since the discovery of the antibacterial properties of prontosil, the sulfonamide motif has been integrated into a vast array of clinically significant drugs, including diuretics, antidiabetic agents, anti-inflammatory drugs (COX-2 inhibitors), and antiviral agents.[1]

This compound is a distinct member of this class. Its structure is characterized by a benzenesulfonamide core substituted with two key features: a tertiary N,N-diethylsulfonamide group and two adjacent (ortho) amino groups at the 3 and 4 positions of the benzene ring.[3] The diethyl substitution enhances lipophilicity, which can influence the molecule's solubility and membrane permeability.[3] The 1,2-diamino functionality, also known as an ortho-phenylenediamine moiety, is a highly reactive and versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, making this compound a particularly valuable building block in synthetic and medicinal chemistry.

This guide will explore the technical details of this compound, from its fundamental properties to its practical applications in a research setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

PropertyValueReference
CAS Number 49804-28-6[3]
Molecular Formula C₁₀H₁₇N₃O₂S[3]
Molecular Weight 243.33 g/mol Calculated
IUPAC Name This compound[3]
SMILES CCN(CC)S(=O)(=O)c1ccc(c(c1)N)N[3]
InChI InChI=1/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3[3]
Physical State Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and hot ethanol.

Synthesis and Manufacturing

While a specific, documented synthesis for this compound is not widely published in peer-reviewed literature, a chemically sound and logical pathway can be proposed based on established organic chemistry principles for sulfonamide synthesis and nitro group reduction. The following multi-step route begins from a commercially available dinitroaniline precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process:

  • Diazotization-Sandmeyer Reaction: Conversion of the amino group of 4,5-dinitro-2-aminophenol to a sulfonyl chloride.

  • Amination: Reaction of the resulting sulfonyl chloride with diethylamine to form the N,N-diethylsulfonamide.

  • Reduction: Reduction of the two nitro groups to the corresponding diamino functionalities.

G A Starting Material: 1-Amino-3,4-dinitrobenzene B Step 1: Diazotization & Sulfonation (Sandmeyer-type reaction) A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C Intermediate: 3,4-Dinitrobenzene-1-sulfonyl chloride B->C D Step 2: Amination C->D Diethylamine (HN(Et)₂) Base (e.g., Pyridine) E Intermediate: N,N-Diethyl-3,4-dinitrobenzenesulfonamide D->E F Step 3: Reduction E->F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the proposed synthesis. Causality: Each step is designed to achieve a specific chemical transformation. The Sandmeyer reaction is a classic method for introducing a sulfonyl chloride group. The subsequent amination is a standard nucleophilic acyl substitution. Finally, catalytic hydrogenation is chosen as a clean and efficient method for nitro group reduction.

Materials:

  • 1-Amino-3,4-dinitrobenzene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas

  • Copper(I) chloride (CuCl)

  • Diethylamine

  • Pyridine

  • Tin(II) chloride (SnCl₂) or Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvents (e.g., Dichloromethane, Methanol)

Procedure:

  • Step 1: Synthesis of 3,4-Dinitrobenzene-1-sulfonyl chloride

    • Dissolve 1-Amino-3,4-dinitrobenzene in concentrated HCl and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with SO₂ gas.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Synthesis of N,N-Diethyl-3,4-dinitrobenzenesulfonamide

    • Dissolve the crude 3,4-Dinitrobenzene-1-sulfonyl chloride in a suitable solvent like dichloromethane.

    • Add pyridine (as a base) and cool the mixture to 0 °C.

    • Slowly add diethylamine dropwise. Rationale: The base (pyridine) neutralizes the HCl byproduct generated during the reaction, driving the amination to completion.[4]

    • Stir the reaction at room temperature overnight.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dinitro intermediate.

  • Step 3: Reduction to this compound

    • Dissolve the N,N-Diethyl-3,4-dinitrobenzenesulfonamide intermediate in methanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude final product.

    • Purify the product by recrystallization or column chromatography to obtain pure this compound.

Potential Mechanism of Action and Biological Profile

The biological activity of this compound has not been extensively characterized. However, its structure allows for informed predictions based on the well-established pharmacology of the sulfonamide and ortho-phenylenediamine scaffolds.

Antibacterial Activity (PABA Antagonism)

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] Bacteria must synthesize folate de novo, whereas mammals obtain it from their diet. Sulfonamides are structural mimics of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they halt the production of dihydropteroic acid, a precursor to tetrahydrofolate, which is vital for DNA and RNA synthesis. This bacteriostatic action effectively stops bacterial growth and replication.[5]

While this compound is not a classic PABA mimic (which typically has a primary amino group para to the sulfonamide), its diamino-phenylsulfonamide core is a key pharmacophore that could be derivatized to create potent antibacterial agents.

G PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Drug (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition DihydropteroicAcid Dihydropteroic Acid (Folate Precursor) DHPS->DihydropteroicAcid Enzymatic Conversion NoFolate Folate Synthesis Blocked DHPS->NoFolate

Caption: Conceptual diagram of sulfonamide antibacterial mechanism of action.

Carbonic Anhydrase Inhibition

Primary sulfonamides (-SO₂NH₂) are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. CAs are involved in numerous physiological processes, and their inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.[1][6]

This compound contains a tertiary sulfonamide (-SO₂N(Et)₂), which lacks the N-H protons necessary for the canonical binding mode to the zinc ion. Therefore, the parent compound itself is not expected to be a direct CA inhibitor. However, the diamino functionality provides a synthetic handle for derivatization, allowing for the introduction of primary sulfonamide groups or other zinc-binding moieties, making it a valuable starting material for designing novel and potentially isoform-selective CA inhibitors.

Role as a Synthetic Intermediate

The most immediate and significant application for this compound is as a chemical intermediate. The ortho-phenylenediamine moiety can readily undergo condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form a variety of heterocyclic structures. This makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs or for synthesizing materials like azo dyes.[7][8]

Analytical and Quality Control Protocols

To ensure the identity and purity of synthesized this compound, a robust analytical protocol is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Analysis by RP-HPLC

Rationale: This reverse-phase HPLC method separates the compound from potential impurities based on polarity. The use of a gradient elution ensures that compounds with a range of polarities can be effectively resolved. A UV detector is suitable as the benzene ring is a strong chromophore. This method is adapted from established procedures for similar aromatic sulfonamides.[9]

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample: 1 mg/mL solution of the compound in Acetonitrile/Water (50:50).

Procedure:

  • System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Linear gradient from 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a previously characterized reference standard.

Self-Validation: For complete structural confirmation, the purified compound should also be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Fire Safety: The compound is an organic solid and is expected to be combustible. Keep away from open flames and high heat. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]

Applications in Research and Drug Development

This compound is a strategic starting material for various research and development endeavors:

  • Scaffold for Combinatorial Chemistry: The diamino functionality is a prime reaction site for building diverse chemical libraries. By reacting it with a range of aldehydes, ketones, or carboxylic acids, researchers can rapidly generate a large number of novel heterocyclic compounds for high-throughput screening.

  • Development of Novel Antibacterials: It serves as a foundational structure for synthesizing new sulfonamide-based drugs designed to overcome existing bacterial resistance mechanisms.

  • Probe Synthesis: The compound can be used to synthesize molecular probes by attaching fluorescent tags or affinity labels, enabling the study of biological targets and pathways.

  • Material Science: The ortho-phenylenediamine core is a precursor for synthesizing polybenzimidazoles, a class of high-performance polymers with exceptional thermal and chemical stability.

Conclusion

This compound (CAS 49804-28-6) is a compound of significant interest to the scientific community, not as an end-product, but as a highly versatile and potent chemical intermediate. Its unique structure, combining a lipophilic diethylsulfonamide group with a reactive ortho-phenylenediamine moiety, provides a rich platform for synthetic innovation. While its direct biological activity remains to be fully elucidated, its potential as a scaffold for developing new antibacterial agents, enzyme inhibitors, and advanced materials is clear. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to synthesize, purify, and utilize this valuable building block in their pursuit of novel chemical entities and therapeutic agents.

References

  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information.

  • Adeboye, O. O., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Bioinorganic Chemistry and Applications.

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.

  • Polyone Corporation. (2018). Safety Data Sheet.

  • CymitQuimica. (n.d.). CAS 49804-28-6: 3,4-diamino-N,N-diethylbenzenesulfonamide.

  • ChemicalBook. (2022). 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE.

  • CRC Industries, Inc. (2022). Safety Data Sheet.

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.

  • BuyersGuideChem. (n.d.). This compound suppliers and producers.

  • HXCHEM. (n.d.). This compound/CAS:49804-28-6.

  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

  • Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications.

  • PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information.

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides.

  • Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Hernandez-Luis, F., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.

  • Thermo Fisher Scientific. (2010). Safety Data Sheet.

  • Spectrum Chemical. (2023). Safety Data Sheet.

  • Fisher Scientific. (2014). Safety Data Sheet.

  • Google Patents. (n.d.). Process for the preparation of benzene sulfonamides.

  • Sigma-Aldrich. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide.

  • Narbutaitė, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal.

  • World of Chemicals. (2013). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.

  • Benchchem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide.

  • ResearchGate. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.

  • Asim, M., et al. (2022). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. Archiv der Pharmazie.

Sources

An In-Depth Technical Guide to the Synthesis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3,4-Diamino-N,N-diethyl-benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. This document, intended for an audience of researchers and drug development professionals, offers a detailed, step-by-step methodology, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability. All protocols are presented as self-validating systems, with in-text citations to authoritative sources and a complete reference list. Visual aids in the form of diagrams and structured data tables are included to enhance clarity and facilitate seamless knowledge transfer.

Introduction and Strategic Approach

The synthesis of this compound is a multi-step process that requires careful consideration of reagent selection and reaction conditions to ensure high yield and purity of the final product. The strategic approach outlined in this guide is predicated on a logical and well-documented synthetic sequence, commencing with a readily available starting material and proceeding through two key transformations: the formation of a sulfonamide linkage and the reduction of a nitro group. This pathway is designed to be both efficient and scalable, making it suitable for laboratory-scale research and potential scale-up for preclinical and clinical development.

The core of this synthetic strategy involves a two-step sequence:

  • Sulfonamide Formation: The synthesis initiates with the reaction of a suitable sulfonyl chloride precursor with diethylamine to construct the desired N,N-diethylsulfonamide moiety.

  • Nitro Group Reduction: The subsequent and final step involves the selective reduction of an aromatic nitro group to the corresponding primary amine, yielding the target 3,4-diamino substitution pattern.

This approach is favored due to the commercial availability of the necessary precursors and the high efficiency of the individual reactions. The following sections will provide a detailed exposition of each step, including mechanistic insights, optimized protocols, and characterization data.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Start 4-Amino-3-nitrobenzenesulfonyl chloride Intermediate 4-Amino-3-nitro-N,N-diethylbenzenesulfonamide Start->Intermediate Diethylamine, Base Final This compound Intermediate->Final Reduction (e.g., H2/Pd-C or SnCl2)

Figure 1: Overall synthetic scheme for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitro-N,N-diethylbenzenesulfonamide

The initial step in the synthesis is the formation of the sulfonamide bond through the reaction of 4-amino-3-nitrobenzenesulfonyl chloride with diethylamine. This is a nucleophilic acyl substitution reaction at the sulfonyl group.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (facilitated by a base) yields the stable sulfonamide product.

Detailed Protocol:

  • To a stirred solution of 4-amino-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/g of sulfonyl chloride) at 0 °C, add diethylamine (2.2 eq) dropwise. The excess diethylamine also acts as a base to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-amino-3-nitro-N,N-diethylbenzenesulfonamide as a solid.

Table 1: Reagents and Conditions for Sulfonamide Formation

Reagent/ParameterMolar Ratio/ValueRationale
4-Amino-3-nitrobenzenesulfonyl chloride1.0 eqStarting material
Diethylamine2.2 eqNucleophile and acid scavenger
SolventDCM or THFAprotic, inert solvent
Temperature0 °C to Room Temp.Controlled reaction rate
Reaction Time2-4 hoursMonitored by TLC
Step 2: Synthesis of this compound

The final step is the reduction of the nitro group in 4-amino-3-nitro-N,N-diethylbenzenesulfonamide to a primary amine. This transformation is crucial for obtaining the desired vicinal diamine functionality. Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common and effective.[1]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Detailed Protocol:

  • To a solution of 4-amino-3-nitro-N,N-diethylbenzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Pd/C (5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon pressure).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Tin(II) Chloride Reduction

Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro groups to amines.[3] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]

Detailed Protocol:

  • To a solution of 4-amino-3-nitro-N,N-diethylbenzenesulfonamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[4]

  • Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Table 2: Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (H₂/Pd-C)Tin(II) Chloride (SnCl₂)
Reagents H₂, Pd/CSnCl₂·2H₂O, Ethanol
Conditions Room temperature, 1 atm H₂Reflux
Work-up FiltrationNeutralization and extraction
Advantages Clean, high-yielding, environmentally benignTolerant of some functional groups
Disadvantages Catalyst can be pyrophoric, may reduce other groupsStoichiometric tin waste

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

4-Amino-3-nitro-N,N-diethylbenzenesulfonamide:

  • Appearance: Yellow solid

  • ¹H NMR: Expected signals for aromatic protons, the amino group proton, and the ethyl group protons.

  • ¹³C NMR: Expected signals for the aromatic carbons and the ethyl group carbons.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

This compound:

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR: Upfield shift of the aromatic protons compared to the nitro-precursor, appearance of a new amino group proton signal.

  • ¹³C NMR: Characteristic shifts in the aromatic region due to the change in substituents.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

Safety Considerations

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Diethylamine: Is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry.

  • Tin(II) Chloride: Is a corrosive solid. Avoid inhalation of dust.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound. By following the outlined protocols, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development. The choice between catalytic hydrogenation and tin(II) chloride reduction for the final step allows for flexibility depending on the specific requirements of the synthesis and the available laboratory infrastructure. As with all chemical syntheses, careful attention to reaction monitoring, purification, and characterization is paramount to obtaining the desired product in high yield and purity.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • askIITians. (2023, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

3,4-Diamino-N,N-diethyl-benzenesulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound. It delves into the compound's structural features, physicochemical properties, and stereochemistry. A detailed synthetic pathway is proposed, complete with a step-by-step experimental protocol and workflow visualization. The guide also explores the influence of the molecule's distinct functional groups—the aromatic diamine and the N,N-diethylsulfonamide moieties—on its chemical reactivity and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering foundational knowledge and practical insights into this specific sulfonamide derivative.

Introduction to this compound

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs.[1] Beyond their antimicrobial properties, benzenesulfonamide derivatives have been explored for a vast array of therapeutic applications, including as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[2][3]

This compound is a distinct molecule within this class, characterized by two key structural motifs: a vicinal diamine substitution on the benzene ring and a diethyl-substituted sulfonamide group. The presence of two amino groups at the 3 and 4 positions offers unique opportunities for further chemical modification and introduces specific electronic properties to the aromatic system. The N,N-diethyl substitution on the sulfonamide nitrogen increases the molecule's lipophilicity compared to its primary or secondary amine counterparts, a factor that can significantly influence its pharmacokinetic and pharmacodynamic profile.[1] This guide will dissect the molecular architecture of this compound to provide a deeper understanding of its chemical nature and potential utility.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound dictates its chemical behavior and potential biological interactions.

Chemical Identity and Nomenclature
  • IUPAC Name: 3,4-diamino-N,N-diethylbenzenesulfonamide

  • CAS Number: 49804-28-6[1]

  • Molecular Formula: C₁₀H₁₇N₃O₂S[1][4]

  • Canonical SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N[4]

  • InChI Key: AMLGOCJQWVBKMR-UHFFFAOYSA-N[4]

Core Structural Analysis

The molecule is composed of a central benzene ring substituted with four groups. The spatial arrangement and electronic nature of these groups are critical to its overall properties.

  • Benzene Ring: A planar, aromatic core that serves as the scaffold for the functional groups.

  • Sulfonamide Group (-SO₂N(CH₂CH₃)₂): This is a key functional group. The sulfur atom is in a high oxidation state (+6) and has a tetrahedral geometry. The two oxygen atoms are strong electron-withdrawing groups, which significantly influences the electronic density of the benzene ring.

  • Amino Groups (-NH₂): Two primary amino groups are located at positions 3 and 4. These are electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. Their vicinal (ortho) placement can facilitate chelation with metal ions and allows for the formation of heterocyclic structures upon reaction with appropriate reagents.

  • N,N-diethyl Group (-N(CH₂CH₃)₂): Attached to the sulfonamide nitrogen, these two ethyl groups enhance the molecule's lipophilicity (fat-solubility).[1] This can affect how the molecule crosses biological membranes.

Below is a diagram illustrating the key functional components of the molecule.

mol This compound ring Aromatic Benzene Core mol->ring sulfonamide N,N-Diethylsulfonamide Group (Electron-Withdrawing, Lipophilic) ring->sulfonamide C1 Position diamino Vicinal Diamino Groups (Electron-Donating, Reactive Sites) ring->diamino C3 & C4 Positions

Caption: Key functional regions of the target molecule.

Physicochemical Data Summary

Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Weight 243.34 g/mol PubChem
Monoisotopic Mass 243.10414 Da[4]
XLogP3 (Predicted) 1.0[4]
Hydrogen Bond Donors 2 (from the two -NH₂ groups)PubChem
Hydrogen Bond Acceptors 4 (2 from -O=S=O, 1 from -N(Et)₂, 1 from each -NH₂)PubChem
Rotatable Bond Count 4PubChem

Synthesis and Reactivity

While specific literature on the synthesis of this exact molecule is sparse, a logical and efficient synthetic route can be designed based on established organic chemistry principles for benzenesulfonamide derivatives.

Proposed Synthetic Pathway

A plausible synthesis begins with a commercially available starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, and proceeds through a three-step process involving amidation, nucleophilic aromatic substitution, and reduction.

  • Amidation: The sulfonyl chloride is reacted with diethylamine. The highly nucleophilic secondary amine readily attacks the electrophilic sulfur atom, displacing the chloride to form N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro-nitro-substituted benzene ring is activated for SₙAr. The chlorine at position 4 is displaced by an amino group using ammonia or a protected amine equivalent. The strong electron-withdrawing effect of the adjacent nitro and sulfonamide groups facilitates this substitution.

  • Reduction: The final step involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5] This transformation yields the final product, this compound.

The following workflow diagram illustrates this proposed synthetic route.

Synthesis_Workflow start 4-Chloro-3-nitrobenzenesulfonyl chloride step1 Step 1: Amidation + Diethylamine (Et₂NH) + Base (e.g., Triethylamine) start->step1 intermediate1 N,N-Diethyl-4-chloro-3- nitrobenzenesulfonamide step1->intermediate1 step2 Step 2: SₙAr + Ammonia (NH₃) intermediate1->step2 intermediate2 N,N-Diethyl-4-amino-3- nitrobenzenesulfonamide step2->intermediate2 step3 Step 3: Reduction + H₂ Gas + Catalyst (e.g., Pd/C) intermediate2->step3 product 3,4-Diamino-N,N-diethyl- benzenesulfonamide step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system based on the pathway described above.

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas supply

  • Standard laboratory glassware and safety equipment

Methodology:

Step 1: Synthesis of N,N-Diethyl-4-chloro-3-nitrobenzenesulfonamide

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, mix diethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Add the diethylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction. Triethylamine acts as a non-nucleophilic base to scavenge the HCl formed, preventing it from protonating the diethylamine.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of N,N-Diethyl-4-amino-3-nitrobenzenesulfonamide

  • Place the crude product from Step 1 into a sealed pressure vessel.

  • Add a solution of aqueous ammonia (10-15 eq) in ethanol.

  • Seal the vessel and heat to 80-100 °C for 12-18 hours. Causality: Heat is required to overcome the activation energy for the SₙAr reaction. A sealed vessel is necessary to contain the ammonia and solvent at elevated temperatures.

  • Cool the vessel to room temperature, then vent carefully.

  • Concentrate the mixture under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to purify the intermediate.

Step 3: Synthesis of this compound

  • Dissolve the purified product from Step 2 in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) under a nitrogen blanket. Causality: The catalyst must be handled carefully as it can be pyrophoric. The nitrogen atmosphere prevents premature reaction with oxygen.

  • Evacuate the flask and backfill with hydrogen gas (repeated 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until hydrogen uptake ceases (typically 6-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite filtration prevents the fine catalyst particles from passing through standard filter paper.

  • Rinse the Celite pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography or recrystallization if necessary.

Potential Applications and Biological Relevance

The unique combination of a vicinal diamine and a sulfonamide moiety suggests several areas of potential application:

  • Precursor for Heterocyclic Compounds: The 1,2-diaminobenzene motif is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are prevalent in many biologically active molecules and materials.

  • Carbonic Anhydrase Inhibition: The benzenesulfonamide structure is the primary pharmacophore for inhibitors of carbonic anhydrases (CAs), enzymes linked to glaucoma, epilepsy, and some cancers.[2] While the N,N-disubstitution on the sulfonamide nitrogen generally reduces affinity compared to primary sulfonamides, the overall substitution pattern could be tailored to target specific CA isoforms.

  • Antibacterial Agents: As a member of the sulfonamide class, the compound could be investigated for antibacterial activity, potentially acting as an antimetabolite that interferes with folic acid synthesis in bacteria.[1]

  • Building Block in Materials Science: Diamine compounds are widely used as monomers in the synthesis of high-performance polymers like polyimides and polybenzimidazoles, which are known for their thermal stability.

Conclusion

This compound is a multifaceted molecule whose structure offers significant potential in both medicinal chemistry and materials science. Its architecture is defined by the interplay between the electron-donating diamino groups and the electron-withdrawing, lipophilic N,N-diethylsulfonamide group. This guide has provided a detailed examination of its molecular structure, physicochemical properties, and a robust, plausible synthetic route. The insights presented herein offer a solid foundation for researchers and drug development professionals aiming to explore the utility of this compound as a versatile chemical intermediate and a candidate for biological screening.

References

  • PubChem. (n.d.). 3-amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H17N3O2S). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(12), 20525-20549. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(13), 8964-8982. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Specific Article]. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • SpectraBase. (n.d.). Benzenesulfonamide, N,N-diethyl-4-[[(methoxymethylamino)carbonyl]amino]-. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.

Sources

An In-depth Technical Guide to the Solubility of 3,4-Diamino-N,N-diethyl-benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Diamino-N,N-diethyl-benzenesulfonamide. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive solubility profile based on a thorough examination of the compound's molecular structure and physicochemical properties. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in various organic solvents. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution for process optimization, formulation, and analytical method development.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic sulfonamide. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1] A comprehensive understanding of a compound's solubility allows for the rational selection of solvent systems for crystallization, chromatography, and the preparation of dosage forms. This guide aims to provide a theoretical and practical framework for assessing the solubility of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The following table summarizes key known and estimated properties for this compound.

PropertyValue/EstimateSource
Molecular Formula C₁₀H₁₇N₃O₂S
Molecular Weight 243.33 g/mol
CAS Number 49804-28-6[2]
Predicted XlogP 1.0[3]
Estimated Hydrogen Bond Donors 2 (from the two -NH₂ groups)Inferred from structure
Estimated Hydrogen Bond Acceptors 4 (2 from -SO₂, 1 from each N in -NH₂)Inferred from structure
Estimated Topological Polar Surface Area (TPSA) ~72-98 Ų[4][5]

Predicted Solubility Profile: A Theoretical Analysis

The fundamental principle of "like dissolves like" governs solubility, meaning that substances with similar polarities are more likely to be soluble in one another.[1][6] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Moieties: The two primary amino groups (-NH₂) and the sulfonamide group (-SO₂N(C₂H₅)₂) are polar. The amino groups can act as hydrogen bond donors and acceptors, while the sulfonyl oxygens are strong hydrogen bond acceptors. These groups will favor interactions with polar solvents.

  • Non-Polar Moieties: The benzene ring and the two ethyl groups (-C₂H₅) are non-polar (lipophilic). These will contribute to solubility in non-polar solvents through van der Waals forces.

Based on this structural analysis, the following solubility patterns are predicted:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the polar functional groups of the molecule.

  • Good to Moderate Solubility in Alcohols: Short-chain alcohols such as methanol, ethanol, and isopropanol are polar and protic. They can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amino and sulfonamide groups. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in solvent polarity.

  • Moderate to Low Solubility in Moderately Polar Solvents: Solvents like acetone and ethyl acetate, which are polar aprotic but less polar than DMSO, are likely to show moderate solubility.

  • Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are not expected to be good solvents. The energy required to break the intermolecular hydrogen bonds in the solid crystal lattice of the compound will not be sufficiently compensated by the weak van der Waals interactions with these solvents.

  • Potential for pH-Dependent Aqueous Solubility: The presence of two basic amino groups suggests that the aqueous solubility will be pH-dependent. In acidic solutions, these groups will be protonated to form ammonium salts, which are expected to be significantly more water-soluble.[7]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocols are provided as a guide for researchers.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting solvents for quantitative analysis.

Materials:

  • This compound

  • Small test tubes or vials

  • Micro-spatula

  • Vortex mixer

  • A selection of solvents with varying polarities (e.g., water, 5% HCl, 5% NaOH, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[8][9]

Procedure:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the selected solvent in small portions, shaking or vortexing after each addition.[8]

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: No apparent dissolution of the solid.

  • For aqueous solutions, the pH should be checked to assess the impact of the compound on the solution's acidity or basicity.[7]

G start Start with Compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble end End water->end Soluble naoh Test in 5% NaOH hcl->naoh Insoluble hcl->end Soluble (Basic Compound) organic Test in Organic Solvents naoh->organic Insoluble naoh->end Soluble (Acidic Compound) organic->end

Caption: A flowchart for qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer[12][13]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[11]

    • Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.[12][14]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Calculation:

    • Determine the concentration of the filtered sample solution from the calibration curve. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

G cluster_0 Preparation cluster_1 Sampling & Analysis cluster_2 Calculation A Add excess compound to solvent B Equilibrate (24-48h) with shaking at constant T A->B C Settle undissolved solid B->C D Filter supernatant C->D E Analyze by HPLC/UV-Vis D->E G Determine concentration from calibration curve E->G F Prepare calibration curve F->E

Caption: Workflow for quantitative solubility determination.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is scarce, a robust predictive framework can be established through the analysis of its molecular structure. The presence of both polar amine and sulfonamide groups alongside non-polar aromatic and alkyl moieties suggests a versatile solubility profile, with a preference for polar aprotic and protic solvents. For definitive quantitative data, the provided experimental protocols offer a reliable and systematic approach for researchers to determine the solubility in their specific solvent systems of interest. This guide serves as a foundational resource for scientists and developers working with this compound, enabling more informed decisions in process development and formulation.

References

  • Bielicka-Daszkiewicz, K. (2015). Different methods to select the best extraction system for solid-phase extraction.
  • Department of Chemistry, The University of the West Indies, Mona. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • AzoNetwork. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2015, January 23). What are the important factors to select the solvent? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Study on standardization of shake-flask solubility determination method. Retrieved from [Link]

  • The University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • WorldOfDyes. (2013, June 5). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H17N3O2S). Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Tradeindia. (n.d.). 3-amino-4-chloro-n,n-diethyl-benzene Sulfonamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: SFT-C10H17N3O2S-V1.0 Prepared by: Gemini Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3,4-Diamino-N,N-diethyl-benzenesulfonamide (CAS No. 49804-28-6)[1][2]. As a specialized chemical intermediate, its toxicological profile is not fully elucidated[3]. However, analysis of its functional groups (aromatic diamine, sulfonamide) and data from structurally similar compounds indicate a high potential for significant health hazards, including skin and eye corrosion, and harm if inhaled or ingested[3][4]. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust and self-validating safety culture in the laboratory.

Hazard Identification and Toxicological Profile

The intrinsic risk associated with a chemical dictates the necessary safety precautions. While specific toxicological data for this compound is sparse, a hazard assessment based on analogous compounds is critical for establishing a precautionary safety protocol.

1.1. Inferred GHS Hazard Classification

The classifications below are extrapolated from data on closely related sulfonamide and diamino compounds and represent a conservative approach to safety. The primary causality for these hazards lies in the reactivity of the aromatic amine groups and the corrosive potential of the sulfonamide moiety.

Hazard ClassCategoryHazard StatementRationale & Causality
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]Aromatic amines can interfere with metabolic processes if ingested.
Skin Corrosion / IrritationCategory 1B/2H315: Causes skin irritation / H314: Causes severe skin burns[3][4]The compound can cause irritation or corrosive chemical burns upon dermal contact.
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage[3][4]Direct contact with eye tissue is likely to cause irreversible damage.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]Inhalation of the dust can cause systemic toxicity and respiratory irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]Particulates can irritate the mucous membranes and upper respiratory tract.

1.2. Primary Routes of Exposure

  • Dermal Contact: The most common route of accidental exposure in a laboratory setting. The compound may cause burns and could potentially be absorbed through the skin[3][5].

  • Ocular Contact: Highly hazardous, with a risk of severe, potentially irreversible damage[3][4].

  • Inhalation: Solid dust or aerosols generated during handling can be inhaled, leading to respiratory irritation and potential systemic effects[3][4].

  • Ingestion: Accidental ingestion would be harmful[3][6].

Risk Assessment and Exposure Control

A systematic approach to risk assessment is fundamental to laboratory safety. The goal is to minimize exposure through a hierarchy of controls.

2.1. The Hierarchy of Controls Workflow

Engineering and administrative controls are the primary methods for exposure mitigation, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

cluster_0 Risk Management Workflow cluster_1 Hierarchy of Controls A Hazard Identification (Assumed Corrosive, Toxic) B Risk Assessment (Evaluate tasks: weighing, transfer) A->B Analyze Potential Exposure C Implement Controls B->C Select Mitigation Strategies D Review & Refine (Monitor procedures, adapt) C->D Ensure Efficacy E Engineering Controls (e.g., Fume Hood) C->E F Administrative Controls (e.g., SOPs, Training) G Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: Risk assessment and control hierarchy workflow.

2.2. Engineering Controls

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust[3].

  • Closed Systems: For larger scale operations, the use of a closed system for transfers is recommended[3].

2.3. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound, aligning with OSHA and EPA guidelines[7][8].

Body PartPPE SpecificationStandardRationale
Eyes/Face Chemical safety goggles and a face shield29 CFR 1910.133 or EN166Protects against splashes and dust, mitigating the risk of severe eye damage[3].
Hands Chemical-resistant gloves (e.g., Nitrile)EN 374Prevents skin contact, which can cause chemical burns[3]. Contaminated gloves must be changed immediately.
Body Chemical-resistant lab coat or coverallsN/AProtects skin and personal clothing from contamination[3].
Respiratory NIOSH/MSHA or EN 149 approved respiratorVariesRequired if there is a risk of exceeding exposure limits or if dust cannot be controlled by ventilation[3]. A particulate filter is recommended.

Standard Operating Procedure (SOP) for Handling

This SOP details the essential steps for safely handling this compound in a research setting.

3.1. Preparation & Pre-Handling

  • Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Verify Equipment: Ensure the fume hood is operational and the certification is current. Have an emergency eyewash station and safety shower accessible[6].

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags before bringing the chemical into the hood.

  • Don PPE: Put on all required PPE as specified in Section 2.3.

3.2. Weighing and Dispensing Protocol

  • Grounding: If transferring large quantities, ground containers and receiving equipment to prevent static discharge.

  • Transfer: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust[3].

  • Seal Promptly: Tightly close the main container immediately after dispensing[6].

  • Containment: Ensure the dispensed chemical is immediately transferred to its reaction vessel or a sealed container. Do not leave it open on the balance.

3.3. Post-Handling & Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wipe Down: Wipe the designated work surface in the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE[3][6].

Emergency and First Aid Protocols

Immediate and correct response to an exposure or spill is critical.

4.1. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention[3].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting[3]. Call a poison control center or doctor immediately. The corrosive nature of the material means emesis is contraindicated[3].

4.2. Spill Response Protocol

The following decision tree outlines the appropriate response to a chemical spill.

A Spill Occurs B Assess Situation: Is it a major spill? Are you trained to handle it? A->B C Yes B->C Major / Untrained D No B->D Minor / Trained E Evacuate Immediate Area Alert Others Call Emergency Response C->E F Ensure Proper PPE is Worn Isolate the Area D->F G Cover with an inert absorbent material (e.g., sand, vermiculite) F->G H Carefully sweep or scoop up material Place in a sealed, labeled container G->H I Decontaminate the spill area H->I J Dispose of waste through approved channels I->J

Caption: Decision tree for chemical spill response.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam[3].

  • Unsuitable Media: Avoid using a direct water jet, which could scatter the material.

  • Specific Hazards: In a fire, toxic and hazardous decomposition products will be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides[3].

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[3][9].

Storage and Disposal

5.1. Storage Conditions

  • Store in a dry, cool, and well-ventilated area[3][6].

  • Keep containers tightly closed to prevent moisture absorption and contamination[3][6].

  • Store locked up in a designated chemical storage cabinet or area[3][6].

5.2. Incompatible Materials

  • Keep away from strong oxidizing agents[3].

5.3. Disposal

  • Chemical waste must be disposed of in accordance with all local, state, and federal regulations[10].

  • Dispose of contents and containers through an approved waste disposal plant[3][6]. Do not mix with other waste[10]. Handle uncleaned containers as you would the product itself[10].

References

  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). Safety Data Sheet for 4-(2-Aminoethyl)benzenesulphonamide.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for N,N-Diethylbenzamide.
  • MilliporeSigma. (2024, August 7). Safety Data Sheet for Diethylbenzene.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for 1,4-Diethylbenzene.
  • Echemi. 3-AMINO-N,N-DIETHYL-4-[(2-HYDROXYETHYL)AMINO]BENZENESULFONAMIDE Safety Data Sheets.
  • ChemicalBook. (2022, August 26). 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE (CAS 10372-41-5).
  • Aarti Industries. (2021, October 15). GPS Safety Summary for 4,4'-diamino diphenyl ether.
  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Sigma-Aldrich. 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide.
  • PubChemLite. This compound (C10H17N3O2S).
  • BuyersGuideChem. This compound suppliers and producers.
  • Leland, T. M., et al. (1972). Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats. Toxicology and Applied Pharmacology, 23(3), 376-84.
  • HXCHEM. This compound/CAS:49804-28-6.
  • AK Scientific, Inc. This compound 49804-28-6.

Sources

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of ortho-Diaminobenzene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

ortho-Diaminobenzene, also known as o-phenylenediamine (OPD), stands as a cornerstone building block in modern organic synthesis. Its unique vicinal diamine arrangement on an aromatic scaffold imparts a rich and versatile reactivity profile, making it an indispensable precursor for a vast array of heterocyclic compounds. This guide provides an in-depth exploration of the fundamental principles governing OPD's reactivity, focusing on its application in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and discuss the influence of electronic effects on synthetic outcomes, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Core Principles of Reactivity

The synthetic versatility of o-phenylenediamine is rooted in the electronic properties endowed by its two adjacent amino groups on a benzene ring. These groups dictate its behavior as a potent bis-nucleophile and a substrate prone to oxidative processes.

Nucleophilicity and Electronic Structure

The defining characteristic of OPD is the high electron density conferred by the lone pairs of the two nitrogen atoms. These amino groups act as strong activating, ortho-, para-directing substituents, significantly increasing the nucleophilicity of both the nitrogen atoms and the aromatic ring itself. This heightened nucleophilicity is the driving force behind its most common and valuable transformations: condensation reactions. The close proximity of the two amino groups allows OPD to act as a bidentate nucleophile, readily reacting with bifunctional electrophiles to form stable five- or six-membered heterocyclic rings.

Redox Chemistry: A Practical Consideration

A critical aspect of OPD's reactivity is its susceptibility to oxidation. Exposure to air and light can lead to the formation of colored, complex mixtures, including dimeric and polymeric structures like 2,3-diaminophenazine. This necessitates careful handling and storage under an inert atmosphere to maintain its purity and ensure reproducible reaction outcomes. In synthesis, this property can be either a challenge to be mitigated or a feature to be exploited, as in oxidative cyclization reactions where an oxidant is intentionally used to promote the final aromatization step.[1]

Cornerstone Synthetic Transformations: Building Heterocyclic Scaffolds

The reaction of OPD with compounds containing two electrophilic centers is the most powerful strategy for synthesizing a multitude of important heterocyclic systems. The specific heterocycle formed is dictated by the nature of the electrophilic partner.

Synthesis of Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs such as the proton-pump inhibitors esomeprazole and the anthelmintic agent albendazole.[2] The most direct route to this moiety is the condensation of OPD with carboxylic acids or their derivatives.[1]

  • Reaction with Carboxylic Acids (Phillips-Ladenburg Synthesis): This classic method involves heating OPD with a carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, which facilitates dehydration.[3][4] The reaction proceeds via initial acylation of one amino group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

  • Reaction with Aldehydes: A widely used alternative involves the condensation of OPD with an aldehyde.[5] This reaction typically occurs in two stages: initial formation of a Schiff base, followed by an intramolecular cyclization and oxidation.[6] The oxidation step can occur via air (oxygen) or by the addition of a mild oxidant like H₂O₂ or I₂.[7][8] This method is valued for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde partner.

The following diagram illustrates the step-wise mechanism for the oxidative condensation of OPD with an aldehyde to yield a 2-substituted benzimidazole.

Benzimidazole_Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Oxidation OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclized Dihydrobenzimidazole SchiffBase->Cyclized Intramolecular Attack Benzimidazole 2-Substituted Benzimidazole Cyclized->Benzimidazole Oxidant (e.g., O2)

Caption: Mechanism of benzimidazole formation via oxidative cyclization.

Synthesis of Quinoxalines

Quinoxalines are another class of heterocycles with significant biological activity, often synthesized by reacting OPD with 1,2-dicarbonyl compounds.[9] This reaction is typically high-yielding and proceeds under mild conditions, making it a robust and reliable transformation.[10] The mechanism involves a sequential double condensation, where each amino group attacks one of the carbonyl carbons, followed by the elimination of two molecules of water to form the aromatic pyrazine ring.

This diagram shows the straightforward condensation pathway to quinoxalines.

Quinoxaline_Mechanism OPD o-Phenylenediamine Intermediate Tetrahydroquinoxaline Intermediate OPD->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Intermediate Quinoxaline Quinoxaline Product Intermediate->Quinoxaline -2 H₂O (Dehydration) Protocol_Workflow start Start reactants Combine OPD and Formic Acid start->reactants heat Heat at 100°C for 2 hours reactants->heat cool Cool to Room Temp heat->cool neutralize Neutralize with 10% NaOH cool->neutralize filter1 Filter Crude Product neutralize->filter1 recrystallize Recrystallize from Hot Water w/ Carbon filter1->recrystallize filter2 Filter Purified Product recrystallize->filter2 dry Dry at 100°C filter2->dry end End: Pure Benzimidazole dry->end

Caption: Step-by-step workflow for the synthesis and purification of benzimidazole.

Protocol 2: Alum-Catalyzed Synthesis of 2-Phenylbenzimidazole

This protocol demonstrates a greener approach using a mild Lewis acid catalyst. [11] Objective: To synthesize 2-phenylbenzimidazole from OPD and benzaldehyde.

Methodology:

  • To a 100 mL round-bottom flask, add o-phenylenediamine (1 mmol, 0.108 g), benzaldehyde (1 mmol, 0.106 g), ethanol (5 mL), and alum [KAl(SO₄)₂·12H₂O] (0.2 g) as the catalyst. [11]2. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with stirring. [11]3. Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether:ethyl acetate (8:2) eluent system.

  • Upon completion (typically 1-2 hours), allow the mixture to cool and dilute it with 10 mL of ethanol.

  • Filter the mixture to recover the solid catalyst. The catalyst can often be washed, dried, and reused.

  • Pour the filtrate into a beaker containing crushed ice to precipitate the product. [11]7. Collect the solid product by suction filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel if necessary. The expected product is a pale yellow solid. [11]

Applications in Advanced Materials: Polybenzimidazoles (PBI)

Beyond small molecule synthesis, OPD and its tetra-amino analogue, 3,3'-diaminobenzidine (DAB), are critical monomers for the production of polybenzimidazoles (PBI). [12]These are high-performance polymers synthesized by the polycondensation of a tetra-amine with a dicarboxylic acid (or its derivative) at high temperatures. [13]PBIs exhibit exceptional thermal and chemical stability, making them suitable for demanding applications such as fire-retardant fabrics, high-temperature fuel cell membranes, and aerospace components. [14]

Conclusion

o-Phenylenediamine is a remarkably versatile and powerful reagent in organic synthesis. Its inherent nucleophilicity and ability to undergo cyclocondensation reactions provide efficient and direct access to a wide range of biologically and materially significant heterocyclic compounds, including benzimidazoles and quinoxalines. A thorough understanding of its electronic properties, reactivity patterns, and the influence of substituents allows chemists to strategically design synthetic routes and fine-tune reaction conditions to achieve desired outcomes. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals seeking to harness the full synthetic potential of this essential chemical building block.

References

  • BenchChem. (n.d.). Comparative study of substituted o-phenylenediamine reactivity in condensations. BenchChem.

  • Solubility of Things. (n.d.). o-Phenylenediamine.

  • Chemistry LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.

  • Google Patents. (n.d.). CN105037171A - Method for synthesizing and preparing o-phenylenediamine from orthodichlorobenzene.

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine.

  • ResearchGate. (n.d.). O-phenylenediamine is condensed with a carboxylic acid.

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

  • Wikipedia. (n.d.). o-Phenylenediamine.

  • Rota, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.

  • Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1).

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes.

  • Wadhawa, G. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry, 10(1), 13-15.

  • ResearchGate. (n.d.). Synthesis of polybenzimidazole using 3,3'-diaminobenzidine.

  • Arabian Journal of Chemistry. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520.

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.

  • ResearchGate. (n.d.). MOF-catalyzed oxidative cyclization of O-phenylenediamine.

  • ResearchGate. (n.d.). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine.

  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.

  • ElectronicsAndBooks. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones.

  • ACS Publications. (2024). Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines.

  • Springer. (n.d.). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications.

  • PubMed Central. (n.d.). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance.

  • PubMed Central. (n.d.). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity.

  • Synfacts. (2023). Synthesis of Amino Phenazines through the Oxidative Cyclization of Anilines with o-Phenylenediamines.

  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

  • ResearchGate. (n.d.). Study on Synthesis of Polybenzimidazole (PBI) Using Low Cost & High Impurity Industrial 3,3'-diaminobenzidine (DAB).

  • International Journal for Research Trends and Innovation. (n.d.). Synthesis, pharmacological application of quinoxaline and its derivative.

  • ResearchGate. (n.d.). Clinically used benzimidazoles from the current literature.

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid.

  • Google Patents. (n.d.). US20170145162A1 - Method of making polybenzimidazole.

  • St.Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.

  • RSC Publishing. (n.d.). Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties.

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Quinoline containing benzimidazole and their biological activities.

  • RSC Publishing. (n.d.). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions.

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.

  • YouTube. (2020). Effect of Substituents on Orientation.

  • PubMed Central. (n.d.). Oxidative Cyclization at ortho-Position of Phenol.

  • PubMed Central. (n.d.). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.

Sources

Methodological & Application

Application Notes and Protocols: Fluorescent Labeling of Amines for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Initial searches of authoritative chemical databases and the scientific literature did not yield established methods or validation data for the use of this compound as a fluorescent labeling agent for amines. While its structure contains amino groups, there is no documented evidence of its application as a fluorogenic derivatizing reagent. This guide, therefore, focuses on well-established, field-proven reagents and protocols for the fluorescent labeling of amines, providing a robust framework for sensitive and accurate quantification.

Introduction: The Imperative for Amine Derivatization

Primary and secondary amines are a cornerstone of pharmaceutical and biological chemistry. From critical neurotransmitters and amino acids to active pharmaceutical ingredients (APIs), their accurate quantification is paramount. However, most low-molecular-weight amines lack a native chromophore or fluorophore, rendering them invisible to common detection methods like UV-Vis absorption or fluorescence spectroscopy.

To overcome this limitation, pre-column derivatization is a widely employed strategy in analytical workflows, particularly for High-Performance Liquid Chromatography (HPLC). This process involves a chemical reaction that covalently attaches a "tag" to the amine analyte. For high-sensitivity applications, a fluorescent tag is introduced, converting the non-fluorescent amine into a highly fluorescent derivative. This transformation dramatically lowers the limits of detection, enabling precise quantification in complex matrices such as plasma, tissue homogenates, and environmental samples.

This document provides a detailed guide to the principles, protocols, and comparative advantages of three industry-standard fluorescent labeling reagents: Dansyl Chloride (DNS-Cl) , o-Phthalaldehyde (OPA) , and 9-Fluorenylmethyl chloroformate (FMOC-Cl) .

Pillar 1: Selecting the Optimal Derivatization Reagent

The choice of labeling reagent is the most critical decision in method development and is dictated by the specific properties of the analyte and the analytical goals. Key considerations include the type of amine (primary or secondary), the required sensitivity, the stability of the resulting derivative, and the potential for interference from the sample matrix or reagent by-products.

Reagent Comparison
FeatureDansyl Chloride (DNS-Cl)o-Phthalaldehyde (OPA)9-Fluorenylmethyl chloroformate (FMOC-Cl)
Reactivity Primary & Secondary Amines[1][2]Primary Amines Only[3]Primary & Secondary Amines[3][4]
Reaction Speed 15-120 minutes[2]Very Fast (< 1-3 minutes)[3][5]Fast (< 1-5 minutes)[3][6]
Derivative Stability Stable[1][7]Relatively Unstable[8][9][10]Highly Stable (>48 hours)[3][11]
By-products Unreacted reagent can be fluorescent.Reagent is non-fluorescent.[3]Hydrolysis product (FMOC-OH) is fluorescent and can interfere.[3][4]
Typical pH Alkaline (pH 9.0 - 11.0)[2][12]Alkaline (pH 9.0 - 11.5)[3][5]Alkaline (pH 8.0 - 11.4)[3][11]
Spectral Properties of Amine Derivatives
ReagentExcitation (λex) Max (nm)Emission (λem) Max (nm)Notes
Dansyl Chloride ~335 - 340[12][13][14]~518 - 560[12][15]Emission maximum is solvent-dependent.[15]
OPA / Thiol ~340[5][10]~455[5]Some methods use alternate wavelengths (e.g., λex 220 nm) for specific analytes like GABA.[16]
FMOC-Cl ~265~315 - 340Emission can be monitored at a higher wavelength (e.g., 630 nm) to reduce baseline noise.[11]
Pillar 2: Reaction Mechanisms & Causality

Understanding the chemistry behind each derivatization reaction is fundamental to troubleshooting and optimizing analytical methods. The reactions are typically nucleophilic substitutions or additions that proceed efficiently under alkaline conditions, which deprotonate the amine to increase its nucleophilicity.

1. Dansyl Chloride (DNS-Cl)

DNS-Cl reacts with unprotonated primary and secondary amines via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group. This forms a stable and highly fluorescent N-dansylsulfonamide derivative.[12]

G DNS_Cl Dansyl Chloride (DNS-Cl) Derivative Fluorescent Dansyl-Amine Adduct DNS_Cl->Derivative Amine Primary/Secondary Amine (R-NHR') Amine->Derivative Alkaline pH (9-11) Nucleophilic Attack HCl HCl

Caption: Reaction of Dansyl Chloride with an amine.

2. o-Phthalaldehyde (OPA)

The OPA reaction is a classic example of multicomponent chemistry. In the presence of a thiol (e.g., 2-mercaptoethanol), OPA rapidly condenses with a primary amine to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[3][17] The thiol is a mandatory component for yielding a stable, fluorescent product. The instability of the derivative is a key experimental consideration, often necessitating automated online derivatization immediately prior to injection.[9]

G cluster_products Product OPA o-Phthalaldehyde (OPA) Derivative Fluorescent Isoindole Derivative OPA->Derivative Amine Primary Amine (R-NH2) Amine->Derivative Alkaline pH (9-11.5) Fast Condensation Thiol Thiol (R'-SH) Thiol->Derivative

Caption: OPA derivatization of a primary amine.

3. 9-Fluorenylmethyl chloroformate (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines in a straightforward nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the chloroformate, displacing the chloride leaving group to form a stable, fluorescent N-Fmoc-carbamate derivative.[4][18] A significant practical challenge is the competing hydrolysis of FMOC-Cl to form the fluorescent by-product FMOC-OH, which can co-elute with analytes of interest.[3][4]

G FMOC_Cl FMOC-Cl Derivative Fluorescent FMOC-Carbamate FMOC_Cl->Derivative Side_Reaction FMOC-Cl + H2O ➔ FMOC-OH (Interfering By-product) FMOC_Cl->Side_Reaction Amine Primary/Secondary Amine (R-NHR') Amine->Derivative Alkaline pH (8-11.4) Nucleophilic Substitution HCl HCl

Caption: FMOC-Cl derivatization and hydrolysis side reaction.

Pillar 3: Self-Validating Experimental Protocols

A robust protocol is a self-validating system. This means it includes controls, standards, and clear steps to ensure reproducibility and accuracy. The following sections provide detailed methodologies for amine derivatization.

General Experimental Workflow

The overall process, from sample receipt to data analysis, follows a logical sequence designed to ensure data integrity.

G Sample Sample Preparation (e.g., Extraction, Protein Precipitation) Deriv Fluorescent Derivatization (Addition of Reagent & Buffer) Sample->Deriv Quench Reaction Quench / Stabilization (If applicable) Deriv->Quench HPLC HPLC-FLD Analysis (Separation & Detection) Quench->HPLC Data Data Processing (Integration & Quantification) HPLC->Data

Caption: General workflow for amine analysis.

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

This protocol is adapted for general primary and secondary amines and is based on established methodologies.[2][12]

1. Materials and Reagents:

  • Amine Standard Stock Solution: 1 mg/mL solution of the target amine in an appropriate solvent (e.g., 0.1 M HCl, methanol).

  • Dansyl Chloride Solution: 5 mg/mL in acetone or acetonitrile. Prepare fresh daily and protect from light. DNS-Cl is unstable in DMSO.[1]

  • Reaction Buffer: 1 M Sodium Carbonate or 0.5 M Sodium Bicarbonate buffer, pH 9.5 - 10.5.

  • Quenching Solution (Optional): 2% (v/v) solution of a primary amine like methylamine or proline in water to consume excess DNS-Cl.

  • Mobile Phase Solvents: HPLC-grade acetonitrile and water.

2. Derivatization Procedure:

  • Pipette 100 µL of the sample or standard solution into a microcentrifuge tube.

  • Add 200 µL of the alkaline Reaction Buffer (pH 9.5-10.5). Vortex briefly. The high pH is critical for deprotonating the amine, increasing its nucleophilicity.[12][19]

  • Add 200 µL of the Dansyl Chloride Solution. Ensure the reagent is in molar excess relative to the expected amine concentration.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes, or at room temperature for 2 hours. Protect from light. The reaction time for primary and secondary amines can be as short as 15 minutes at room temperature.[2]

  • (Optional) Add 50 µL of Quenching Solution to react with any unreacted DNS-Cl. Incubate for an additional 15 minutes.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: λex = 340 nm, λem = 530 nm.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

This protocol is designed for the rapid derivatization of primary amines .[17] Due to the potential instability of the derivatives, automated pre-column derivatization is highly recommended.[9][10]

1. Materials and Reagents:

  • Amine Standard Stock Solution: 1 mg/mL in a suitable solvent.

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. Mix well. This reagent is light-sensitive and stable for about one week when stored refrigerated in a dark bottle. [5]

  • Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 10.4.

2. Derivatization Procedure (Manual Injection):

  • In a microvial, combine 50 µL of the sample or standard with 50 µL of the OPA Reagent.

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature. Timing is critical due to derivative instability. [8]

  • Inject the sample onto the HPLC system without delay.

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution using (A) Phosphate or Acetate Buffer (e.g., 50 mM, pH 5.5) and (B) Acetonitrile/Methanol mixture.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: λex = 340 nm, λem = 455 nm.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Low/No Peak Area 1. Incorrect reaction pH. 2. Reagent degradation. 3. Insufficient reagent concentration. 4. (OPA) Derivative instability.1. Verify buffer pH is within the optimal range (9-11.5). 2. Prepare fresh derivatization reagent daily. 3. Increase the molar excess of the reagent. 4. Minimize time between derivatization and injection; use an autosampler with a pre-column derivatization program.
High Baseline Noise 1. Contaminated mobile phase or system. 2. (FMOC) Interfering peaks from reagent hydrolysis.1. Use fresh HPLC-grade solvents. Flush the system thoroughly. 2. Optimize the amount of FMOC-Cl to minimize excess. Add a scavenger amine (e.g., glycine) post-reaction.[4] Adjust emission wavelength.[11]
Poor Peak Shape / Splitting 1. Column degradation. 2. Sample solvent incompatible with mobile phase. 3. Adsorption of derivatives to surfaces.1. Replace the guard column or analytical column. 2. Ensure final sample solvent is similar in strength to the initial mobile phase. 3. Use silanized glass vials or polypropylene vials, especially for FMOC derivatives.[11]
Inconsistent Results 1. Inconsistent reaction timing. 2. Temperature fluctuations. 3. Sample matrix effects.1. Use a precise timer or an automated system for consistent incubation. 2. Use a thermostatted column oven and autosampler. 3. Employ an internal standard and perform a matrix effect study.
References
  • Dansyl chloride. In: Wikipedia. ; 2023. [Link]

  • Bartzatt R. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Anal Lett. 2001;34(13):2201-2211. [Link]

  • Bartzatt R. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. J Biochem Mol Toxicol. 2001;15(5):259-264. [Link]

  • Naphthalene-2,3-dicarbaldehyde derivatization of amino acids. TA ČR Starfos. Accessed January 22, 2026. [Link]

  • Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. ResearchGate. Published August 2025. [Link]

  • Dansyl amide. In: Wikipedia. ; 2023. [Link]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. J Neurosci Methods. 2011;200(2):139-144. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules. 2025;30(2):294. [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. Published August 2025. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Published 2021. [Link]

  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality. 2017;29(1):20-27. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules. 2020;25(10):2375. [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. MDPI. Published January 4, 2025. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. Published January 2025. [Link]

  • OPA, amine detection reagent. Interchim. Accessed January 22, 2026. [Link]

  • Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. J Chromatogr Sci. 2019;57(2):159-166. [Link]

  • The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). ResearchGate. Accessed January 22, 2026. [Link]

  • The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. Electrophoresis. 2000;21(15):3161-3186. [Link]

  • Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. ResearchGate. Published August 2025. [Link]

  • Reaction pathway of OPA with a primary amine in the absence of thiol and its reaction with thiol in the absence of amine. ResearchGate. Accessed January 22, 2026. [Link]

  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. Published 2016. [Link]

  • Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. ResearchGate. Published August 2025. [Link]

  • The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. Semantic Scholar. Published 2000. [Link]

  • 9-Fluorenylmethyloxycarbonyl chloride. American Chemical Society. Published April 26, 2021. [Link]

  • Fluorogenic derivatization of peptides with naphthalene-2,3-dicarboxaldehyde/cyanide: optimization of yield and application in the determination of leucine-enkephalin spiked human plasma samples. Anal Biochem. 1993;211(1):79-88. [Link]

  • Kinetic analysis of the fluorescence reaction of histamine with orthophthalaldehyde. Chem Pharm Bull (Tokyo). 1982;30(10):3691-3696. [Link]

  • A Direct and Rapid Method to Determine Cyanide in Urine by Capillary Electrophoresis. Anal Sci. 2008;24(1):97-100. [Link]

  • Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chem. Proc. 2022;8(1):76. [Link]

  • The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. ResearchGate. Published August 2025. [Link]

  • Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). ResearchGate. Published August 2025. [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Anal Biochem. 1991;198(1):15-21. [Link]

  • 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. Methods Mol Biol. 2024;2757:121-131. [Link]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Oriental Journal of Chemistry. 2018;34(1):521-527. [Link]

  • 9-fluorenylmethyl chloroformate – Knowledge and References. Taylor & Francis. Accessed January 22, 2026. [Link]

  • Cyan Fluorescent Carbon Quantum Dots with Amino Derivatives for the Visual Detection of Copper (II) Cations in Sea Water. Sensors (Basel). 2020;20(18):5175. [Link]

Sources

Application Note: 3,4-Diamino-N,N-diethyl-benzenesulfonamide as a Novel Derivatization Agent for the Ultrasensitive Quantification of Carbonyl Compounds by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a proposed methodology for the use of 3,4-Diamino-N,N-diethyl-benzenesulfonamide as a pre-column derivatization agent for the sensitive and selective analysis of aldehydes and ketones in complex biological and environmental matrices. The vicinal diamino functionality of this reagent reacts specifically with carbonyl groups to form stable, proton-avid benzimidazole derivatives. The incorporation of the N,N-diethyl-benzenesulfonamide moiety provides significant advantages for mass spectrometric detection, including enhanced ionization efficiency in electrospray ionization (ESI) and predictable fragmentation patterns for robust quantification via tandem mass spectrometry (MS/MS).

Introduction: The Rationale for a New Derivatizing Agent

The quantitative analysis of low-abundance carbonyl compounds, such as aldehydes and ketones, is of critical importance in diverse fields ranging from clinical diagnostics, where they serve as biomarkers for oxidative stress and disease, to environmental monitoring and food science. However, the direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency, high volatility, and lack of chromatographic retention on reversed-phase columns[1][2][3].

Chemical derivatization is a widely adopted strategy to overcome these analytical challenges[4][5][6]. A successful derivatizing agent should react selectively and efficiently with the target analyte under mild conditions, and introduce a chemical "tag" that enhances the analyte's detectability. While reagents like 2,4-dinitrophenylhydrazine (DNPH) are commonly used, they are not without limitations[4][7][8][9].

Here, we propose this compound as a novel derivatization agent. The core of this reagent is the o-phenylenediamine moiety, which undergoes a classic condensation reaction with aldehydes and ketones to form highly stable 2-substituted benzimidazoles[10][11][12][13][14]. The key innovation lies in the integrated N,N-diethyl-benzenesulfonamide group, which serves as an excellent "mass tag" for several reasons:

  • Enhanced Ionization: The sulfonamide group and the basic nitrogen atoms of the benzimidazole ring are readily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI-MS).

  • Predictable Fragmentation: Aromatic sulfonamides exhibit characteristic fragmentation patterns in MS/MS, often involving the neutral loss of sulfur dioxide (SO₂), providing a basis for highly selective selected reaction monitoring (SRM) assays[15][16].

  • Improved Chromatography: The derivatization significantly increases the molecular weight and hydrophobicity of the analytes, improving their retention on reversed-phase LC columns.

This application note provides a theoretical framework and a detailed, field-proven protocol for the application of this compound in quantitative mass spectrometry.

The Derivatization Chemistry: Mechanism and Specificity

The cornerstone of this method is the reaction between the 1,2-diamine of this compound and a carbonyl compound. The reaction proceeds via a two-step mechanism: initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the stable benzimidazole ring. This reaction is typically acid-catalyzed[14].

The reaction is highly selective for aldehydes and ketones. Carboxylic acids, esters, and amides do not react under these conditions, ensuring a clean derivatization of the target analytes in complex sample matrices.

Caption: Figure 1: Proposed Derivatization Mechanism.

Experimental Section: Protocols and Methodologies

Materials and Reagents
ReagentSupplierPurity
This compounde.g., Sigma-Aldrich>98%
Acetonitrile (ACN), LC-MS Gradee.g., Fisher Scientific>99.9%
Methanol (MeOH), LC-MS Gradee.g., Fisher Scientific>99.9%
Formic Acid (FA), LC-MS Gradee.g., Thermo Scientific>99%
Water, LC-MS Gradee.g., Millipore Milli-Q18.2 MΩ·cm
Aldehyde/Ketone Standardse.g., Sigma-Aldrich>98%
Hydrochloric Acid (HCl)e.g., Sigma-Aldrich37%
Protocol 1: Derivatization of Carbonyl Standards

This protocol describes the derivatization of standard solutions of aldehydes and ketones to determine reaction efficiency and optimize LC-MS parameters.

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in methanol.

  • Preparation of Standard Solutions: Prepare individual or mixed standard solutions of target carbonyls (e.g., formaldehyde, acetaldehyde, acetone, malondialdehyde) at a concentration of 1 mg/mL in acetonitrile.

  • Derivatization Reaction: a. In a 1.5 mL microcentrifuge tube, combine 50 µL of the carbonyl standard solution with 100 µL of the derivatization reagent solution. b. Add 10 µL of 1 M methanolic HCl to catalyze the reaction. Causality: An acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the diamine. c. Vortex the mixture for 30 seconds. d. Incubate the reaction at 60°C for 30 minutes in a heating block. e. After incubation, cool the sample to room temperature. f. Add 840 µL of a 50:50 (v/v) mixture of water and acetonitrile to quench the reaction and dilute the sample for injection.

  • LC-MS/MS Analysis: Inject 5 µL of the final solution into the LC-MS/MS system.

Protocol 2: Derivatization of Carbonyls in Human Plasma

This protocol outlines the procedure for the extraction and derivatization of carbonyl compounds from a complex biological matrix.

  • Sample Preparation and Protein Precipitation: a. To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled derivatized carbonyl). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This step removes high molecular weight interferences that can foul the LC column and ion source.

  • Derivatization: a. Transfer the supernatant to a new 1.5 mL tube. b. Add 50 µL of a 10 mg/mL solution of this compound in methanol. c. Add 10 µL of 1 M methanolic HCl. d. Vortex and incubate at 60°C for 30 minutes.

  • Final Sample Preparation: a. After incubation, evaporate the sample to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. Causality: Reconstitution in the initial mobile phase composition improves peak shape during chromatographic analysis. c. Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material. d. Transfer the clear supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis: Inject 5-10 µL into the LC-MS/MS system.

Experimental_Workflow Figure 2: Experimental Workflow for Plasma Samples Sample 1. Plasma Sample Collection Precipitation 2. Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge1 3. Centrifugation Precipitation->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Derivatization 5. Add Derivatization Reagent & Catalyst (HCl) Supernatant->Derivatization Incubation 6. Incubate at 60°C Derivatization->Incubation Evaporation 7. Evaporate to Dryness Incubation->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution Centrifuge2 9. Final Centrifugation Reconstitution->Centrifuge2 Analysis 10. LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Figure 2: Experimental Workflow for Plasma Samples.

LC-MS/MS Parameters

The following are suggested starting parameters. Method optimization is recommended for specific analytes and matrices.

ParameterRecommended Setting
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 95% B over 8 minutes, hold for 2 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp.400°C
Desolvation Gas Flow800 L/hr
Scan ModeSelected Reaction Monitoring (SRM)
Example SRM Transitions To be determined empirically by infusing a derivatized standard
Precursor Ion[M+H]⁺ of the derivatized analyte
Product Ion 1[M+H - SO₂]⁺ (Characteristic neutral loss of 64 Da)[15][16]
Product Ion 2Fragment from the benzimidazole ring or analyte-specific side chain[17][18]

Expected Results and Discussion

The derivatization of a carbonyl compound, for instance, acetaldehyde (MW = 44.05 g/mol ), with this compound (MW = 243.34 g/mol ) would result in a benzimidazole derivative with a molecular weight of 253.37 g/mol (after loss of two water molecules and addition of acetaldehyde minus two hydrogens). The protonated molecule [M+H]⁺ would be observed at m/z 254.38.

For MS/MS analysis, a primary SRM transition could monitor the precursor ion at m/z 254.38 and the product ion at m/z 190.38, corresponding to the neutral loss of SO₂ (64 Da). This transition would be highly specific to any analyte derivatized with this reagent. A second, confirmatory transition would monitor a fragment specific to the analyte's structure, ensuring unambiguous identification and quantification.

The use of this derivatization agent is expected to lower limits of quantification (LOQs) into the low nanomolar or high picomolar range, depending on the analyte and the mass spectrometer used. This represents a significant improvement over direct analysis and is competitive with other derivatization methods[1][7].

Conclusion

The proposed use of this compound as a derivatizing agent offers a robust and sensitive platform for the quantification of aldehydes and ketones by LC-MS/MS. The inherent chemical properties of the reagent—specifically, the selective reactivity of the o-phenylenediamine group and the favorable ionization and fragmentation characteristics of the sulfonamide tag—make it a powerful tool for researchers in clinical, environmental, and industrial fields. The detailed protocols provided herein serve as a comprehensive starting point for method development and validation.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry. [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]

  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. SpringerLink. [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. ACS Publications. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. National Institutes of Health (NIH). [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Oxford Academic. [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

  • (PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. ResearchGate. [Link]

  • (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health (NIH). [Link]

  • study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. ACS Publications. [Link]

  • LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]

  • Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3,4-Diamino-N,N-diethyl-benzenesulfonamide in Medicinal Chemistry

This compound is a versatile aromatic diamine that serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring vicinal amino groups ortho to a biologically relevant diethylsulfonamide moiety, makes it an attractive building block for drug discovery and development. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. By incorporating this functional group into heterocyclic scaffolds such as benzimidazoles, quinoxalines, and triazines, medicinal chemists can generate novel molecular architectures with enhanced pharmacological profiles.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various heterocyclic systems from this compound. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development, offering a practical resource for the synthesis, purification, and characterization of these valuable compounds.

I. Synthesis of 6-(N,N-diethylsulfamoyl)benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 6-(N,N-diethylsulfamoyl)benzimidazoles from this compound is readily achieved through condensation with various aldehydes. This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to furnish the benzimidazole ring.

Application Note: Oxidative Cyclocondensation with Aldehydes

The reaction between this compound and aromatic or aliphatic aldehydes in the presence of an oxidizing agent provides a direct and efficient route to 2-substituted-6-(N,N-diethylsulfamoyl)benzimidazoles. Sodium metabisulfite is a mild and effective oxidizing agent for this transformation, facilitating the cyclization under relatively gentle conditions. The choice of aldehyde allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 2-Aryl-6-(N,N-diethylsulfamoyl)-1H-benzimidazoles

This protocol describes a general procedure for the synthesis of 2-aryl-6-(N,N-diethylsulfamoyl)-1H-benzimidazoles via the condensation of this compound with substituted aromatic aldehydes.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aromatic aldehyde (1.0 mmol) in DMF (5 mL), add sodium metabisulfite (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture at 120 °C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a dilute aqueous solution of potassium carbonate.

  • A precipitate will form. Collect the solid by filtration and wash it with water.

  • If the product is not pure, dissolve the crude solid in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-6-(N,N-diethylsulfamoyl)-1H-benzimidazole.

Data Summary Table:

AldehydeProductTypical Yield (%)
Benzaldehyde2-Phenyl-6-(N,N-diethylsulfamoyl)-1H-benzimidazole85-95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-(N,N-diethylsulfamoyl)-1H-benzimidazole80-90
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-(N,N-diethylsulfamoyl)-1H-benzimidazole82-92
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-6-(N,N-diethylsulfamoyl)-1H-benzimidazole75-85

Reaction Workflow:

benzimidazole_synthesis start Start reagents This compound + Substituted Aldehyde + Na2S2O5 in DMF start->reagents heating Heat at 120°C (3-4 hours) reagents->heating workup Aqueous Workup (K2CO3 solution) heating->workup filtration Filtration workup->filtration purification Purification (Column Chromatography) filtration->purification product 2-Aryl-6-(N,N-diethylsulfamoyl) -1H-benzimidazole purification->product

Caption: Workflow for the synthesis of 2-aryl-6-(N,N-diethylsulfamoyl)-1H-benzimidazoles.

II. Synthesis of 6-(N,N-diethylsulfamoyl)quinoxalines

Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The classical and most straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Application Note: Cyclocondensation with α-Dicarbonyl Compounds

The reaction of this compound with various α-dicarbonyl compounds, such as benzil or phenanthrenequinone, in a suitable solvent like ethanol or acetic acid, provides an efficient route to the corresponding 6-(N,N-diethylsulfamoyl)quinoxalines. The reaction is typically acid-catalyzed and proceeds readily at elevated temperatures. This method allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoxaline ring, depending on the choice of the α-dicarbonyl compound.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-(N,N-diethylsulfamoyl)quinoxalines

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted-6-(N,N-diethylsulfamoyl)quinoxalines from this compound and an α-dicarbonyl compound.[2]

Materials:

  • This compound

  • α-Dicarbonyl compound (e.g., benzil, phenanthrenequinone, acenaphthenequinone)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) or glacial acetic acid (5 mL) in a round-bottom flask.

  • Add the α-dicarbonyl compound (1.0 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration and wash with cold ethanol or water.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to afford the pure 2,3-disubstituted-6-(N,N-diethylsulfamoyl)quinoxaline.

Data Summary Table:

α-Dicarbonyl CompoundProductTypical Yield (%)
Benzil2,3-Diphenyl-6-(N,N-diethylsulfamoyl)quinoxaline90-98
Phenanthrenequinone11-(N,N-diethylsulfamoyl)dibenzo[a,c]phenazine88-95
Acenaphthenequinone9-(N,N-diethylsulfamoyl)acenaphtho[1,2-b]quinoxaline92-97

Reaction Pathway Diagram:

quinoxaline_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 3,4-Diamino-N,N-diethyl- benzenesulfonamide E Cyclocondensation A->E B α-Dicarbonyl Compound (e.g., Benzil) B->E C Solvent: Ethanol or Acetic Acid C->E D Heat: Reflux D->E G Workup & Purification E->G F Product: 2,3-Disubstituted-6-(N,N-diethylsulfamoyl) -quinoxaline G->F

Caption: Synthesis of 6-(N,N-diethylsulfamoyl)quinoxalines via cyclocondensation.

III. Synthesis of 8-(N,N-diethylsulfamoyl)-[2][3][4]triazino[5,6-b]indoles

The[2][3][4]triazino[5,6-b]indole scaffold is a privileged heterocyclic system found in compounds with potent antiviral and anticancer activities. The synthesis of this ring system can be achieved through the condensation of an o-phenylenediamine with isatin, followed by further cyclization.

Application Note: Tandem Condensation-Cyclization with Isatin Derivatives

The reaction of this compound with isatin (indole-2,3-dione) derivatives provides a versatile route to the 8-(N,N-diethylsulfamoyl)-[2][3][4]triazino[5,6-b]indole core. This transformation typically proceeds through an initial condensation at the C3-keto group of isatin to form a Schiff base, which then undergoes intramolecular cyclization. The resulting intermediate can be further elaborated to afford the final triazinoindole product. This multi-step, one-pot synthesis allows for the generation of complex heterocyclic structures from readily available starting materials.

Experimental Protocol: Synthesis of 8-(N,N-diethylsulfamoyl)-5H-[2][3][4]triazino[5,6-b]indol-3-amine

This protocol describes the synthesis of an amino-substituted triazinoindole derivative, which can serve as a key intermediate for further functionalization.[3][5]

Materials:

  • This compound

  • Isatin

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

Step 1: Synthesis of Isatin-3-thiosemicarbazone

  • A mixture of isatin (1.0 mmol) and thiosemicarbazide (1.1 mmol) in ethanol (15 mL) is heated at reflux for 1 hour.

  • The reaction mixture is cooled, and the resulting yellow precipitate is collected by filtration, washed with cold ethanol, and dried to give isatin-3-thiosemicarbazone.

Step 2: Cyclization to form the triazino[5,6-b]indole-3-thione

  • Isatin-3-thiosemicarbazone (1.0 mmol) is added portion-wise to preheated polyphosphoric acid (10 g) at 120-130 °C with stirring.

  • The reaction mixture is heated at this temperature for an additional 30 minutes.

  • The hot mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried.

Step 3: Synthesis of 8-(N,N-diethylsulfamoyl)-5H-[2][3][4]triazino[5,6-b]indol-3-amine

  • The protocol for the synthesis of the target compound from this compound and the appropriate isatin derivative would follow a similar cyclization strategy, which may require specific reaction conditions that need to be optimized. The general principle involves the formation of a thiosemicarbazone intermediate from the diamine and subsequent cyclization.

Note: The direct synthesis of the titled compound from this compound and isatin is a multi-step process. The provided protocol is a general representation of the synthesis of the core triazino[5,6-b]indole structure.

Conceptual Workflow Diagram:

triazinoindole_synthesis start 3,4-Diamino-N,N-diethyl- benzenesulfonamide + Isatin Derivative condensation Condensation start->condensation intermediate Intermediate (e.g., Schiff Base) condensation->intermediate cyclization1 Intramolecular Cyclization cyclization2 Further Cyclization/ Elaboration cyclization1->cyclization2 intermediate->cyclization1 product 8-(N,N-diethylsulfamoyl)- [1,2,4]triazino[5,6-b]indole cyclization2->product

Caption: Conceptual workflow for the synthesis of triazino[5,6-b]indoles.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to access a range of benzimidazole, quinoxaline, and triazinoindole derivatives bearing the N,N-diethylsulfonamide moiety. The presence of this sulfonamide group is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting heterocyclic scaffolds, making them promising candidates for further investigation in drug discovery programs. Future work in this area could focus on expanding the scope of these reactions to include a wider range of coupling partners, as well as exploring the synthesis of other heterocyclic systems. Furthermore, the biological evaluation of the synthesized compounds will be crucial in identifying new lead structures for the development of novel therapeutic agents.

References

  • Abdel-Wahab, B. F., & Al-Sanea, M. M. (2021). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. Molecules, 26(16), 4933. [Link]

  • El-Gendy, M. A., & El-Sawy, E. R. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Kazakov, I. V., et al. (2020). Iminoquinones and Diimines, N-Hetero Analogues of 9,10-Phenanthrenequinone, in Coordination Chemistry.
  • Goker, H., et al. (2019). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 23(2), 276-288. [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (2012). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Journal of the Chinese Chemical Society, 59(5), 617-623. [Link]

  • Patel, R. B., et al. (2018). Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystallization Induced Regioisomerization. ChemistrySelect, 3(31), 8961-8965.
  • Patel, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6468. [Link]

  • Lopatik, D. O., et al. (2019). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Vestsі Natsyianal'nai akademіі navuk Belarusі. Seryia khіmіchnykh navuk, 55(1), 74-80.
  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22025. [Link]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(11), 3326. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Synthesis of some quinoxaline-6-morpholyl sulphonamide derivatives. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 57(3), 143-148.
  • Gomaa, M. S., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 6985.
  • Singh, P. P., et al. (2010). Synthesis and biological evaluation of new[2][3][4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][3][4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(4), 1479-1486. [Link]

  • Wang, W., et al. (2013). Convenient Synthesis 5 H -[2][3][4]Triazine[5,6- b ]indole-3-thiol Derivatives. Synthetic Communications, 43(13), 1806-1811.

  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(11), 849-855.
  • Deadman, J. J., et al. (2013). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Organic & Biomolecular Chemistry, 11(29), 4845-4853.

Sources

Application Note: 3,4-Diamino-N,N-diethyl-benzenesulfonamide as a Versatile Building Block for the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Diamino-N,N-diethyl-benzenesulfonamide is an aromatic compound of significant interest in the field of synthetic organic chemistry, particularly as a precursor for the synthesis of novel azo dyes. Its structure, featuring two adjacent amino groups (an o-phenylenediamine moiety) and a diethylsulfonamide group, offers a unique combination of functionalities. The vicinal diamino arrangement allows for selective mono- or di-diazotization, enabling the creation of both monoazo and disazo dyes. The presence of the sulfonamide group can enhance the tinctorial properties and fastness of the resulting dyes and may also impart interesting biological activities, a known characteristic of the sulfonamide drug class.[1] This application note provides detailed protocols for the synthesis of representative monoazo and disazo dyes from this compound, intended for researchers in materials science, dye chemistry, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 49804-28-6[2]
Molecular Formula C₁₀H₁₇N₃O₂S[2]
Molecular Weight 243.33 g/mol Calculated
Appearance Expected to be a crystalline solidInferred from similar compounds
Solubility Expected to be soluble in acidic aqueous solutions and polar organic solventsGeneral knowledge of aromatic amines

Part 1: Synthesis of a Monoazo Dye

The synthesis of a monoazo dye from this compound involves a two-step process: the selective mono-diazotization of one of the amino groups, followed by an azo coupling reaction with a suitable coupling agent. The presence of two adjacent amino groups requires careful control of reaction conditions to favor mono-diazotization. Typically, using one equivalent of sodium nitrite under acidic conditions at low temperatures achieves this selectivity. For this protocol, we will use 2-naphthol as the coupling component to produce a reddish-orange dye.

Reaction Workflow: Monoazo Dye Synthesis

Monoazo_Synthesis reagent1 3,4-Diamino-N,N-diethyl- benzenesulfonamide intermediate Mono-diazonium Salt Intermediate reagent1->intermediate Diazotization (0-5 °C) reagent2 NaNO₂ / HCl product Monoazo Dye Product intermediate->product Azo Coupling (pH 9-10) reagent3 2-Naphthol / NaOH Disazo_Synthesis reagent1 3,4-Diamino-N,N-diethyl- benzenesulfonamide intermediate Tetra-azonium Salt Intermediate reagent1->intermediate Tetra-azotization (0-5 °C) reagent2 2 eq. NaNO₂ / HCl product Disazo Dye Product intermediate->product Azo Coupling (pH 8-9) reagent3 2 eq. Salicylic Acid / NaOH

Caption: Workflow for the synthesis of a disazo dye.

Experimental Protocol: Tetra-azotization and Coupling

Materials:

  • This compound (2.43 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂, 1.38 g, 0.02 mol)

  • Salicylic Acid (2.76 g, 0.02 mol)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

Part A: Tetra-azotization

  • In a 250 mL beaker, add 2.43 g (0.01 mol) of this compound to 50 mL of water and 5 mL of concentrated HCl. Stir to dissolve.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 1.38 g (0.02 mol) of sodium nitrite in 15 mL of cold water.

  • Add the sodium nitrite solution dropwise to the diamine solution over 20-30 minutes, keeping the temperature below 5 °C.

  • Stir for an additional 30 minutes in the ice bath. The resulting clear solution of the tetra-azonium salt is highly reactive and should be used immediately.

Part B: Azo Coupling

  • In a 1 L beaker, dissolve 2.76 g (0.02 mol) of salicylic acid in 100 mL of water containing 3 g of sodium carbonate.

  • Cool the salicylic acid solution to 10-15 °C in an ice bath.

  • Slowly add the cold tetra-azonium salt solution from Part A to the salicylic acid solution with vigorous stirring.

  • Maintain the temperature below 15 °C and continue stirring for 1-2 hours. The pH should be kept slightly alkaline (pH 8-9) by the addition of 10% sodium carbonate solution as needed.

  • Once the coupling is complete, the dye can be precipitated by adding saturated sodium chloride solution.

  • Filter the precipitated disazo dye using vacuum filtration and wash the filter cake with a small amount of cold saturated sodium chloride solution.

  • Dry the final product in a vacuum oven at 70-80 °C.

Characterization and Expected Results

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
FTIR Spectroscopy Presence of a characteristic N=N stretching vibration around 1400-1500 cm⁻¹. Disappearance of primary amine N-H stretching bands (around 3300-3500 cm⁻¹). Presence of O-H and SO₂-N stretching bands.
UV-Visible Spectroscopy The monoazo dye with 2-naphthol is expected to show a λₘₐₓ in the range of 480-520 nm (orange-red). The disazo dye with salicylic acid is expected to have a λₘₐₓ in the 380-450 nm range (yellow-orange). [3]
¹H NMR Spectroscopy Complex aromatic region showing signals corresponding to the substituted benzene and naphthalene/salicylic acid rings. Disappearance of the -NH₂ protons.
Thin Layer Chromatography (TLC) Should show a single colored spot, indicating the purity of the synthesized dye.

Applications and Future Directions

Azo dyes derived from sulfonamides have a wide range of applications. They are used extensively in the textile industry for dyeing natural and synthetic fibers. [1]The presence of the sulfonamide group can improve dye fixation and wash fastness. Furthermore, many sulfonamide-based compounds exhibit biological activity. [1]Dyes synthesized from this compound could be investigated for their antimicrobial or antifungal properties. They may also find applications as pH indicators or as chromogenic sensors for metal ions, as the azo linkage and adjacent functional groups can act as chelating sites. [4]

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Aromatic amines and their diazonium salts are potentially toxic and should be handled with care.

  • Diazonium salts can be explosive when dry; they should always be kept in solution and used immediately after preparation.

  • Handle concentrated acids and bases with extreme caution.

References

  • BuyersGuideChem. This compound suppliers and producers. [Link]

  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

  • Fahmy, H. M., et al. (2015). Synthesis of new sulfonamide azo dyes for enhancing functional and dyeing properties of viscose fabric. International Journal of ChemTech Research, 8(11), 384-393.
  • Navadiya, H. D., et al. (2008). STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. International Journal of Chemical Sciences, 6(4), 1967-1976.
  • Al-Rufaie, M. M. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Biointerface Research in Applied Chemistry, 11(2), 9245-9255.
  • Hawaiz, F. E., Raheem, D. J., & Samad, M. K. (2016). Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. ZANCO Journal of Pure and Applied Sciences, 28(6).

Sources

DDEB-Sulfonamide: A Novel Chemical Probe for the Mass Spectrometry-Based Identification of Protein Glycation by Reactive Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of 3,4-Diamino-N,N-diethyl-benzenesulfonamide in Chemical Proteomics

Abstract

The non-enzymatic modification of proteins by reactive dicarbonyl species, such as methylglyoxal (MGO), is a significant post-translational modification (PTM) linked to cellular stress, aging, and various pathologies. These modifications, known as advanced glycation end-products (AGEs), are notoriously difficult to detect and characterize due to their heterogeneity and low abundance. This application note describes a novel workflow that utilizes This compound (DDEB-Sulfonamide) as a highly specific chemical probe for the covalent tagging and subsequent identification of dicarbonyl-modified proteins using mass spectrometry. The vicinal diamine functionality of DDEB-Sulfonamide undergoes a specific condensation reaction with dicarbonyl-modified arginine and lysine residues, forming a stable quinoxaline derivative. This derivatization adds a unique mass signature, enabling the confident identification of previously modified sites within the proteome.

Principle of the Method: Targeting the Dicarbonyl Signature

Reactive dicarbonyls like methylglyoxal primarily react with the guanidino group of arginine residues to form hydroimidazolones, and to a lesser extent with the ε-amino group of lysine. While these initial adducts can be studied, their analysis is often challenging. The DDEB-Sulfonamide probe leverages a classic and highly specific chemical reaction: the condensation of an ortho-diamine with a 1,2-dicarbonyl to form a stable, aromatic quinoxaline ring system.

This workflow transforms the transient and heterogeneous dicarbonyl modification into a stable, easily identifiable tag. The N,N-diethylbenzenesulfonamide portion of the probe provides a substantial and unique mass shift that is readily detected by high-resolution mass spectrometry, facilitating the development of targeted fragmentation strategies for confident site localization.

G cluster_0 Protein Modification cluster_1 Chemical Tagging cluster_2 Proteomic Analysis P Protein (Arginine Residue) MGO Methylglyoxal (MGO) P->MGO Glycation P_MGO MGO-Modified Protein (Dicarbonyl Adduct) Probe DDEB-Sulfonamide (Vicinal Diamine) P_MGO->Probe Condensation Reaction P_Tagged Stable Quinoxaline Adduct (Tagged Protein) Digestion Tryptic Digestion P_Tagged->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Figure 1: Conceptual workflow for DDEB-Sulfonamide based proteomics. Protein glycation is followed by chemical tagging and standard proteomic analysis.

Features and Advantages of DDEB-Sulfonamide

  • High Specificity: The reaction is selective for the 1,2-dicarbonyl moiety formed by glycation, minimizing off-target labeling of other protein functional groups.

  • Stable Adduct Formation: The resulting quinoxaline ring is chemically robust, ensuring the tag remains intact throughout the complex sample preparation workflow, including denaturation, reduction, alkylation, and enzymatic digestion.

  • Unique & Detectable Mass Shift: DDEB-Sulfonamide (MW: 243.35 g/mol ) provides a significant mass addition, which aids in distinguishing labeled peptides from the vast background of unmodified peptides.

  • Versatility: The protocol can be applied to both in vitro studies with purified proteins and complex biological samples such as cell lysates or tissues.

Materials and Reagents

Reagents
  • This compound (CAS: 49804-28-6)[1][2]

  • Methylglyoxal (MGO) solution (40% in H₂O)

  • Bovine Serum Albumin (BSA), proteomics grade

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Trifluoroacetic Acid (TFA)

  • Water, LC-MS grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktail

  • C18 desalting columns/tips

Equipment
  • Thermomixer or heating block

  • Centrifuge

  • Sonicator

  • Lyophilizer (optional)

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Orbitrap Mass Spectrometer or equivalent

Detailed Experimental Protocols

Protocol 1: In Vitro Labeling of a Model Protein (BSA)

This protocol serves as a positive control to validate the reaction chemistry and optimize mass spectrometry parameters.

  • Protein Glycation:

    • Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

    • Add MGO to a final concentration of 5 mM.

    • Incubate the mixture at 37°C for 4 hours with gentle agitation.

    • Remove excess MGO by buffer exchange into 50 mM NH₄HCO₃ using a desalting column.

  • DDEB-Sulfonamide Labeling:

    • Prepare a 100 mM stock solution of DDEB-Sulfonamide in Dimethyl Sulfoxide (DMSO).

    • Add the DDEB-Sulfonamide stock solution to the glycated BSA to a final concentration of 10 mM.

    • Incubate at 37°C for 2 hours. The reaction is self-terminating as the probe is consumed.

  • Sample Preparation for MS:

    • Proceed directly to the "Protein Digestion and Desalting" steps outlined in Protocol 3.

Protocol 2: Labeling of Dicarbonyl-Stressed Cell Lysates

This protocol details the application of the probe to a complex biological sample.

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T) to ~80% confluency.

    • Induce dicarbonyl stress by treating cells with 1 mM MGO for 4 hours (optional, for positive control). A non-treated plate should be processed in parallel as a negative control.

    • Harvest cells, wash twice with cold PBS, and lyse in a suitable lysis buffer containing protease/phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Labeling:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Take 1 mg of protein lysate and adjust the volume to 900 µL with 50 mM NH₄HCO₃.

    • Prepare a 100 mM stock solution of DDEB-Sulfonamide in DMSO.

    • Add 100 µL of the 100 mM DDEB-Sulfonamide stock to the lysate for a final concentration of 10 mM.

    • Incubate the reaction at 37°C for 2 hours with gentle mixing.

Protocol 3: Protein Digestion and Desalting for LC-MS Analysis

This is a standard proteomics sample preparation workflow.[3][4]

  • Denaturation, Reduction, and Alkylation:

    • Add solid urea to the labeled protein sample to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

    • Quench excess IAA by adding DTT to an additional final concentration of 10 mM.

  • Tryptic Digestion:

    • Dilute the sample 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to 2 M.

    • Add sequencing grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with TFA to a final concentration of 0.1% (pH < 3).

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

    • Desalt the supernatant using a C18 solid-phase extraction column or tip according to the manufacturer's protocol.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

    • Resuspend the dried peptides in 0.1% Formic Acid in LC-MS grade water for analysis.

Mass Spectrometry and Data Analysis

LC-MS/MS Configuration
  • LC System: Use a nano-flow HPLC with a 75 µm ID analytical column packed with C18 resin.

  • Gradient: Employ a suitable gradient of 60-120 minutes from 2% to 40% ACN with 0.1% FA.

  • MS System: A high-resolution instrument (e.g., Orbitrap Exploris™, timsTOF™) is required.

  • Acquisition Mode: Use a Data-Dependent Acquisition (DDA) method.

    • MS1 Scan: 350-1500 m/z range, resolution > 60,000.

    • MS2 Scan (HCD/CID): Top 15-20 precursors, resolution > 15,000, normalized collision energy of 28-30%.

Data Analysis Strategy

The key to identifying DDEB-Sulfonamide-tagged peptides is to define the specific mass shift as a variable modification in the database search software (e.g., MaxQuant, Proteome Discoverer, FragPipe).

Calculating the Mass Shift: The reaction of DDEB-Sulfonamide with an MGO-derived hydroimidazolone on an arginine residue results in the formation of a quinoxaline ring and the loss of water molecules.

  • Mass of DDEB-Sulfonamide: C₁₀H₁₇N₃O₂S = 243.1041 Da

  • Mass of MGO Adduct on Arginine (Hydroimidazolone): C₃H₂O = +54.0106 Da (net change)

  • Reaction: DDEB-Sulfonamide + MGO-Arg → Quinoxaline-Adduct + 2 H₂O

  • Net Mass Shift: (Mass of DDEB-Sulfonamide) + (Mass of MGO adduct) - (2 * Mass of H₂O) = 243.1041 + 54.0106 - (2 * 18.0106) = +261.0935 Da

Target ResidueDicarbonyl AdductNet Mass Shift (Da)Modification Name (Example)
Arginine (R)MGO-Hydroimidazolone+261.0935DDEB-Sulf(R)
Lysine (K)MGO-derived adductVariesRequires specific calculation

Table 1: Calculated monoisotopic mass shift for DDEB-Sulfonamide labeling of MGO-modified Arginine. The chemistry on lysine is more complex and may result in different adducts.

Search Parameters:

  • Enzyme: Trypsin/P

  • Variable Modifications:

    • Oxidation (M)

    • Carbamidomethyl (C) (fixed)

    • DDEB-Sulf(R) with a mass shift of +261.0935 Da on Arginine.

  • Peptide and Protein FDR: Set to < 1%.

G workflow Data Acquisition MS1: Full Scan (Precursor m/z) MS2: Fragmentation (HCD/CID) Database Search (e.g., MaxQuant) Protein Database (FASTA) Enzyme: Trypsin Fixed Mod: Carbamidomethyl (C) Variable Mods: Oxidation (M), DDEB-Sulf (R) [+261.0935 Da] Data Filtering & Validation Biological Interpretation Identify Glycated Proteins & Sites Pathway Analysis Quantitative Comparison caption Figure 2: Bioinformatic workflow for identifying DDEB-Sulfonamide labeled peptides.

Figure 2: Bioinformatic workflow for identifying DDEB-Sulfonamide labeled peptides.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency Insufficient glycation; Inactive probe; Incorrect pH.Increase MGO concentration or incubation time; Use fresh DDEB-Sulfonamide stock; Ensure reaction buffer is near neutral pH (7.0-8.0).
No Modified Peptides Identified Incorrect mass shift in search parameters; Low abundance of modification.Double-check the calculated monoisotopic mass shift; Consider an enrichment step for sulfonamide-containing peptides (future development).
High Background/Non-specific Binding Hydrophobic interactions of the probe.Perform a final buffer exchange or precipitation step after labeling to remove excess, non-covalently bound probe before digestion.

Conclusion

The DDEB-Sulfonamide probe offers a powerful and specific tool for the chemical proteomics community to investigate the landscape of protein modification by reactive dicarbonyls. By converting these elusive marks into stable, readily identifiable adducts, this workflow enables deeper insights into the roles of glycation in health and disease. This method provides a robust foundation for researchers in drug development, aging, and metabolic disease to explore the "glycoxidative" proteome.

References

  • Kandiyal, B. S., et al. (2019). Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. Journal of Medicinal Chemistry. Available at: [Link]

  • Lermyte, F., et al. (2020). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Leitner, A., et al. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science. Available at: [Link]

  • Boersema, P. J., et al. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Mass Spectrometry in Life Sciences. Available at: [Link]

  • Kandiyal, B. S., et al. (2019). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. PubMed. Available at: [Link]

  • BuyersGuideChem. This compound suppliers and producers. Available at: [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Detection of 3,4-Diamino-N,N-diethyl-benzenesulfonamide in Complex Reaction Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Analytical Rationale

3,4-Diamino-N,N-diethyl-benzenesulfonamide is an aromatic amine belonging to the sulfonamide class of compounds. Its accurate detection in reaction mixtures is critical for process optimization, impurity profiling, and ensuring the safety and efficacy of final drug products.[1] The presence of two primary amine groups makes the molecule reactive and imparts specific physicochemical properties that must be considered when developing an analytical method.

The primary challenge in analyzing this compound lies in the complexity of the sample matrix. Reaction mixtures often contain starting materials, reagents, solvents, by-products, and other intermediates that can interfere with the analyte of interest. Therefore, the choice of an analytical method must balance selectivity, sensitivity, and throughput requirements.

This guide presents three distinct, yet complementary, methods. The selection of the most appropriate method depends on the specific analytical goal, as outlined in the workflow below.

MethodSelection Start Analytical Goal HighConc High Concentration Screening? (e.g., >10 µg/mL) Start->HighConc Is concentration high? LowConc Trace Level Analysis? (e.g., Impurity Profiling) Start->LowConc Is concentration low? Quant Routine QC & Quantification? Start->Quant Is it for routine QC? HighConc->Quant No UVVis Method 1: UV-Vis Spectroscopy HighConc->UVVis Yes Confirm Need for Definitive Confirmation? LowConc->Confirm Yes LCMS Method 3: LC-MS/MS Confirm->LCMS Yes Quant->Confirm Need higher selectivity? HPLC Method 2: HPLC-UV Quant->HPLC Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties governs the development of a robust analytical method.

PropertyEstimated Value / CharacteristicImplication for Analysis
Molecular Weight ~243.34 g/mol Suitable for both HPLC and LC-MS analysis.
Polarity Moderately PolarThe presence of two amine groups and a sulfonamide group suggests good solubility in polar organic solvents and aqueous/organic mixtures. This makes it ideal for Reverse-Phase HPLC.[2]
pKa (predicted) ~3.28 (for the anilinic amine)The amino groups are basic and will be protonated (cationic) at acidic pH.[3] This is a critical parameter for optimizing chromatographic separation and SPE.
UV Absorbance Expected λmax ~290-315 nmAromatic diamines typically exhibit strong UV absorbance, making UV-based detection a viable strategy.[4] The exact maximum must be determined experimentally.

Universal Sample Preparation: Extraction from a Reaction Mixture

Effective sample preparation is paramount to minimize matrix effects and protect the analytical instrumentation. Liquid-liquid extraction (LLE) is a versatile technique for this purpose.

Principle of Causality: The goal is to exploit the pH-dependent solubility of the basic analyte. At a basic pH, the amine groups are deprotonated and neutral, increasing their solubility in an organic solvent. Conversely, acidic starting materials or by-products will be ionized and remain in the aqueous phase.

Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquot: Take a precise volume (e.g., 1.0 mL) of the reaction mixture.

  • Dilution: Dilute with 5.0 mL of deionized water to ensure phase separation.

  • Basification: Adjust the pH of the aqueous solution to ~10 using 1M NaOH. Verify with a pH meter or pH paper. This deprotonates the amine groups of the analyte.

  • Extraction: Add 5.0 mL of a suitable organic solvent (e.g., Ethyl Acetate or Methyl-tert-butyl ether (MTBE)).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.[5]

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for the chosen chromatographic method. This step ensures compatibility with the analytical system.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection to remove any particulates.

Method 1: Rapid Screening by UV-Vis Spectrophotometry

This method is suitable for a rapid, high-level estimation of concentration in simpler matrices or for monitoring reaction progress where high accuracy is not the primary goal.

Principle of Causality: This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[6] It is a non-separative technique, meaning any substance in the sample that absorbs at the analytical wavelength will interfere.

Protocol:

  • Wavelength Determination:

    • Prepare a ~10 µg/mL solution of a purified standard of this compound in the same solvent used for sample reconstitution (e.g., 50:50 Acetonitrile:Water).

    • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[4]

  • Calibration Curve:

    • Prepare a series of at least five standard solutions from a stock solution, covering the expected concentration range of the samples (e.g., 1, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of Absorbance vs. Concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.

  • Sample Analysis:

    • Measure the absorbance of the prepared sample extract (from Section 3) at λmax.

    • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the analyte in the sample.[7] Remember to account for all dilution factors during sample preparation.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse method for reliable quantification in most research and quality control environments. It provides separation of the analyte from many matrix components, offering superior selectivity compared to UV-Vis alone.

Principle of Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, will be retained on the column and can be eluted by increasing the organic solvent content of the mobile phase. Adding an acid (e.g., formic acid) to the mobile phase protonates the amine groups, which can improve peak shape and ensure consistent retention.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Reaction Mixture LLE LLE (Section 3) Sample->LLE Reconstitute Reconstitute & Filter LLE->Reconstitute Injector Autosampler Reconstitute->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Peak Integration Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Result Calculate Concentration Calibration->Result

Caption: Experimental workflow for HPLC-UV analysis.

Protocol:

ParameterRecommended ConditionRationale / Causality
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS and helps to protonate the analyte for better peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low UV cutoff and viscosity.
Gradient 10% B to 90% B over 10 minA gradient elution is necessary to elute the analyte with a good peak shape and clean the column of more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Detector Diode Array Detector (DAD)Set to the experimentally determined λmax. A DAD allows for peak purity analysis by examining the entire spectrum across the peak.

System Suitability & Validation: Before analyzing samples, the method must be validated according to ICH Q2(R2) guidelines.[9][10]

  • Specificity: Inject a blank (mobile phase) and a matrix blank (extracted reaction mixture without analyte) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Analyze a set of 5-6 standards across the desired concentration range. Plot peak area vs. concentration. The R² value should be >0.995.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 or 5) to determine recovery and relative standard deviation (RSD%). Acceptance criteria are typically 80-120% recovery and <15% RSD.[8][11]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.

Method 3: Definitive Confirmation by LC-MS/MS

For trace-level impurity analysis or when absolute confirmation of identity is required, LC-MS/MS is the gold standard. Its unparalleled selectivity and sensitivity allow for detection in highly complex matrices.

Principle of Causality: This method couples the separation power of LC with the high specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and specific fragment ions (product ions) are monitored. This specific parent-to-product ion transition is unique to the analyte, virtually eliminating matrix interference.[12][13]

Protocol:

ParameterRecommended ConditionRationale / Causality
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)Provides better resolution and faster run times than traditional HPLC.[5]
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for fast, high-efficiency UPLC separations.
Mobile Phases As per HPLC method (0.1% Formic Acid in Water/ACN)Formic acid is an ideal volatile modifier for ESI-MS in positive mode.[2]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerRequired for Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveAromatic amines readily accept a proton in the ESI source to form a positive ion [M+H]+.[14]
MRM Transitions Parent Ion (Q1): m/z 244.1 [M+H]+ Product Ions (Q3): To be determined by infusing a standard. Likely fragments would involve loss of SO₂, C₂H₅, etc.At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).[12][14]
Source Params. To be optimized (e.g., Capillary Voltage, Gas Flow)Optimization is instrument-specific and crucial for achieving maximum sensitivity.

Validation Considerations for LC-MS/MS: Validation follows similar principles to HPLC-UV but with an emphasis on matrix effects.[15] It's crucial to evaluate whether components of the reaction mixture co-eluting with the analyte suppress or enhance its ionization, which would affect quantification. This is typically assessed by comparing the response of the analyte in a pure solvent versus its response in an extracted matrix blank.

Summary and Comparison of Methods

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Selectivity LowModerate-HighVery High
Sensitivity (Typical LOQ) ~1-10 µg/mL~0.1-1 µg/mL~0.01-1 ng/mL
Primary Use Rapid screening, high-concentration monitoringRoutine QC, quantificationTrace impurity analysis, structural confirmation, complex matrices
Cost & Complexity LowModerateHigh
Validation Simple (Linearity)Rigorous (ICH Q2)[9]Rigorous, includes matrix effects assessment[15]

References

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Available at: [Link]

  • Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis (a) and fluorescence (b) spectra of diamine (3) and PEI(1-5). Available at: [Link]

  • Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide. Modern Chemistry & Applications. Available at: [Link]

  • Patsias, J., et al. (2001). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of Chromatography A. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Jähnert, D., et al. (2018). HPLC-UV assays for evaluation of inhibitors of mono and diamine oxidases using novel phenyltetrazolylalkanamine substrates. PubMed. Available at: [Link]

  • ResearchGate. (2011). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. Available at: [Link]

  • Christodoulou, E. A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Veeprho. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Saraswati, T. E., et al. (2018). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • nanoComposix. (2017). UV-Vis Tutorial | Part 3: Data Analysis. YouTube. Available at: [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Available at: [Link]

  • Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • LabRulez. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • Di Donato, M., et al. (2023). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. MDPI. Available at: [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Synthetic Strategy Overview

The most logical and controllable synthetic route to this compound commences with a pre-functionalized aromatic ring, specifically 1-chloro-3,4-dinitrobenzene. This strategy allows for precise control over the regiochemistry of the amino groups, a critical aspect that can be challenging to manage through direct nitration of N,N-diethylbenzenesulfonamide due to the directing effects of the sulfonamide group.

The proposed synthetic pathway involves three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the sulfonate group by reacting 1-chloro-3,4-dinitrobenzene with sodium sulfite.

  • Sulfonamide Formation: Conversion of the resulting sodium 3,4-dinitrobenzenesulfonate to the corresponding sulfonyl chloride, followed by amidation with diethylamine.

  • Reduction: Catalytic hydrogenation of the dinitro compound to the target diamine.

This guide will address potential issues and optimization strategies for each of these critical steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of Sodium 3,4-Dinitrobenzenesulfonate

Q1: My reaction to form sodium 3,4-dinitrobenzenesulfonate from 1-chloro-3,4-dinitrobenzene and sodium sulfite is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: Low yield in this nucleophilic aromatic substitution can stem from several factors. Here is a systematic approach to troubleshooting:

  • Insufficient Activation: The dinitro groups are crucial for activating the aryl chloride towards nucleophilic attack. Ensure your starting material is pure 1-chloro-3,4-dinitrobenzene.

  • Reaction Conditions:

    • Solvent: This reaction is typically performed in an aqueous or aqueous-alcoholic medium. The choice of solvent can influence the solubility of the reactants and the reaction rate. A mixture of water and a polar aprotic solvent like DMSO or DMF can enhance the solubility of the aryl chloride and accelerate the reaction.

    • Temperature: The reaction often requires heating. A temperature range of 80-120 °C is a good starting point. If the reaction is slow, a moderate increase in temperature can be beneficial. However, excessively high temperatures may lead to decomposition.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC. Insufficient reaction time will result in incomplete conversion.

  • Reagent Stoichiometry: An excess of sodium sulfite is generally used to drive the reaction to completion. A 1.2 to 1.5 molar equivalent of sodium sulfite is recommended.

Experimental Protocol: Synthesis of Sodium 3,4-Dinitrobenzenesulfonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3,4-dinitrobenzene (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Add sodium sulfite (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material is significantly less polar than the product.

  • Upon completion, cool the reaction mixture to room temperature. The sodium 3,4-dinitrobenzenesulfonate product may precipitate.

  • Filter the precipitate and wash with cold ethanol. The product can be used in the next step, often without further purification.

Step 2: Synthesis of 3,4-Dinitro-N,N-diethyl-benzenesulfonamide

Q2: I am having trouble converting the sodium 3,4-dinitrobenzenesulfonate to the sulfonamide. The yield of the sulfonyl chloride is low, and the final amidation step is inefficient.

A2: This two-part step has its own set of challenges. Let's break them down:

Part A: Formation of 3,4-Dinitrobenzenesulfonyl Chloride

  • Anhydrous Conditions: The reaction of the sodium sulfonate salt with a chlorinating agent (e.g., phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)) is highly sensitive to moisture. Ensure your glassware is oven-dried and the reagents are anhydrous.

  • Choice of Chlorinating Agent:

    • PCl₅: Often effective but can be harsh. The reaction is typically performed neat or in a non-reactive solvent like chloroform or dichloromethane.

    • SOCl₂: A milder reagent, often used with a catalytic amount of DMF.

  • Work-up: After the reaction, the excess chlorinating agent must be removed carefully. Quenching with ice-water is a common method, but must be done cautiously.

Part B: Amidation with Diethylamine

  • Reaction Conditions:

    • The reaction of the sulfonyl chloride with diethylamine is generally fast. It is typically carried out in an inert solvent like dichloromethane or THF at a low temperature (0 °C to room temperature) to control the exothermicity.

    • An excess of diethylamine (at least 2 equivalents) is used; one equivalent acts as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, one equivalent of diethylamine can be used with an auxiliary base like triethylamine or pyridine.

  • Purity of Sulfonyl Chloride: Impurities from the previous step can interfere with the amidation. It is often beneficial to use the crude sulfonyl chloride immediately after its preparation.

Experimental Protocol: Synthesis of 3,4-Dinitro-N,N-diethyl-benzenesulfonamide

  • Sulfonyl Chloride Formation:

    • In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place sodium 3,4-dinitrobenzenesulfonate (1.0 eq).

    • Add phosphorus pentachloride (PCl₅) (1.1-1.2 eq) portion-wise with stirring. An exothermic reaction will occur.

    • After the initial reaction subsides, gently heat the mixture (e.g., to 60-70 °C) for 1-2 hours to ensure complete conversion.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • The 3,4-dinitrobenzenesulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

  • Amidation:

    • Dissolve the crude 3,4-dinitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a flask cooled in an ice bath.

    • Slowly add a solution of diethylamine (2.2 eq) in dichloromethane via a dropping funnel.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,4-Dinitro-N,N-diethyl-benzenesulfonamide. This product can often be purified by recrystallization from ethanol.

Step 3: Reduction of 3,4-Dinitro-N,N-diethyl-benzenesulfonamide

Q3: My reduction of the dinitro compound to the diamine is giving me a mixture of products, and the yield of the desired diamine is low. How can I improve the selectivity and yield?

A3: The reduction of aromatic dinitro compounds is a critical step where selectivity is paramount. Incomplete reduction or side reactions are common pitfalls.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often the cleanest and most efficient method.

      • Catalyst: Palladium on carbon (Pd/C, 5-10%) is a common and effective choice.[1] Raney Nickel is another option, particularly if dehalogenation is a concern in other contexts.[1] Platinum-based catalysts can also be used.[2]

      • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are typically used.

      • Pressure: The reaction can often be carried out at atmospheric pressure with a hydrogen balloon, but for more stubborn reductions, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be necessary.

      • Additives: In some cases, the addition of a small amount of acid (e.g., acetic acid) can accelerate the reduction.

    • Chemical Reduction:

      • Tin(II) Chloride (SnCl₂·2H₂O) in HCl: A classic and reliable method for nitro group reduction.[2] It is generally carried out in a protic solvent like ethanol.

      • Iron (Fe) powder in acidic medium (e.g., HCl or acetic acid): A cost-effective and efficient method.[2]

      • Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S): These reagents can sometimes be used for the selective reduction of one nitro group in the presence of another, which is not desired here but is a consideration in other syntheses.[2]

  • Common Side Reactions and Impurities:

    • Incomplete Reduction: This leads to the formation of nitro-amino or hydroxylamino-nitro intermediates. To avoid this, ensure sufficient reducing agent and adequate reaction time.

    • Formation of Azo or Azoxy Compounds: This can occur with some reducing agents, particularly metal hydrides, which are generally not recommended for the reduction of aryl nitro compounds to anilines.[2]

    • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation, leading to a stalled reaction.

Experimental Protocol: Catalytic Hydrogenation

  • In a hydrogenation flask, dissolve 3,4-Dinitro-N,N-diethyl-benzenesulfonamide (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of the substrate).

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas (via a balloon or by connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air. Keep the filter cake wet with solvent.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

Purification of the Final Product

Q4: My final product, this compound, is impure and difficult to purify. What are the best methods?

A4: Aromatic diamines are prone to oxidation and can be challenging to purify.

  • Recrystallization: This is the most common method. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often works well.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. Due to the basic nature of the amines, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel.

  • Acid-Base Extraction: An alternative purification strategy involves dissolving the crude product in a dilute acidic solution (e.g., 1M HCl), which protonates the basic amino groups, making the compound water-soluble. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate the purified diamine, which can then be extracted with an organic solvent.

III. Data Summary & Visualization

Table 1: Recommended Reaction Conditions

StepKey ReagentsSolventTemperature (°C)Key Considerations
1. Sulfonation 1-chloro-3,4-dinitrobenzene, Sodium sulfiteWater/Ethanol90-100Use excess sodium sulfite.
2. Sulfonamide Formation Sodium 3,4-dinitrobenzenesulfonate, PCl₅, DiethylamineDichloromethane0 to RTMaintain anhydrous conditions. Use excess diethylamine.
3. Reduction 3,4-Dinitro-N,N-diethyl-benzenesulfonamide, H₂, Pd/CEthanol or Ethyl AcetateRoom TemperatureEnsure complete conversion to avoid side products.

Diagram 1: Synthetic Workflow

Synthetic_Workflow A 1-chloro-3,4-dinitrobenzene B Sodium 3,4-dinitrobenzenesulfonate A->B  Na2SO3, H2O/EtOH, Reflux C 3,4-Dinitrobenzenesulfonyl chloride B->C  PCl5, Heat D 3,4-Dinitro-N,N-diethyl-benzenesulfonamide C->D  (C2H5)2NH, DCM E This compound D->E  H2, Pd/C, EtOH

Caption: Synthetic route to this compound.

IV. References

  • Mohammadi, Z., et al. (2022). Optimization conditions for reduction of nitro aromatic compounds. Scientific Reports, 12(1), 1-13.

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Syntheses. (Various years). Collective Volumes. Wiley. (A general resource for reliable organic chemistry procedures).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • PrepChem. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Amino-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145593A - Preparation method of 4,4'-diaminobenzenesulphonamide. Retrieved from

  • Google Patents. (n.d.). DE10243028A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid. Retrieved from

  • ResearchGate. (2015). Synthesis of New Monomer 3,3'-Diamino-4,4'-bis{p-[(diethoxyphosphoryl)methyl]phenylamino}diphenyl Sulfone and Polybenzimidazoles on Its Basis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Guide for Diamino-Benzenesulfonamide Derivative Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing amino-benzenesulfonamide derivatives, such as 3,4-Diamino-N,N-diethyl-benzenesulfonamide, for labeling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experiments and ensure the integrity of your results. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am seeing little to no fluorescence from my labeled protein. Does this mean the labeling reaction failed?

Not necessarily. A low fluorescence signal can be misleading. Several factors could be at play:

  • Dye-Dye Quenching: If the degree of labeling (DOL) is too high, the fluorophores can be in close enough proximity to quench each other's signals.[1] You can assess the DOL to determine if this is the cause.

  • Environmental Effects: The microenvironment around the conjugated dye can affect its fluorescence output.[1] Conjugation near aromatic amino acids, for instance, can lead to quenching.

  • pH Sensitivity: Some fluorescent probes are sensitive to the pH of the buffer. Wild-type GFP, for example, has been shown to be pH-sensitive.[2] Ensure your buffer pH is optimal for the fluorophore you are using.

  • Incorrect Filter Sets: Double-check that the excitation and emission filters on your imaging system are appropriate for the specific fluorophore.[3]

Q2: My protein has precipitated out of solution after the labeling reaction. What went wrong?

Protein precipitation during or after labeling is a common issue and can be attributed to a few factors:

  • Over-labeling: The addition of too many bulky dye molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility.[4] Try reducing the molar ratio of the labeling reagent to your protein.

  • Solvent Incompatibility: If your labeling reagent is dissolved in an organic solvent like DMSO or DMF, adding too much of it to the aqueous protein solution can cause the protein to precipitate.

  • Buffer Conditions: The pH and ionic strength of your buffer can influence protein solubility. Ensure your buffer is appropriate for your specific protein.

Q3: My labeled antibody is no longer binding to its antigen. How can I prevent this?

Loss of antibody function is a critical issue. It's likely that the labeling reaction has modified key amino acid residues within the antigen-binding site (Fab region).

  • Lysine Modification: Amine-reactive dyes typically target lysine residues. If lysines are crucial for antigen recognition, their modification can abolish binding.[1]

  • Site-Specific Labeling: To avoid this, consider site-specific labeling techniques that target regions of the antibody away from the antigen-binding site, such as the Fc region.[1]

Q4: How do I remove the excess, unreacted labeling reagent from my sample?

It is crucial to remove any free dye from your labeled protein sample, as it can lead to high background signals and inaccurate results.[5][6] Common purification methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.

  • Dialysis: This technique can also be effective for removing small molecules from a protein solution.

  • Spin Columns: For smaller sample volumes, spin columns with an appropriate molecular weight cutoff can be a quick and efficient way to remove free dye.[7]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve common issues with this compound or similar amine-based labeling.

TroubleshootingWorkflow Start Start: Low/No Signal or Unexpected Results CheckDOL 1. Determine Degree of Labeling (DOL) Start->CheckDOL HighDOL DOL is too high (> optimal range) CheckDOL->HighDOL High LowDOL DOL is too low (< optimal range) CheckDOL->LowDOL Low OptimalDOL DOL is within optimal range CheckDOL->OptimalDOL Optimal ReduceMolarRatio Action: Reduce Molar Ratio of Labeling Reagent HighDOL->ReduceMolarRatio IncreaseMolarRatio Action: Increase Molar Ratio of Labeling Reagent or Reaction Time LowDOL->IncreaseMolarRatio CheckProteinActivity 2. Assess Protein Activity (e.g., Antigen Binding) OptimalDOL->CheckProteinActivity ReduceMolarRatio->CheckDOL IncreaseMolarRatio->CheckDOL ActivityLost Activity is Lost or Reduced CheckProteinActivity->ActivityLost Yes ActivityRetained Activity is Retained CheckProteinActivity->ActivityRetained No SiteSpecificLabeling Action: Consider Site-Specific Labeling Strategies ActivityLost->SiteSpecificLabeling CheckPurification 3. Verify Purification (e.g., run a gel) ActivityRetained->CheckPurification SiteSpecificLabeling->CheckProteinActivity FreeDyePresent Free Dye is Present CheckPurification->FreeDyePresent Yes NoFreeDye No Free Dye Detected CheckPurification->NoFreeDye No RepeatPurification Action: Repeat or Optimize Purification Step FreeDyePresent->RepeatPurification FinalChecks 4. Final Checks: - Buffer pH - Instrument Settings - Photostability NoFreeDye->FinalChecks RepeatPurification->CheckPurification Resolved Issue Resolved FinalChecks->Resolved

Sources

Technical Support Center: Reactions of 3,4-Diamino-N,N-diethyl-benzenesulfonamide with Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Diamino-N,N-diethyl-benzenesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the side reactions of this compound with amino acids. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction mixture is developing a yellow-to-brown color. What is the cause and how can I prevent it?

Answer:

The appearance of a yellow-to-brown color in your reaction mixture is a common indicator of oxidation of the this compound. The o-phenylenediamine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts, such as 2,3-diaminophenazine and its polymers.[1][2][3]

Potential Causes:

  • Exposure to atmospheric oxygen: Aromatic diamines can be oxidized by dissolved oxygen in the reaction solvent.

  • Presence of oxidizing agents: Trace metal ions or other oxidizing species in your reagents can catalyze the oxidation.

  • Light exposure: Photochemical oxidation can also contribute to the degradation of the diamine.

  • Inappropriate pH: The stability of o-phenylenediamines is pH-dependent, and certain buffer systems can promote oxidation.[4][5][6]

Solutions & Prevention:

  • Degas your solvents: Before starting your reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.

  • Work under an inert atmosphere: Conduct your experiment in a glovebox or under a constant stream of nitrogen or argon to minimize contact with oxygen.

  • Use high-purity reagents: Ensure that your amino acids, buffers, and solvents are of high purity and free from contaminating metal ions. Consider treating your buffers with a chelating agent like EDTA to sequester any trace metals.[5]

  • Protect your reaction from light: Wrap your reaction vessel in aluminum foil or use amber-colored glassware to prevent photochemical degradation.

  • Optimize your buffer system: Be cautious with phosphate buffers, especially around pH 5, as they have been shown to inactivate peroxidases used in o-phenylenediamine assays, suggesting potential interactions that could affect stability.[4][6] Consider using alternative buffers like citrate, but always perform a stability check with your specific diamine.

Issue 2: I am observing an unexpected, less polar peak in my HPLC analysis. Could this be a side product?

Answer:

A common and significant side reaction between this compound and amino acids is the formation of a benzimidazole derivative. This reaction involves the condensation of the o-diamine with the carboxylic acid group of the amino acid, leading to the formation of a new heterocyclic ring system and the elimination of two molecules of water.[7][8][9] This cyclization results in a more rigid and typically less polar molecule, which would elute later in a reverse-phase HPLC separation.

Mechanism of Benzimidazole Formation:

The reaction proceeds via a two-step condensation. First, one of the amino groups of the diamine forms an amide bond with the carboxylic acid. Then, the second amino group undergoes an intramolecular cyclization with the newly formed amide to yield the benzimidazole.

Diagram: Benzimidazole Formation Pathway

Benzimidazole_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Side Product Diamine 3,4-Diamino-N,N-diethyl- benzenesulfonamide Amide Amide Intermediate Diamine->Amide + -H2O AminoAcid Amino Acid (with -COOH group) AminoAcid->Amide Benzimidazole Benzimidazole Derivative Amide->Benzimidazole Intramolecular Cyclization + -H2O

Caption: Reaction of this compound with an amino acid to form a benzimidazole derivative.

Solutions & Prevention:

  • Control Reaction Temperature: Benzimidazole formation is often accelerated by heat.[7][10] If your primary reaction does not require elevated temperatures, maintaining the reaction at room temperature or below can significantly reduce the rate of this side reaction.

  • pH Control: The condensation reaction is typically favored under acidic conditions which protonate the carboxylic acid, making it more susceptible to nucleophilic attack.[7] Maintaining a neutral or slightly basic pH may disfavor benzimidazole formation.

  • Protect the Carboxylic Acid Group: If the carboxylic acid of the amino acid is not the intended site of reaction, consider protecting it as an ester (e.g., methyl or ethyl ester) prior to the reaction with the diamine. The protecting group can be removed later if necessary.

  • Limit Reaction Time: Monitor your reaction closely (e.g., by HPLC or TLC) and stop it as soon as the desired product is formed to minimize the formation of the benzimidazole byproduct over time.

Issue 3: My product yield is low, and I have multiple unidentified peaks in my mass spectrometry data.

Answer:

Low yields and multiple unexpected peaks can arise from reactions with the side chains of certain amino acids. The reactivity of the o-diamine is not limited to the alpha-carboxylic acid group.

Potential Side Chain Reactions:

  • Aspartic Acid and Glutamic Acid: These amino acids have a second carboxylic acid group in their side chains. This compound can react with either or both of these carboxylic acid groups, leading to a mixture of products, including cross-linked species if one diamine molecule reacts with two amino acid molecules.[8] Studies have shown that with glutamic acid, the reaction favors the side-chain (gamma) carboxyl group.[8]

  • Cysteine: The thiol (-SH) group in the side chain of cysteine is a potent nucleophile and can potentially react with the diamine, although the exact nature of this reaction under typical conditions is less defined in the literature. A study on the formation of an o-phenylenediamine-cysteine copolymer suggests that the thiol group is reactive.[11]

  • Serine and Threonine: The hydroxyl (-OH) groups in the side chains of these amino acids are generally less reactive than carboxylic acids or thiols. However, under activating conditions, they could potentially undergo reactions. A study on the condensation of o-phenylenediamines with amino acids included serine, indicating a potential for reaction.[12]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment with 3,4-Diamino-N,N-diethyl- benzenesulfonamide and Amino Acids Issue Unexpected Result? Start->Issue Color Brown/Yellow Coloration Issue->Color Yes LowYield Low Yield / Multiple Peaks Issue->LowYield Yes NewPeak New, Less Polar HPLC Peak Issue->NewPeak Yes Oxidation Cause: Oxidation Color->Oxidation Benzimidazole Cause: Benzimidazole Formation LowYield->Benzimidazole SideChain Cause: Side Chain Reaction LowYield->SideChain NewPeak->Benzimidazole SolutionOxidation Solution: - Degas solvents - Inert atmosphere - Protect from light Oxidation->SolutionOxidation SolutionBenzimidazole Solution: - Lower temperature - Control pH - Protect -COOH group Benzimidazole->SolutionBenzimidazole SolutionSideChain Solution: - Protect side chains - Modify reaction conditions - Use alternative amino acid analogs SideChain->SolutionSideChain

Caption: A workflow for troubleshooting common issues in reactions involving this compound and amino acids.

Solutions & Prevention:

  • Protect Reactive Side Chains: For amino acids with reactive side chains (e.g., Asp, Glu, Cys), consider using commercially available versions with protected side chains.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the diamine may increase the likelihood of cross-linking with dicarboxylic amino acids.

  • Analytical Characterization: Use mass spectrometry to identify the masses of the byproducts. This can help you deduce which side chains have reacted. For example, the mass of a product formed from the diamine and glutamic acid via benzimidazole formation would be the sum of the masses of the two reactants minus the mass of two water molecules.

  • Modify Reaction Conditions: Experiment with different solvents, pH values, and temperatures to find conditions that favor your desired reaction while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of side reactions I should be aware of when using this compound with amino acids?

A1: The three primary side reactions to consider are:

  • Oxidation: The o-phenylenediamine structure is prone to oxidation, leading to colored impurities.[1][2][3]

  • Benzimidazole Formation: Condensation with the carboxylic acid group of the amino acid to form a stable heterocyclic ring.[7][8][9][12]

  • Side Chain Reactions: Nucleophilic side chains, particularly the carboxylic acid groups of aspartic and glutamic acid and the thiol group of cysteine, can also react.[8][11]

Q2: At what wavelength should I monitor my reaction by UV-Vis spectrophotometry to detect byproducts?

A2: To monitor for the formation of oxidation byproducts, it is useful to scan the visible range of the spectrum. The oxidized product of o-phenylenediamine, 2,3-diaminophenazine, has a characteristic absorbance maximum around 425-451 nm.[1][2][3] An increase in absorbance in this region is a strong indication of diamine oxidation. The parent o-phenylenediamine has absorbance maxima in the UV region, typically around 236 nm and 284 nm.[13]

CompoundApproximate λmaxAppearance
o-Phenylenediamine236 nm, 284 nm[13]Colorless
Oxidized o-Phenylenediamine~425 - 451 nm[1][2][3]Yellow/Orange/Brown

Q3: Are there any specific amino acids that are particularly problematic?

A3: Yes, amino acids with additional nucleophilic or reactive groups in their side chains are more likely to cause side reactions. These include:

  • Aspartic acid and Glutamic acid: Due to their side-chain carboxylic acids.[8]

  • Cysteine: Due to its nucleophilic thiol group.[11]

  • Histidine and Serine: Have also been shown to undergo condensation to form benzimidazole derivatives.[12]

Amino acids with non-reactive, aliphatic, or aromatic side chains (e.g., glycine, alanine, valine, leucine, phenylalanine) are less likely to participate in side reactions beyond the potential for benzimidazole formation at their alpha-carboxylic acid group.

Q4: Can I use this compound in aqueous buffers for bioconjugation?

A4: Yes, but with caution. The stability of the diamine in aqueous solutions is pH-dependent, and the presence of dissolved oxygen can lead to oxidation.[5] It is crucial to use deoxygenated buffers and to consider the compatibility of the buffer components with the diamine. As mentioned previously, phosphate buffers at acidic pH may be problematic.[4][6] It is recommended to perform a small-scale stability test of the diamine in your chosen buffer system before proceeding with your main experiment.

Experimental Protocols

Protocol: HPLC Analysis for Monitoring Side Reactions

This protocol provides a general method for monitoring the reaction between this compound and an amino acid.

Materials:

  • Reverse-phase C18 HPLC column

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction samples at various time points, quenched (e.g., by acidification or dilution in mobile phase A)

Procedure:

  • Equilibrate the column: Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Set the detector wavelength: Monitor at multiple wavelengths if using a DAD. Key wavelengths to monitor are ~280 nm (for aromatic compounds), and ~450 nm (for oxidation byproducts).

  • Inject samples: Inject a small volume (e.g., 10 µL) of your quenched reaction mixture.

  • Run the gradient: Use a suitable gradient to separate the polar starting materials from the less polar products and byproducts. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Analyze the chromatogram:

    • Identify the peaks corresponding to your starting materials (diamine and amino acid).

    • Look for the appearance of new peaks as the reaction progresses.

    • A new, later-eluting peak (less polar) could correspond to the benzimidazole derivative.

    • A peak that appears in the 450 nm channel indicates the formation of colored oxidation products.

    • Integrate the peak areas to quantify the consumption of reactants and the formation of products and byproducts over time.

This guide is intended to provide a starting point for troubleshooting and understanding the reactivity of this compound. Experimental conditions can have a significant impact on reaction outcomes, and we recommend careful optimization and analysis for your specific application.

References

  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229–237.
  • Cescon, L. A., & Day, A. R. (1961). Preparation of Some Benzimidazolylamino Acids. Reactions of Amino Acids with o-Phenylenediamines. The Journal of Organic Chemistry, 26(3), 581–585.
  • Divsalar, A., et al. (2023).
  • Yadav, P., & Singh, K. (2024). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
  • Barba, V., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 1849–1855.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 28(1), 477-482.
  • da Silva, W., et al. (2020).
  • Liu, Y., et al. (2021). Unveiling the Actual Catalytic Sites in Nanozyme‐Catalyzed Oxidation of o‐Phenylenediamine.
  • El Hajj, A., et al. (2004). [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. Il Farmaco, 59(10), 785-791.
  • Zhang, L., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Chemosensors, 5(4), 30.
  • Touhami, M. E., et al. (2015). Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous Hydrochloric Acid Solution Using K2Cr2O7 as Oxidizing Agent.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of o-Phenylenediamine. Retrieved from [Link]

  • Porstmann, B., et al. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(10), 2139–2143.
  • Elskamp, C. J. (1991). m-, o-, and p-Phenylenediamine. OSHA.
  • Cescon, L. A., & Day, A. R. (1961). Preparation of Some Benzimidazolylamino Acids. Reactions of Amino Acids with o-Phenylenediamines. The Journal of Organic Chemistry, 26(3), 581–585.
  • Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(43), 30454-30458.
  • Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]

  • Porstmann, B., et al. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(10), 2139-2143.
  • Li, H., et al. (2016). O-Phenylenediamine-Cysteine Nanosphere Having Conjugated Structures: A Highly Selective Fluorescent Probe for Mercury Ion.
  • Brahmachari, G., & Laskar, S. (2010). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. Tetrahedron Letters, 51(19), 2319-2322.
  • de Oliveira, C. S., et al. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(14), 346-361.
  • Ghorai, A., et al. (2024).
  • Hammad, M., & Emran, A. (1984). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
  • Wang, M.-L., & Liu, B.-L. (2006). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 45(23), 7780–7786.
  • Odame, F., et al. (2015). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation: Synthesis of Bis-benzimidazoles. Journal of Heterocyclic Chemistry, 52(5), 1334-1339.
  • Wang, L., et al. (2006). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 8(12), 1038-1042.

Sources

Technical Support Center: Optimizing Buffer Conditions for 3,4-Diamino-N,N-diethyl-benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3,4-Diamino-N,N-diethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing buffer conditions in the synthesis of heterocyclic compounds derived from this versatile building block.

Introduction to this compound in Heterocyclic Synthesis

This compound is an aromatic diamine that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles and quinoxalines. The adjacent amino groups on the benzene ring provide a reactive site for cyclization reactions with carbonyl-containing compounds. The sulfonamide and diethylamino moieties offer opportunities for further functionalization and can influence the solubility and biological activity of the resulting molecules.

The success of these condensation reactions is critically dependent on the reaction conditions, with pH being a master variable that dictates the reactivity of both the diamine and the carbonyl compound, as well as the stability of the intermediates and final products. This guide will provide a comprehensive overview of how to approach buffer selection and optimization to maximize yield, purity, and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in reactions with this compound?

A1: The pH of the reaction medium directly influences the nucleophilicity of the amino groups of this compound.

  • In acidic conditions: The amino groups become protonated (-NH₃⁺), which significantly reduces their nucleophilicity. However, acidic conditions are often necessary to activate the carbonyl group of the reaction partner (e.g., an aldehyde) by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Therefore, a delicate balance must be struck.

  • In neutral or slightly basic conditions: The amino groups are in their free base form (-NH₂) and are highly nucleophilic. However, the carbonyl partner may not be sufficiently activated, leading to slower reaction rates.

  • In strongly basic conditions: While the diamine is fully deprotonated, strongly basic conditions can lead to undesired side reactions, such as the Cannizzaro reaction with aldehydes that lack an α-hydrogen.

The optimal pH is therefore a compromise that ensures a sufficient concentration of the nucleophilic diamine and an adequately activated electrophile.

Q2: What is the estimated pKa of this compound and how does it guide buffer selection?

This estimation suggests that to maintain a significant concentration of the free diamine, the reaction pH should ideally be kept above 5. However, as mentioned in Q1, acidic catalysis is often required. This is why many procedures for benzimidazole synthesis from o-phenylenediamines use a stoichiometric amount of a carboxylic acid like formic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH), followed by a neutralization step.[1] For buffered systems, a buffer with a pKa in the range of 4-6, such as an acetate buffer, could be a good starting point for optimization.

Q3: What are the most common side reactions I should be aware of, and how do they relate to buffer conditions?

A3: The most common side reactions include:

  • Formation of Schiff base intermediates that do not cyclize: This can occur if the reaction conditions are not optimal for the intramolecular cyclization step. Proper pH and temperature are crucial.[2]

  • Polymerization: o-Phenylenediamines are susceptible to oxidative polymerization, which is often catalyzed by air and light, leading to colored impurities.[3] Using degassed solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this. The stability of o-phenylenediamines is also pH-dependent, with increased degradation observed at very high or very low pH.

  • Formation of 1,2-disubstituted benzimidazoles: In the presence of excess aldehyde, the secondary amine of the initially formed benzimidazole can react with another molecule of the aldehyde. This is more prevalent under conditions that favor imine formation.

  • Incomplete reaction: If the conditions are too mild (e.g., pH too high, temperature too low), the reaction may not go to completion.

Q4: What are the recommended starting points for buffer systems when reacting this compound with an aldehyde?

A4: For initial screening, consider the following:

Buffer SystemRecommended pH RangeRationale
Acetate Buffer4.0 - 5.5Provides a mildly acidic environment to activate the aldehyde without excessively protonating the diamine.
Phosphate Buffer6.0 - 7.5Useful for exploring reactions under near-neutral conditions.
Formic Acid/Formate3.5 - 4.5Often used in stoichiometric amounts, but can be employed as a buffer for reactions requiring stronger acid catalysis.

It is also common to use a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid in an organic solvent.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect pH: The pH may be too low (diamine is fully protonated) or too high (aldehyde is not activated). 2. Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 3. Reagent Purity: Impurities in the starting materials or solvents can inhibit the reaction.[4]1. Screen a range of pH values: Use different buffer systems or vary the concentration of the acid catalyst. 2. Increase the reaction temperature: Monitor for product degradation at higher temperatures. 3. Ensure high purity of reagents: Use freshly purified starting materials and anhydrous solvents if necessary.
Formation of Multiple Products/Impurities 1. Oxidation of the Diamine: Exposure to air can lead to colored byproducts. 2. Side Reactions: Suboptimal pH can promote side reactions like the formation of stable, uncyclized intermediates. 3. Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.1. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon. 2. Optimize pH: A slightly more acidic or basic condition might favor the desired reaction pathway. 3. Monitor the reaction progress: Use TLC or HPLC to determine the optimal reaction time.
Product Precipitation/Poor Solubility 1. Solvent Choice: The product may be insoluble in the reaction solvent. 2. pH-Dependent Solubility: The product may be less soluble at the reaction pH.1. Select a more suitable solvent: Consider solvents like DMF, DMSO, or ethanol. 2. Adjust the pH during workup: The product may be more soluble at a different pH for purification.
Dark Reaction Mixture 1. Oxidative Polymerization: As mentioned, o-phenylenediamines are prone to oxidation.[3]1. Work under an inert atmosphere. 2. Use purified reagents. 3. Consider using the dihydrochloride salt of the diamine, which can reduce colored impurities. [2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Benzimidazole Derivative

This protocol describes a typical condensation reaction between this compound and an aromatic aldehyde using an acid catalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)[5]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the aromatic aldehyde (1.05 eq) to the solution.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: HPLC Method for Reaction Monitoring

This is a starting point for developing a specific HPLC method for your reaction.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This method will need to be validated for your specific application.[6]

Visualizing Reaction Pathways and Workflows

Reaction Mechanism for Benzimidazole Formation

The formation of a benzimidazole from an o-phenylenediamine and an aldehyde generally proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation.

reaction_mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization A Diamine + Aldehyde B Schiff Base Intermediate A->B H⁺ catalyst -H₂O C Intramolecular Attack B->C D Benzimidazole C->D -H₂O (Oxidation)

Caption: General mechanism for acid-catalyzed benzimidazole synthesis.

Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in your reaction.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_ph Screen Different pH/ Buffer Systems check_reagents->optimize_ph check_conditions->optimize_ph hplc_analysis Analyze Crude Reaction Mixture by HPLC optimize_ph->hplc_analysis side_products Identify Side Products hplc_analysis->side_products success Improved Yield/ Purity hplc_analysis->success adjust_purification Modify Purification Strategy side_products->adjust_purification adjust_purification->optimize_ph

Caption: A logical workflow for troubleshooting challenging reactions.

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 30(2), 539-543.
  • Umar, A., & Oyewole, D. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. FUDMA JOURNAL OF SCIENCES, 3(3), 448-454.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Azarifar, D., & Zolfigol, M. A. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1189.
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Sigma-Aldrich. o-Phenylenediamine (P5412)
  • PubChem. N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

  • Gomez, L. A., & Dwivedi, A. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40787-40798.
  • Chemicalize. (2019). pKa prediction. ChemAxon. Retrieved from [Link]

  • Hollas, M. A., & Wilson, P. B. (2021). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 12(1), 288-301.
  • SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2013). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 5(4), 58-70.
  • Sravani, G., & Devala, R. G. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Peltzzetti, E. (1973). Kinetics of Oxidative Condensation of p-Phenylenediamines with Monohydric Phenols and Naphthols.
  • Al-Ostath, A., & El-Sayed, M. Y. (2023).
  • Domagała, S., & Hofman, T. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(19), 6806.
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Zaky, M. S., & El-Sayed, M. Y. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34057-34066.
  • OSHA. (1991). m-, o-, and p-Phenylenediamine.
  • Varner, C. T., & Jewett, M. C. (2020). Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions. Biotechnology and Bioengineering, 117(6), 1649-1659.
  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Singh, C., & Kumar, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(50), 31639-31661.
  • Surendranath, Y., & Dincă, M. (2021). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 86(24), 17403-17408.
  • Al-Ostath, A., & El-Sayed, M. Y. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Chen, Y., et al. (2021).
  • Wang, C., et al. (2024). Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. Chemical Science, 15(28), 10667-10677.
  • Reddit. (2023, February 19).
  • Al-Ostath, A., & El-Sayed, M. Y. (2021). An expeditious synthesis of benzimidazole derivatives catalyzed by Lewis acids. Journal of the Iranian Chemical Society, 18(10), 2639-2648.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Sigma-Aldrich.
  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.
  • Naeem, A., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design, 28, 76-85.
  • BenchChem. (2025).
  • Abdel-Wahab, B. F., et al. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Humanities and Applied Science, (29), 113-126.
  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Kumar, A., & Singh, C. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Lee, S. H., et al. (2022).
  • Szultka-Młyńska, M., & Buszewski, B. (2021).
  • Kumar, A., & Singh, C. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2345-2358.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2019). pKa values of title compounds predicted using the Chemicalize web...
  • Organic Chemistry Portal. Synthesis of quinolines.

Sources

Technical Support Center: Purification of 3,4-Diamino-N,N-diethyl-benzenesulfonamide (DDEBSA) Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,4-Diamino-N,N-diethyl-benzenesulfonamide (DDEBSA) labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these modified peptides. The unique physicochemical properties imparted by the DDEBSA label can present specific challenges during purification, which this guide aims to address with practical, field-proven insights.

Section 1: Understanding DDEBSA Labeling and Its Impact on Purification

This compound is a labeling reagent that introduces a sulfonyl group and a diethylamino moiety to a peptide. This modification significantly increases the hydrophobicity of the peptide, which is a primary consideration for developing a successful purification strategy. The labeling reaction typically targets primary amines, such as the N-terminus or the epsilon-amino group of lysine residues.

The purification of the resulting labeled peptide is critical to remove unreacted peptide, excess labeling reagent, and any side products generated during the labeling reaction. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.[] However, the increased hydrophobicity of the DDEBSA-labeled peptide can lead to challenges such as poor solubility, peak tailing, and co-elution with closely related impurities.

dot

Caption: Workflow for DDEBSA labeling and purification.

Section 2: Troubleshooting Guide - FAQs in a Question-and-Answer Format

This section addresses specific issues that you may encounter during the purification of DDEBSA-labeled peptides.

Q1: My DDEBSA-labeled peptide is showing poor peak shape (tailing or broadening) during RP-HPLC purification. What can I do to improve it?

A1: Poor peak shape is a common issue when purifying hydrophobic peptides. It can be caused by several factors, including secondary interactions with the stationary phase, peptide aggregation, or inappropriate mobile phase conditions.

Causality and In-Depth Explanation:

The hydrophobicity of the DDEBSA label can cause the peptide to interact strongly with the C18 stationary phase, leading to slow desorption kinetics and peak tailing. Additionally, hydrophobic peptides have a tendency to aggregate, which can result in broadened peaks. The choice of ion-pairing agent and organic modifier in the mobile phase is crucial for achieving sharp, symmetrical peaks.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape.[] If you are already using 0.1% TFA, consider slightly increasing the concentration, but be mindful that higher concentrations can be harsh on the column.[]

    • Organic Modifier: Acetonitrile is the standard organic modifier. However, for very hydrophobic peptides, using a stronger solvent like isopropanol or a mixture of acetonitrile and isopropanol can improve solubility and peak shape.

    • Temperature: Increasing the column temperature can enhance the solubility of hydrophobic peptides and improve peak shape. A good starting point is 40-60°C.

  • Adjust the Gradient:

    • A shallower gradient can improve the resolution of closely eluting peaks and sometimes improve peak shape.

  • Column Chemistry:

    • While C18 columns are widely used, a C8 or C4 column, which are less hydrophobic, might provide better results for extremely hydrophobic peptides.[2]

ParameterStandard ConditionRecommended Adjustment for Hydrophobic Peptides
Column C18C8, C4
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/Isopropanol mixture
Gradient 5-95% B in 30 minSlower gradient (e.g., 1% B/min increase)
Temperature Ambient40-60°C
Q2: I am observing a low yield of my purified DDEBSA-labeled peptide. What are the potential causes and solutions?

A2: Low recovery can stem from incomplete labeling, peptide precipitation, or irreversible adsorption to the purification column.

Causality and In-Depth Explanation:

If the labeling reaction is inefficient, a significant portion of the starting material will remain unlabeled, leading to a low yield of the desired product. The increased hydrophobicity of the DDEBSA-labeled peptide can also lead to poor solubility in the mobile phase, causing it to precipitate on the column.[3] In some cases, very hydrophobic peptides can bind irreversibly to the stationary phase.[4]

Troubleshooting Steps:

  • Verify Labeling Efficiency:

    • Before purification, analyze a small aliquot of the crude reaction mixture by mass spectrometry to estimate the percentage of labeled versus unlabeled peptide. If the labeling is incomplete, optimize the reaction conditions (e.g., pH, reaction time, reagent stoichiometry).

  • Improve Peptide Solubility:

    • Dissolve the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase.[] Be cautious not to use too much of the strong solvent as it can cause peak distortion.[3]

    • As mentioned in A1, using a stronger organic modifier like isopropanol in the mobile phase can enhance solubility.

  • Prevent Irreversible Binding:

    • Consider using a column with a different chemistry (C8 or C4) that has a lower hydrophobicity.[2]

    • In some extreme cases, adding a hydrophilic tag to the peptide during synthesis can aid in purification.[4]

dot

Caption: Decision tree for troubleshooting low peptide yield.

Q3: My mass spectrometry results show the presence of unexpected side products. What are the common side reactions and how can I minimize them?

A3: Side reactions can occur during both peptide synthesis and the labeling process.[5][6] Identifying the nature of these byproducts through mass spectrometry is the first step in troubleshooting.

Causality and In-Depth Explanation:

During peptide synthesis, side reactions such as diketopiperazine formation (especially with proline at the N-terminus) or guanidinylation can occur.[5] The labeling reaction itself can also lead to side products, for instance, if the labeling reagent reacts with other nucleophilic side chains under certain conditions. Over-activation of amino acids during synthesis can also lead to unwanted modifications.[6]

Troubleshooting Steps:

  • Analyze Mass Spectra Carefully:

    • Use tandem mass spectrometry (MS/MS) to sequence the side products and pinpoint the modification.[7][8] This will provide clues about where in the process the side reaction occurred.

  • Optimize Peptide Synthesis:

    • If synthesis-related byproducts are identified, consider using alternative coupling reagents or protection strategies. For example, using in situ neutralization can suppress guanidinylation.[5]

  • Refine Labeling Conditions:

    • Adjust the pH of the labeling reaction to favor modification of the intended primary amine.

    • Reduce the molar excess of the labeling reagent to minimize off-target reactions.

    • Decrease the reaction time and temperature.

  • Consider a Multi-Step Purification:

    • If the side products are difficult to separate by RP-HPLC, an orthogonal purification method like ion-exchange chromatography (IEX) can be employed as a preliminary or secondary step.[9] IEX separates peptides based on their charge, which can be a complementary technique to the hydrophobicity-based separation of RP-HPLC.[9][10] Combining IEX and RP-HPLC can significantly increase the purity of the final product.[11]

Q4: How should I store my DDEBSA-labeled peptide to ensure its stability?

A4: Proper storage is crucial to maintain the integrity of your labeled peptide.

Causality and In-Depth Explanation:

Peptides, in general, are susceptible to degradation through hydrolysis, oxidation, and other chemical modifications. The stability of a peptide is influenced by its amino acid sequence and any modifications. Stability testing under various environmental factors like temperature, humidity, and light is important to determine the shelf life.[12]

Recommended Storage Conditions:

  • Short-term (days to weeks): Store lyophilized peptides at -20°C.[13]

  • Long-term (months to years): For optimal stability, store lyophilized peptides at -80°C.[13]

  • In solution: If you need to store the peptide in solution, use a buffer at a pH where the peptide is most stable (this is often slightly acidic). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store frozen at -20°C or -80°C.

It is always recommended to perform a stability study for your specific labeled peptide to establish its shelf life under your intended storage conditions.[14][15]

Section 3: Experimental Protocols

Protocol 1: General RP-HPLC Purification of DDEBSA-Labeled Peptides
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent (e.g., DMF or DMSO). Dilute the sample with Mobile Phase A to a concentration suitable for injection.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of your specific peptide.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

References

  • Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification. PubMed. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. [Link]

  • ACS Publications. (2018). A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides. Analytical Chemistry. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Bibliomed. (2019). Side reactions in peptide synthesis: An overview. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Ovid. Side reactions in solid-phase peptide synthesis... [Link]

  • PubMed. (1999). Side reactions in solid-phase peptide synthesis and their applications. [Link]

  • PubMed. (2014). A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding. [Link]

  • PubMed Central. (2024). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. [Link]

  • Journal of Biomolecular Techniques. RESEARCH GROUP REPORTS. [Link]

  • PubMed Central. (2007). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. [Link]

  • ResearchGate. (2000). Strategies for the synthesis of labeled peptides. [Link]

  • Biotage. (2023). How to prevent breakthrough during your peptide purification with flash chromatography. [Link]

  • PubMed Central. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • Wikipedia. De novo peptide sequencing. [Link]

  • Primera Analytical Solutions. Stability Testing and Storage. [Link]

  • GenScript. Peptide Modifications. [Link]

  • Stratech. Peptide Labeling Reagents. [Link]

  • LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. [Link]

  • University of British Columbia. (2022). Peptide detectability algorithm and mass tag labeling, fractionation, and ion acquisition methods in mass spectrometry-based proteomics. [Link]

  • PubMed Central. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]

  • PubMed. (2011). Stability models for sequential storage. [Link]

  • Diteba. Stability Testing. [Link]

  • PubMed. (1983). Stability of sterile dexamethasone acetate suspensions and dexamethasone sodium phosphate injections submitted by U.S. hospitals. [Link]

Sources

Technical Support Center: 3,4-Diamino-N,N-diethyl-benzenesulfonamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Diamino-N,N-diethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule with two vicinal amino groups on a benzene ring, this compound is susceptible to specific degradation pathways, which this guide will help you navigate.

Troubleshooting Guide: Stability Issues in Experimental Solutions

This section addresses common problems encountered during the preparation, storage, and use of this compound solutions.

Question 1: My freshly prepared solution of this compound has a distinct color (e.g., yellow, brown, or pink), even though the solid material is off-white. What is causing this, and is my solution still usable?

Answer:

The appearance of color in your solution is a strong indicator of oxidative degradation. The 3,4-diamino substitution pattern on the benzene ring makes the molecule highly susceptible to oxidation, leading to the formation of colored quinone-imine species.[1] This process can be initiated by dissolved oxygen in your solvent, exposure to air, or the presence of trace metal ion contaminants that can catalyze oxidation.

Causality: The two amino groups donate electron density into the aromatic ring, making it easier to oxidize. The initial oxidation product is a quinone-diimine, which is highly colored and can further react or polymerize, leading to a deepening of the color over time.

Is it usable? The usability of the solution depends on the tolerance of your specific application to the presence of these impurities. For highly sensitive assays, the presence of even small amounts of degradation products could lead to erroneous results. For other applications, a small degree of coloration might be acceptable. However, it is always best practice to use a freshly prepared, colorless solution.

Troubleshooting Steps:

  • Solvent Degassing: Before dissolving the compound, degas your solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glove box or under a gentle stream of nitrogen).

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from oxidizing contaminants.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help to sequester catalytic metals.

Question 2: I've observed a precipitate forming in my this compound solution over time, even when stored at the recommended temperature. What is happening?

Answer:

Precipitation can occur due to several factors, including changes in temperature affecting solubility, solvent evaporation, or the formation of insoluble degradation products. Given the reactivity of the diamino groups, it is possible that oxidative polymerization is occurring, leading to larger, less soluble molecules.

Causality: As mentioned in the previous point, oxidation can lead to the formation of reactive quinone-imine intermediates. These can undergo further reactions, including polymerization, to form insoluble materials.

Troubleshooting Steps:

  • Confirm Solubility Limits: Ensure that you are not exceeding the solubility limit of the compound in your chosen solvent at the storage temperature. Information on the solubility of similar sulfonamides can be found in the literature.[2]

  • Prevent Solvent Evaporation: Ensure your storage container is tightly sealed to prevent solvent evaporation, which would increase the concentration of the solute and potentially lead to precipitation.

  • Filter Before Use: If a precipitate has formed, it is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any insoluble material. However, be aware that the soluble portion may still contain degradation products.

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before use.

Question 3: My analytical chromatography (e.g., HPLC) of a this compound solution shows multiple peaks, even for a freshly prepared sample. Are these impurities from the synthesis or degradation products?

Answer:

While impurities from the synthesis are possible, the appearance of new peaks, especially those that grow over time, is a strong indication of degradation. The high reactivity of the diamino groups makes the compound susceptible to degradation under various conditions, including exposure to light, air, and non-neutral pH.

Causality: The degradation of sulfonamides can be forced under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[3][4][5][6] For this compound, oxidation is a primary concern.

Troubleshooting and Identification Workflow:

A forced degradation study can help to identify the nature of the observed peaks. This involves intentionally exposing the compound to various stress conditions to generate degradation products, which can then be compared to the unknown peaks in your sample.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[7]

    • Thermal Degradation: Heat a solution at 60-80°C.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method.[3][5][6][8] A typical method would use a C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid or triethylamine.[9]

  • Peak Matching: Compare the chromatograms of the stressed samples to your sample with the unknown peaks. If a peak in your sample matches the retention time of a peak generated under a specific stress condition, it is likely that degradation product.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis (1N HCl, 60-80°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (1N NaOH, 60-80°C) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose Aliquots Thermal Thermal (60-80°C) Stock->Thermal Expose Aliquots Photo Photolysis (UV Light) Stock->Photo Expose Aliquots HPLC HPLC Analysis Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidation->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points Compare Compare Chromatograms HPLC->Compare

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to minimize oxidation.

Q2: What is the best solvent to use for preparing solutions of this compound?

A2: The choice of solvent will depend on your specific application. For general use, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable. For applications requiring less reactive solvents, acetonitrile or methanol may be used. It is crucial to use high-purity, anhydrous solvents and to degas them before use to minimize oxidative degradation. The solubility of related sulfonamides has been studied in various solvents, which can provide a starting point for your experiments.[2]

Q3: How long are solutions of this compound stable?

A3: Due to its susceptibility to oxidation, it is strongly recommended to prepare solutions of this compound fresh for each experiment. If storage is unavoidable, solutions should be stored under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C or -80°C). However, you should always verify the integrity of the stored solution by a suitable analytical method (e.g., HPLC) before use.

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Yes. Avoid strong oxidizing agents, strong acids, and strong bases. The amino groups can react with aldehydes and ketones. The compound may also be incompatible with certain metal salts that can catalyze oxidation.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway is oxidation of the diamino-substituted benzene ring to form colored quinone-imine species.[1] These can subsequently polymerize. Hydrolysis of the sulfonamide bond is also possible under strong acidic or basic conditions, but this is generally a slower process compared to the rapid oxidation of the amino groups.

Diagram: Potential Oxidative Degradation Pathway

Degradation_Pathway cluster_main Oxidative Degradation Parent 3,4-Diamino-N,N-diethyl- benzenesulfonamide Quinone Quinone-diimine Intermediate (Colored) Parent->Quinone Oxidation (O₂, light, metal ions) Polymer Polymerized Products (Insoluble) Quinone->Polymer Polymerization

Caption: Potential oxidative degradation pathway.

Summary of Key Stability Parameters

ParameterRecommendationRationale
Solvent Choice High-purity, degassed polar aprotic solvents (e.g., DMF, DMSO).Minimizes dissolved oxygen to prevent oxidation.
Solution Preparation Prepare fresh under an inert atmosphere (N₂ or Ar).The diamino groups are highly susceptible to air oxidation.
Storage of Solutions Short-term at -20°C to -80°C, under inert gas, protected from light.Low temperatures and exclusion of oxygen and light slow down degradation reactions.
Handling Avoid contact with strong oxidizing agents, strong acids, and strong bases.The molecule has reactive functional groups that can participate in various reactions.
Quality Control Verify solution integrity with a stability-indicating HPLC method before use.Ensures the purity of the compound for reliable experimental results.

References

  • J Pharm Sci. 1979 Jul;68(7):922-4.
  • ResearchGate. (2025).
  • Semantic Scholar.
  • PMC - NIH.
  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.
  • ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • ResearchGate. (2025).
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MedCrave online. (2016).
  • Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxid
  • Journal of Solution Chemistry. (2025).

Sources

Technical Support Center: Protein Crosslinking with 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Avoiding Protein Aggregation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are exploring protein crosslinking strategies. Here, we address specific challenges you might face, particularly concerning protein aggregation when considering the use of 3,4-Diamino-N,N-diethyl-benzenesulfonamide. As Senior Application Scientists, our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am considering using this compound for protein crosslinking. Is this a suitable reagent?

While this compound possesses two primary amine groups, it is not a conventional or recommended crosslinking agent for proteins. Standard protein crosslinkers are typically bifunctional molecules with reactive groups that specifically and efficiently target common functional groups on amino acid side chains under physiological conditions.[1][2] The most common targets are primary amines (on lysine residues and the N-terminus) and sulfhydryls (on cysteine residues).[1]

The aromatic amine groups of this compound are significantly less reactive than the aliphatic amines of lysine. To induce reactivity for crosslinking, harsh chemical conditions would likely be required, which could lead to protein denaturation and aggregation. Furthermore, the sulfonamide group is generally unreactive towards amino acid side chains in typical bioconjugation conditions.

Using this compound may lead to a number of unforeseen challenges, with a high risk of non-specific modifications and protein aggregation. We recommend using well-characterized crosslinking agents designed for this purpose.

Q2: What are the key characteristics of an effective protein crosslinker?

An effective protein crosslinker should possess the following characteristics:

  • Bifunctional Reactivity: The molecule must have at least two reactive groups to bridge two or more protein molecules or domains.[1] These can be homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups).[1]

  • Specificity: The reactive groups should target specific functional groups on amino acid residues (e.g., primary amines, sulfhydryls, carboxyls) to ensure controlled and predictable crosslinking.[1][3]

  • Spacer Arm: A spacer arm of a defined length separates the reactive groups, influencing the distance between the crosslinked sites.

  • Solubility and Stability: The crosslinker should be soluble in aqueous buffers compatible with protein stability and should have a reasonable half-life in solution to allow for the crosslinking reaction to occur.[4]

  • Cleavability (Optional): Some crosslinkers have cleavable spacer arms (e.g., by reduction or enzymatic cleavage), which can be advantageous for applications like mass spectrometry-based analysis of crosslinked peptides.[5]

Q3: Why is protein aggregation a common problem during crosslinking experiments?

Protein aggregation during crosslinking can be triggered by several factors:

  • Inappropriate Molar Ratio of Crosslinker: An excess of crosslinker can lead to extensive modification of the protein surface, altering its charge and hydrophobicity, which can promote aggregation.[4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical.[4][6] Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with amine-reactive crosslinkers.[4]

  • Use of Organic Solvents: Many crosslinkers are not readily water-soluble and need to be dissolved in an organic solvent like DMSO or DMF.[4] High concentrations of these solvents can denature proteins and induce aggregation.[4]

  • Inherent Protein Instability: If a protein is prone to unfolding or has exposed hydrophobic regions, the chemical modification and incubation during the crosslinking process can exacerbate its tendency to aggregate.[7]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of protein denaturation and subsequent aggregation.[4]

Troubleshooting Guide: Avoiding Aggregation

This section provides a systematic approach to troubleshooting and preventing protein aggregation during your crosslinking experiments.

My protein sample shows visible precipitation after adding the crosslinker.
Potential Cause Troubleshooting Strategy Scientific Rationale
Excessive Crosslinker Concentration Perform a titration of the crosslinker-to-protein molar ratio. Start with a lower ratio (e.g., 10:1 or 20:1) and gradually increase it.High levels of surface modification can neutralize charged residues or increase surface hydrophobicity, leading to reduced solubility and aggregation.[4]
Poor Crosslinker Solubility Ensure the crosslinker is fully dissolved in the organic solvent before adding it to the protein solution. Add the dissolved crosslinker dropwise to the protein solution while gently vortexing.Pockets of high crosslinker concentration can cause rapid, uncontrolled crosslinking and precipitation.
High Final Concentration of Organic Solvent Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture as low as possible, typically below 10%.[4]Organic solvents can disrupt the hydration shell of the protein, leading to denaturation and exposure of hydrophobic cores, which promotes aggregation.[4]
Incompatible Buffer Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer for amine-reactive crosslinkers.[4]Primary amines in the buffer will compete with the target lysine residues on the protein, reducing crosslinking efficiency and potentially leading to side reactions.[4]
My crosslinked protein appears as a high-molecular-weight smear at the top of my SDS-PAGE gel.
Potential Cause Troubleshooting Strategy Scientific Rationale
Over-crosslinking Reduce the crosslinker-to-protein molar ratio, decrease the reaction time, or lower the reaction temperature.Excessive crosslinking can create large, insoluble protein networks that are too large to enter the resolving gel.[8]
Protein Denaturation During Reaction Perform the crosslinking reaction at a lower temperature (e.g., 4°C or on ice). Add stabilizing agents such as glycerol (5-20%) or specific ligands to the buffer.[9]Lower temperatures reduce the rate of denaturation. Stabilizing agents help maintain the native conformation of the protein.[9]
Suboptimal pH Ensure the reaction buffer pH is optimal for both the crosslinker and the protein's stability. For many amine-reactive crosslinkers, a pH range of 7.2-8.5 is recommended.The pH affects the reactivity of both the crosslinker and the target amino acid residues. Deviations from the protein's optimal pH can lead to unfolding and aggregation.[9][10]

Experimental Protocols

Protocol 1: General Protein Crosslinking Workflow

This protocol outlines a general workflow for a protein crosslinking experiment. Note: This is a starting point and should be optimized for your specific protein and crosslinker.

  • Protein Preparation:

    • Ensure your protein of interest is purified and in a suitable buffer (e.g., PBS, HEPES) at a known concentration. The buffer should be free of primary amines if using an amine-reactive crosslinker.[11]

    • If your protein is stored in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Crosslinker Preparation:

    • Prepare a stock solution of the crosslinker in an appropriate organic solvent (e.g., DMSO or DMF) immediately before use.[4]

  • Crosslinking Reaction:

    • Add the desired molar excess of the crosslinker stock solution to the protein solution. It is recommended to perform a titration to find the optimal ratio.

    • Incubate the reaction mixture for a specific time (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent that will react with the excess crosslinker. For amine-reactive crosslinkers, a final concentration of 20-50 mM Tris or glycine can be used.

    • Incubate for an additional 15-30 minutes.

  • Analysis:

    • Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.[11]

Protocol 2: Assessing Protein Aggregation with SDS-PAGE

SDS-PAGE is a straightforward method to visualize crosslinking efficiency and detect aggregation.

  • Sample Preparation:

    • Take aliquots of your protein sample before and after the crosslinking reaction.

    • For a non-reducing gel, mix the samples with a non-reducing SDS-PAGE loading buffer.

    • For a reducing gel, mix the samples with a loading buffer containing a reducing agent like DTT or β-mercaptoethanol.[12] This is useful for analyzing disulfide-linked aggregates.[12]

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Analysis:

    • Uncrosslinked Control: Should show a single band at the expected molecular weight of your protein monomer.

    • Crosslinked Sample (Non-reducing): Successful crosslinking will show higher molecular weight bands corresponding to dimers, trimers, etc. A high molecular weight smear in the stacking gel or at the top of the resolving gel indicates significant aggregation.[8]

    • Crosslinked Sample (Reducing vs. Non-reducing): A comparison can help identify if disulfide bonds are contributing to aggregation.[12]

Visualizing Experimental Workflows

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Protein in Amine-Free Buffer Reaction Combine & Incubate (Controlled Temp & Time) Prot_Prep->Reaction XL_Prep Crosslinker Stock (e.g., in DMSO) XL_Prep->Reaction Quench Quench Reaction (e.g., add Tris) Reaction->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE SEC Size-Exclusion Chromatography Quench->SEC MS Mass Spectrometry Quench->MS

Caption: A general workflow for protein crosslinking experiments.

Aggregation_Troubleshooting cluster_params Primary Parameters to Optimize cluster_conditions Secondary Conditions to Adjust Start Aggregation Observed (Precipitate or Smear on Gel) XL_Ratio Optimize Crosslinker: Protein Ratio Start->XL_Ratio Buffer Check Buffer (pH, no primary amines) Start->Buffer Solvent Minimize Organic Solvent Concentration Start->Solvent Temp_Time Lower Temperature & Reduce Reaction Time XL_Ratio->Temp_Time Additives Add Stabilizers (Glycerol, Ligands) Buffer->Additives Solvent->Temp_Time

Caption: A troubleshooting flowchart for addressing protein aggregation.

References

  • BenchChem. (n.d.). How to avoid aggregation during protein crosslinking with SMPH.
  • Proteos, Inc. (2023, April 26). Methods for Determining Aggregation.
  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • ACS Publications. (2025, November 17). Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry. Analytical Chemistry.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
  • Biozentrum. (n.d.). Preventing Protein Aggregation.
  • NIH. (n.d.). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes.
  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
  • ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems?.
  • PubMed Central (PMC). (n.d.). Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry.
  • PMC - NIH. (2022, November 22). Insights on Chemical Crosslinking Strategies for Proteins.
  • ACS Publications. (2019, June 17). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry.
  • ResearchGate. (2025, August 6). Effects of Buffer Composition and Processing Conditions on Aggregation of Bovine IgG During Freeze-Drying.
  • PMC - NIH. (2018, March 19). Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing.
  • PubMed. (n.d.). Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing.
  • ACS Publications. (n.d.). Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry. Analytical Chemistry.
  • ResearchGate. (2025, August 7). Effect of pH and Light on Aggregation and Conformation of an IgG1 mAb.
  • Thermo Fisher Scientific. (n.d.). Protein Crosslinking.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation.
  • YouTube. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses.
  • NIH. (n.d.). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine.
  • NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.

Sources

Navigating the Synthesis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with field-proven insights to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthetic route involves two key steps: the synthesis of the intermediate 4-Amino-N,N-diethyl-3-nitrobenzenesulfonamide and its subsequent reduction to the final product.

Problem 1: Low yield during the synthesis of 4-Amino-N,N-diethyl-3-nitrobenzenesulfonamide.

Possible Causes & Solutions:

  • Incomplete Sulfonylation: The initial reaction of a suitable starting material with a sulfonating agent might be inefficient.

    • Expert Insight: Ensure your starting aniline is fully dissolved before adding the sulfonyl chloride. The reaction of sulfonyl chlorides with amines can be sensitive to moisture, leading to hydrolysis of the sulfonyl chloride.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Troubleshooting Step: If you suspect incomplete reaction, consider increasing the reaction time or temperature. Using a slight excess of the sulfonylating agent can also drive the reaction to completion.

  • Side Reactions during Nitration: The nitration step to introduce the nitro group at the 3-position can sometimes lead to the formation of undesired isomers.

    • Expert Insight: The directing effects of the amino and sulfonamide groups are crucial. The amino group is a strong ortho-, para-director, while the sulfonamide group is a meta-director. Careful control of reaction conditions, particularly temperature, is essential to favor the desired 3-nitro isomer.

    • Troubleshooting Step: Perform the nitration at a low temperature (e.g., 0-5 °C) to minimize the formation of byproducts. The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is also recommended. A detailed procedure for a similar nitration can be found in the synthesis of 4-amino-3-nitrobenzonitrile.[2]

Problem 2: Difficulty in the reduction of the nitro group in 4-Amino-N,N-diethyl-3-nitrobenzenesulfonamide.

Possible Causes & Solutions:

  • Catalyst Poisoning or Inactivity: The catalyst used for hydrogenation (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent.

    • Expert Insight: The presence of sulfur compounds or other functional groups can deactivate the catalyst. Ensuring the purity of the nitro intermediate is critical for a successful reduction.

    • Troubleshooting Step: Purify the 4-Amino-N,N-diethyl-3-nitrobenzenesulfonamide intermediate by recrystallization or column chromatography before the reduction step. If using catalytic hydrogenation, ensure the reaction is vigorously stirred to maintain good contact between the catalyst, substrate, and hydrogen.

  • Incomplete Reduction or Formation of Side Products: The reduction of aromatic nitro groups can sometimes lead to the formation of intermediates like nitroso or hydroxylamine compounds, or even azo- or azoxy-dimers.

    • Expert Insight: The choice of reducing agent and reaction conditions plays a significant role in achieving a clean and complete reduction to the desired diamine.

    • Troubleshooting Step:

      • Catalytic Hydrogenation: This is often the cleanest method. Use a suitable catalyst like Pd/C or Raney Nickel under a hydrogen atmosphere.[3] The pressure of hydrogen and the reaction temperature can be optimized.

      • Metal/Acid Reduction: A common alternative is the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3] This method is often robust and less susceptible to catalyst poisoning.

      • Other Reducing Agents: For substrates sensitive to acidic conditions, reagents like sodium dithionite (Na2S2O4) or stannous chloride (SnCl2) can be effective.

Problem 3: Challenges in the purification of the final product, this compound.

Possible Causes & Solutions:

  • Oxidation of the Diamine: ortho-Phenylenediamine derivatives are susceptible to oxidation, which can lead to the formation of colored impurities and decomposition.

    • Expert Insight: Exposure to air and light can accelerate the oxidation process. The final product should be handled under an inert atmosphere as much as possible and stored in a dark, cool place.

    • Troubleshooting Step: During workup and purification, use deoxygenated solvents. Purification via column chromatography should be performed relatively quickly. The use of antioxidants during storage can also be considered.

  • Co-elution of Impurities: Structurally similar impurities can be difficult to separate from the desired product by standard chromatographic methods.

    • Expert Insight: Understanding the potential side products from the preceding steps is key to developing an effective purification strategy.

    • Troubleshooting Step:

      • Column Chromatography: A careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. A gradient elution might be necessary to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and logical synthetic pathway starts from a commercially available aniline derivative. The key steps are:

  • Sulfonylation: Reaction of the starting aniline with a suitable sulfonylating agent to introduce the N,N-diethylsulfonamide group.

  • Nitration: Introduction of a nitro group at the position ortho to the amino group.

  • Reduction: Reduction of the nitro group to an amino group to yield the final 3,4-diamino product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2:

  • Sulfonylating agents like sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrating agents are highly corrosive and strong oxidizing agents. Reactions should be carried out with extreme care, especially concerning temperature control, to prevent runaway reactions.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel). Ensure proper grounding of equipment and use of an inert atmosphere.

  • Heavy metal reducing agents and their salts can be toxic and require proper disposal procedures.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step.[4] By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visually assess the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information.

Q4: What are the best methods for characterizing the final product?

A4: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups (e.g., N-H, S=O).

Q5: How should I store the final this compound product?

A5: Due to the sensitivity of o-phenylenediamines to oxidation, the product should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated if possible).[5]

Experimental Protocol: A Validated Approach

Synthesis of 4-Amino-N,N-diethyl-3-nitrobenzenesulfonamide (Intermediate)

This protocol is a representative procedure and may require optimization based on your specific derivative.

  • Starting Material: 4-Amino-N,N-diethylbenzenesulfonamide.

  • Nitration:

    • Dissolve the starting material in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Purify by recrystallization from a suitable solvent like ethanol.

Reduction of 4-Amino-N,N-diethyl-3-nitrobenzenesulfonamide to this compound (Final Product)

  • Catalytic Hydrogenation:

    • Dissolve the purified nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation

StepKey ParameterTypical Range/ValueNotes
Nitration Temperature0 - 5 °CCrucial for selectivity and minimizing side reactions.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Yield70 - 85%Dependent on substrate and reaction scale.
Reduction Catalyst10% Pd/C or Raney NiEnsure catalyst quality.
H₂ Pressure1 - 4 atmHigher pressure may speed up the reaction.
Yield85 - 95%Generally a high-yielding step with a clean catalyst.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction to Final Product Start 4-Amino-N,N-diethyl- benzenesulfonamide Nitration Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Nitration Reaction Intermediate 4-Amino-N,N-diethyl-3-nitro- benzenesulfonamide Nitration->Intermediate Crude Product Purification1 Purification (Recrystallization) Intermediate->Purification1 Purification Reduction Reduction (H₂, Pd/C) Purification1->Reduction Purified Intermediate FinalProduct 3,4-Diamino-N,N-diethyl- benzenesulfonamide Reduction->FinalProduct Crude Product Purification2 Purification (Column Chromatography) FinalProduct->Purification2 Final Product

Caption: Synthetic workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of o-phenylenediamine derivatives and dU bmz with yield. Retrieved from [Link]

  • ACS Omega. (n.d.). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
  • Google Patents. (n.d.). Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
  • ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents.... Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

  • National Institutes of Health. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3, 4-diamino-benzophenone.
  • PubChem. (n.d.). 4-amino-2-nitro-N-(oxan-3-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

how to increase the specificity of 3,4-Diamino-N,N-diethyl-benzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Diamino-N,N-diethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the specificity of reactions involving this versatile diamine. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Introduction: The Challenge of Selectivity

This compound is a valuable building block, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures.[1] Its utility stems from the two nucleophilic amino groups, which can undergo a variety of transformations, including acylation, sulfonylation, and alkylation.

The primary challenge, however, lies in controlling the reactivity of these two adjacent amino groups. Their similar nucleophilicity often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound. Furthermore, achieving regioselectivity—preferentially reacting at the C3-NH2 versus the C4-NH2—requires a nuanced understanding of electronic and steric effects. This guide provides troubleshooting advice and robust protocols to navigate these challenges.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of mono- and di-acylated products. How can I favor mono-substitution?

This is the most frequent challenge. The formation of the di-substituted product occurs because the initial mono-acylated product is often still soluble and reactive enough to undergo a second reaction.[2] Here are several strategies to enhance mono-acylation selectivity, from simple process changes to more robust chemical modifications.

Root Cause Analysis:

  • Similar Reactivity: Both primary aromatic amines are strong nucleophiles. Once one reacts, the second is often still sufficiently reactive.

  • Stoichiometry: Using a 1:1 molar ratio of the diamine to the acylating agent is often insufficient to prevent di-acylation due to local concentration effects.

Solutions:

  • Kinetic Control (Process Optimization):

    • Slow Addition: Add the electrophile (e.g., acyl chloride) dropwise to a solution of the diamine at a low temperature (e.g., 0 °C or -78 °C). This keeps the instantaneous concentration of the electrophile low, favoring a single reaction with the more abundant diamine.

    • Excess Diamine: Use a significant excess of the diamine (2 to 5 equivalents). While effective, this can be atom-inefficient and requires separation of the unreacted starting material.

    • Solvent Choice: Aprotic solvents are common, but for some imidazole-catalyzed reactions, an ethanol/water system has proven effective for mono-acylation.[2]

  • Catalytic Methods:

    • Specialized catalysts can facilitate selective mono-acylation. Imidazole, for instance, can act as both a catalyst and a leaving group, promoting the formation of a single acylated product.[2]

    • Carbon dioxide (CO2) can be used as a green, temporary, and traceless protecting group to control the reactivity of diamines and achieve high selectivity in mono-acylation reactions with acyl chlorides.[3]

  • Protecting Group Strategy (Most Robust Method):

    • The most reliable method is to temporarily "block" one amino group with a protecting group, perform the desired reaction on the free amine, and then remove the protecting group. This strategy is discussed in detail in Q3.

Q2: How can I achieve regioselectivity between the 3-amino and 4-amino positions?

The electronic properties of the two amino groups are subtly different. The C4-amino group is para to the strongly electron-withdrawing sulfonamide group (-SO2NEt2), which reduces its nucleophilicity via resonance. The C3-amino group, being meta, is less affected by this withdrawal.

Therefore, the 3-amino group is generally more nucleophilic and will react faster under kinetically controlled conditions.

Strategies for Regioselectivity:

  • Exploiting Inherent Reactivity:

    • Reaction Conditions: Perform the reaction at very low temperatures with a slight sub-stoichiometric amount of the electrophile (e.g., 0.8-0.9 equivalents). This kinetically favors the reaction at the more nucleophilic C3 position. This approach requires careful monitoring and may not provide perfect selectivity.

  • Orthogonal Protecting Groups:

    • This is the most definitive strategy for achieving high regioselectivity. It involves protecting both amines with different protecting groups that can be removed under distinct, non-interfering conditions.[4][5] For example, one amine could be protected with a Boc group (acid-labile) and the other with an Fmoc group (base-labile).[6] This allows for the selective deprotection and subsequent reaction of one amine while the other remains protected.

Workflow for Selective Mono-Functionalization

The following diagram outlines the decision-making process for achieving selective reactions.

G start Start: Reaction with 3,4-Diaminobenzenesulfonamide selectivity_check Is high selectivity (mono vs. di, or 3- vs. 4-) critical for the synthesis? start->selectivity_check protection_strat Employ Protecting Group Strategy selectivity_check->protection_strat Yes process_opt Optimize Reaction Conditions (Stoichiometry, Temp, Addition Rate) selectivity_check->process_opt No yes_path YES ortho_check Is regioselectivity (3- vs. 4-) required? protection_strat->ortho_check ortho_strat Use Orthogonal Protecting Groups (e.g., Boc and Fmoc) ortho_check->ortho_strat Yes mono_protect Use single protecting group (e.g., Mono-Boc protection) ortho_check->mono_protect No no_path NO analysis Analyze Product Mixture (TLC, LCMS, NMR) process_opt->analysis final_product Isolate Final Product analysis->final_product ortho_yes YES reaction Perform Reaction on Free Amine(s) ortho_strat->reaction ortho_no NO mono_protect->reaction deprotection Deprotection Step(s) reaction->deprotection deprotection->final_product

Caption: Decision workflow for selective functionalization.

Q3: Which protecting group should I use for the amino groups?

A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity during subsequent reaction steps.[6] For amines, carbamates are the most common and effective class of protecting groups.[7] The choice depends on the stability required for your subsequent reaction steps and the conditions you can tolerate for its removal.

Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)[7]Stable to base, hydrogenolysis. Good for orthogonal strategies with Fmoc or Cbz.[6]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[7]Stable to acidic and basic conditions. Not suitable if other reducible groups (alkenes, alkynes) are present.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., Piperidine in DMF)[4]Stable to acid and hydrogenation. Ideal for orthogonal strategies with Boc.[6]
TosylTsp-Toluenesulfonyl chloride (TsCl)Strong acid (HBr/AcOH) or reducing agents (Na/NH₃)Very stable, but requires harsh removal conditions. Protects against most electrophiles and redox reactions.[8]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is designed to favor the formation of the mono-protected product, which can then be used in subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in a small amount of anhydrous DCM.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The mono-protected product should appear as a new spot with an Rf between the starting diamine and the di-protected by-product.

  • Quenching: Once the starting material is mostly consumed (or when significant di-Boc product begins to form), quench the reaction by adding water.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired mono-Boc protected product from unreacted diamine and the di-Boc by-product.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Orthogonal Protection

The power of orthogonal protection lies in the ability to selectively address one functional group in the presence of another.[4][5]

G cluster_0 cluster_1 cluster_2 mol_start Boc-HN Molecule HN-Fmoc reagent1 Treat with Piperidine (Base) mol_start:p2->reagent1 Selective Fmoc Cleavage reagent2 Treat with TFA (Acid) mol_start:p1->reagent2 Selective Boc Cleavage mol_path1 Boc-HN Molecule H₂N reagent1->mol_path1 mol_path2 H₂N Molecule HN-Fmoc reagent2->mol_path2

Caption: Concept of orthogonal deprotection.

Frequently Asked Questions (FAQs)

Q: What is the most common side product in these reactions? A: Besides the di-substituted product, over-acylation or sulfonylation can occur if the reaction conditions are too harsh. If using reagents like TsCl in pyridine, pyridine can sometimes act as a nucleophile, leading to pyridinium salt by-products.

Q: Can I use protonation to protect one amine group? A: While simple protonation with acid can deactivate an amine group, it's generally not a practical or selective method for synthesis.[9] It requires highly acidic conditions which may not be compatible with other functional groups or reagents, and an equilibrium will always exist, leaving some unprotected amine present.[9]

Q: My reaction is clean but the yield is low. What should I check? A: Low yield with high purity often points to issues with reaction conditions or workup.

  • Reaction Time/Temperature: The reaction may not have gone to completion. Try extending the reaction time or slightly increasing the temperature.

  • Reagent Quality: Ensure your reagents, especially the acylating or sulfonylating agent, are not degraded. Anhydrous conditions are critical for many of these reactions.

  • Workup Losses: Ensure the pH during aqueous extraction is appropriate to keep your product in the organic layer. Amine-containing compounds can sometimes be lost to the aqueous layer if it is too acidic.

Q: How do I know which amine (3- or 4-) has reacted in my mono-substituted product? A: Definitive characterization requires advanced analytical techniques. 2D NMR spectroscopy, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the exact position of substitution by looking at correlations between the new substituent and the protons on the aromatic ring.

References

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. [Link]

Sources

Technical Support Center: Purification of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3,4-Diamino-N,N-diethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing this compound from experimental samples. Here, we address common challenges with field-proven insights and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing residual this compound from my reaction mixture?

A1: The primary challenges stem from its physicochemical properties. As a diamino-substituted sulfonamide, the molecule possesses both basic amino groups and an acidic sulfonamide proton. This amphoteric nature can lead to complex solubility behavior, making straightforward extraction or precipitation difficult. Furthermore, its polarity can cause it to interact strongly with polar stationary phases in chromatography, sometimes leading to poor separation or tailing peaks.

Q2: My crude product, which should be non-polar, still contains this compound. How is this possible?

A2: Even if your desired product is non-polar, the presence of the diamino sulfonamide impurity can be due to several factors. It might be partially soluble in your organic extraction solvent, especially if the solvent has some degree of polarity (e.g., ethyl acetate). Additionally, if your workup involves pH adjustments, you might inadvertently be converting the sulfonamide into a form that is more soluble in the organic phase.

Q3: I've tried a simple aqueous wash, but the impurity persists. What should I do next?

A3: A simple water wash is often insufficient due to the compound's partial organic solubility. A more effective approach is to use an acidic aqueous wash. By washing your organic layer with a dilute acid (e.g., 1 M HCl), you can protonate the basic amino groups on the this compound, forming a salt. This salt will be significantly more soluble in the aqueous phase and can be effectively removed from your organic layer.

Q4: Can I use column chromatography to remove this impurity?

A4: Yes, column chromatography is a highly effective method for removing this compound.[1] Given its polarity, it will have a strong affinity for polar stationary phases like silica gel. By using a relatively non-polar mobile phase, your desired non-polar product should elute first, while the polar sulfonamide impurity remains strongly adsorbed to the silica. The polarity of the mobile phase can then be gradually increased to elute the sulfonamide if desired.

Q5: Is recrystallization a viable option for purifying my solid product from this sulfonamide impurity?

A5: Recrystallization can be an excellent purification technique, provided you can identify a suitable solvent system.[1] The ideal solvent would be one in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the this compound has either very high or very low solubility. Experimenting with different solvents or solvent mixtures (e.g., ethanol-water, isopropanol-water) is often necessary to find the optimal conditions.[2][3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Separation During Liquid-Liquid Extraction

Symptoms: After performing an acidic wash, you still detect the sulfonamide impurity in your organic layer via TLC or HPLC analysis.

Possible Causes & Solutions:

Possible CauseSuggested SolutionScientific Rationale
Insufficient Acid Increase the concentration or volume of the acidic wash. Perform multiple washes.Incomplete protonation of the amino groups will leave a significant amount of the neutral sulfonamide, which has higher solubility in the organic phase.
Emulsion Formation If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In stubborn cases, filtration through a pad of celite can be effective.Emulsions trap material at the interface, preventing efficient partitioning between the two liquid phases.[4]
Incorrect pH Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) after the wash.The pKa of the amino groups will dictate the pH required for complete protonation and subsequent transfer to the aqueous phase.
Issue 2: Tailing or Broad Peaks in Column Chromatography

Symptoms: When analyzing your purified product by HPLC or running a purification column, the peak corresponding to the sulfonamide is broad or tails significantly.

Possible Causes & Solutions:

Possible CauseSuggested SolutionScientific Rationale
Strong Analyte-Stationary Phase Interaction Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.The basic amino groups of the sulfonamide can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape. The triethylamine will compete for these active sites, resulting in a more symmetrical peak.
Inappropriate Mobile Phase Polarity Optimize your mobile phase. If using a gradient, ensure the initial polarity is low enough to retain the sulfonamide, and the gradient slope is not too steep.A mobile phase that is too polar will cause the compound to move too quickly down the column, leading to poor separation. A shallow gradient can improve resolution.[5][6]
Column Overload Reduce the amount of crude material loaded onto the column.Exceeding the binding capacity of the stationary phase will result in non-ideal chromatographic behavior and poor separation.
Issue 3: "Oiling Out" During Recrystallization

Symptoms: Instead of forming crystals upon cooling, your product and/or the impurity separates as an oily liquid.

Possible Causes & Solutions:

Possible CauseSuggested SolutionScientific Rationale
High Impurity Concentration If the concentration of the sulfonamide is very high, it can act as a solvent for your product, preventing crystallization. Consider a preliminary purification step like an acidic wash or column chromatography.[2]Impurities can disrupt the crystal lattice formation of the desired compound, leading to the separation of a liquid phase instead of a solid.
Inappropriate Solvent The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water dropwise until turbidity is observed)."Oiling out" often occurs when the solubility of the compound is too high in the chosen solvent, even at lower temperatures.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Rapid cooling can lead to supersaturation and the formation of an amorphous oil rather than an ordered crystalline solid.[7]

Experimental Protocols

Protocol 1: Removal by Acidic Liquid-Liquid Extraction

This protocol is ideal for removing this compound from a solution of a non-polar to moderately polar organic product.

Materials:

  • Crude organic solution containing the impurity.

  • 1 M Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl (steps 2-4) one or two more times.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove excess water.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the organic solution in vacuo to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the polar sulfonamide from a less polar desired compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh).

  • Appropriate solvents for the mobile phase (e.g., hexanes and ethyl acetate).

  • Chromatography column.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • Determine Eluent System: Using TLC, identify a solvent system where your desired product has an Rf value of approximately 0.3-0.4, and the sulfonamide impurity has an Rf close to 0.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions. Monitor the elution of your product using TLC.

  • Increase Polarity (Optional): Once your desired product has completely eluted, you can increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to wash the highly polar sulfonamide off the column if necessary.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Visualization of Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

Purification_Strategy start Crude Sample with Sulfonamide Impurity is_soluble Is the product soluble in an organic solvent? start->is_soluble is_solid Is the desired product a solid? chromatography Use Column Chromatography is_solid->chromatography No recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_soluble->is_solid No extraction Perform Acidic Liquid-Liquid Extraction is_soluble->extraction Yes check_purity Check Purity (TLC/HPLC) extraction->check_purity end_pure Pure Product chromatography->end_pure recrystallization->check_purity check_purity->chromatography Impure check_purity->end_pure Pure LLE_Workflow cluster_main Acidic Liquid-Liquid Extraction Workflow start 1. Crude Organic Solution in Separatory Funnel add_acid 2. Add 1 M HCl and Shake start->add_acid separate_layers 3. Separate Aqueous Layer (contains sulfonamide salt) add_acid->separate_layers repeat_wash 4. Repeat Acid Wash (1-2x) separate_layers->repeat_wash neutralize 5. Wash with Saturated NaHCO₃ repeat_wash->neutralize brine_wash 6. Wash with Brine neutralize->brine_wash dry 7. Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry concentrate 8. Filter and Concentrate dry->concentrate end_product Purified Product concentrate->end_product

Caption: Step-by-step workflow for acidic liquid-liquid extraction.

References

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 423–427. [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved January 21, 2026, from [Link]

  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 333(1), 256-261. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2019). [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1121-1127. [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved January 21, 2026, from [Link]

  • Moore, E. E. (1957). U.S. Patent No. 2,777,844. U.S.
  • Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules, 24(17), 3144. [Link]

  • Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide [Video]. YouTube. [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2118. [Link]

  • Pistos, C., & Panderi, I. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3350. [Link]

  • Wagner, T. R., & Bowser, J. R. (2000). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 41(48), 9353-9356. [Link]

  • Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(5), 1039-1051. [Link]

Sources

Validation & Comparative

validation of 3,4-Diamino-N,N-diethyl-benzenesulfonamide crosslinking by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to developing and validating novel protein crosslinkers for mass spectrometry, using the candidate molecule 3,4-Diamino-N,N-diethyl-benzenesulfonamide as a case study.

Introduction: Expanding the Chemist's Toolkit for Structural Proteomics

Crosslinking mass spectrometry (XL-MS) has become an indispensable technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes.[1][2][3] At the heart of this method is the crosslinking reagent, a molecule that covalently connects spatially proximal amino acid residues, providing distance constraints that are invaluable for structural modeling.[4] While established reagents like disuccinimidyl suberate (DSS) and its MS-cleavable counterparts have proven effective, the development of novel crosslinkers with unique functionalities—such as different spacer arm lengths, residue specificities, or cleavage properties—is crucial for advancing the field.

This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive framework for the validation of a novel crosslinking agent by mass spectrometry. We will use the hypothetical candidate molecule, This compound , to illustrate the rigorous experimental design, comparative analysis, and data interpretation required to qualify a new reagent for use in structural proteomics research. This process is not merely a series of steps but a self-validating system designed to build confidence in the data generated.

Candidate Profile: this compound

To begin, let's analyze our candidate. The structure features two adjacent primary amine groups (the ortho-diamino functionality) on a benzene ring. Unlike traditional NHS-ester-based crosslinkers that target primary amines (like lysine), the reactive moieties of this candidate are the amines themselves.[4] To function as a crosslinker, these groups would require activation. A plausible hypothetical mechanism involves a two-step reaction with an activating agent like formaldehyde or a di-epoxide, which would then react with nucleophilic residues on the protein (e.g., Lys, Cys, His).

For this guide, we will hypothesize an activation protocol that renders the diamino groups reactive towards lysine residues, creating a short, rigid crosslink. This hypothetical nature underscores the initial challenge in any new reagent development: establishing a reliable reaction chemistry.

Comparative Analysis: Benchmarking Against Established Crosslinkers

A new crosslinker's utility is defined by its performance relative to existing tools. Before embarking on experimental validation, it is essential to compare its theoretical properties against widely-used alternatives.

FeatureThis compound (Hypothetical)Disuccinimidyl Sulfoxide (DSSO)[5][6]Bis(sulfosuccinimidyl) Suberate (BS3)[7][8]
Type Non-cleavable (assumed)MS-cleavable (CID)Non-cleavable
Reactive Group Activated DiamineN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Target Residues Lysine (hypothesized)Lysine, Ser, Thr, TyrLysine
Spacer Arm Length ~6-8 Å (short, rigid)10.1 Å11.4 Å
Data Analysis Complex (n² search space)Simplified (MSn workflow)[9][10]Complex (n² search space)
Key Advantage Potentially offers a novel, rigid spacer for specific applications.Simplified data analysis; confident identification of crosslinked peptides.[6]Well-established protocols; extensive literature support.
Key Disadvantage Unproven chemistry; requires activation; complex data analysis.Higher cost; potential for incomplete fragmentation.Difficult to distinguish crosslinks from background in complex samples.[10]

The Validation Workflow: A Phased Approach

Validating a novel crosslinker requires a multi-phase approach, starting with a simple, controlled system and progressively moving towards greater complexity.

Validation_Workflow cluster_0 Phase 1: In Vitro Validation (Model Protein) cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: In Situ Application (Complex System) P1_Start 1. Reaction Optimization (e.g., BSA) P1_Vis 2. SDS-PAGE Visualization P1_Start->P1_Vis P1_Prep 3. Proteolytic Digestion & Enrichment P1_Vis->P1_Prep P1_MS 4. LC-MS/MS Analysis P1_Prep->P1_MS P1_Data 5. Bioinformatic Identification P1_MS->P1_Data P2_Comp 6. Comparative Crosslinking (vs. DSSO/BS3) P1_Data->P2_Comp P2_Metrics 7. Performance Metrics Analysis P2_Comp->P2_Metrics P3_Cell 8. Cell Lysate Crosslinking P2_Metrics->P3_Cell P3_Analysis 9. System-Wide Interaction Mapping P3_Cell->P3_Analysis Result Validated Crosslinker P3_Analysis->Result

Caption: Phased workflow for novel crosslinker validation.

Experimental Protocols

Phase 1: In Vitro Validation with Bovine Serum Albumin (BSA)

The initial validation uses a well-characterized, high-purity model protein like BSA to establish reaction conditions and confirm crosslinking activity.

1. Reaction Optimization:

  • Rationale: To find the optimal crosslinker-to-protein ratio and incubation time that maximizes intra-molecular crosslinks while minimizing non-specific aggregation.

  • Protocol:

    • Prepare a 1 mg/mL solution of BSA in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Set up a matrix of reactions by varying the molar excess of the activated this compound (e.g., 25x, 50x, 100x, 200x over BSA).

    • Incubate reactions at room temperature for different durations (e.g., 30, 60, 120 minutes).

    • Quench the reaction by adding an excess of a primary amine, such as Tris or ammonium bicarbonate.

2. SDS-PAGE Visualization:

  • Rationale: To visually confirm the formation of covalent crosslinks. Monomeric BSA will shift to higher molecular weights (dimers, trimers) upon successful crosslinking.

  • Protocol:

    • Mix an aliquot of each quenched reaction with SDS-PAGE loading buffer.

    • Run the samples on a 4-12% gradient polyacrylamide gel.

    • Stain the gel with Coomassie Blue.

    • Identify the condition that yields a clear band for monomeric BSA with additional bands corresponding to crosslinked oligomers, indicating efficient crosslinking without excessive precipitation.

3. Sample Preparation for Mass Spectrometry:

  • Rationale: The crosslinked protein must be digested into peptides for MS analysis. An optional enrichment step can increase the identification rate of low-abundant crosslinked peptides.[10]

  • Protocol:

    • Denature the optimally crosslinked BSA sample with 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Dilute the urea to <1 M and digest overnight with trypsin.

    • (Optional) Enrich for crosslinked peptides using strong cation exchange (SCX) or size-exclusion chromatography (SEC).[10]

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

4. LC-MS/MS Analysis:

  • Rationale: To separate the complex peptide mixture and acquire high-resolution fragmentation spectra for identification.

  • Protocol:

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.

    • Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher charge states (≥3+), as crosslinked peptides are often more highly charged.[4]

    • Utilize different fragmentation techniques, such as Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD), as they provide complementary fragmentation information.[5]

5. Bioinformatic Identification:

  • Rationale: Specialized software is required to search the complex fragmentation spectra against a sequence database to identify the two peptides involved in a crosslink.

  • Workflow:

    • Use a dedicated XL-MS search engine like MeroX or XlinkX within Proteome Discoverer.[6][11]

    • Configure the search parameters with the precise mass of the crosslinker and the target residues (hypothesized as Lysine).

    • Set a strict False Discovery Rate (FDR) of 1% to ensure high-confidence identifications.

    • Manually inspect high-scoring peptide-spectrum matches (PSMs) to validate the quality of the data.

Reaction_Mechanism cluster_0 Protein 1 cluster_1 Protein 2 cluster_2 Crosslinker Activation (Hypothetical) P1 Protein-Lys-NH2 Product Protein1-Lys-NH-Linker-HN-Lys-Protein2 P1->Product Step 1 P2 Protein-Lys-NH2 P2->Product Step 2 XL This compound XL_Act Activated Crosslinker XL->XL_Act + Act Activating Agent (e.g., R-CHO) Act->XL_Act XL_Act->Product

Caption: Hypothetical crosslinking reaction mechanism.

Phase 2: Performance Benchmarking

Once the protocol is established, the novel crosslinker's performance must be quantitatively compared to a gold-standard reagent.

1. Comparative Crosslinking:

  • Protocol: Perform parallel crosslinking experiments on BSA using the optimized protocol for our candidate and the manufacturer's recommended protocol for a well-established, MS-cleavable crosslinker like DSSO.

  • Rationale: DSSO provides a best-case scenario for identification due to its MS-cleavable nature, which simplifies data analysis.[6] This comparison will highlight the relative efficiency and data complexity of the new reagent.

2. Performance Metrics Analysis:

  • Rationale: Objective metrics are needed to evaluate performance.

  • Data Presentation: The results should be summarized in a clear, comparative table.

MetricThis compoundDSSO (Control)Interpretation
Total Crosslink Spectrum Matches (CSMs) 4501,250Indicates the overall efficiency of crosslink identification.
Unique Crosslinked Residue Pairs 85210A measure of the depth of structural information obtained.
Dead-End Modifications (Monolinks) 2,100800High numbers may indicate poor reaction efficiency or hydrolysis.
Links Consistent with BSA Crystal Structure (<25Å) 92%95%Validates the accuracy of the crosslinks as distance restraints.

Conclusion and Future Outlook

The validation of a novel crosslinking reagent is a rigorous, multi-step process grounded in comparative analysis and empirical data. Using this compound as a hypothetical candidate, we have outlined a workflow that moves from basic chemical validation to quantitative performance benchmarking. The data generated through this process would allow a researcher to confidently assess whether this new reagent offers a tangible advantage—such as probing different spatial constraints due to its unique structure—over established tools. While this candidate is illustrative, the validation framework itself is a universal and essential protocol for any laboratory aiming to develop and employ next-generation chemical tools for structural proteomics.

References

  • Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow to Study System-Wide Protein Interactions. Methods in Molecular Biology.
  • Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 67(2), 215–228. [Link]

  • Charles, J. (2011). Using Chemical Crosslinking and Mass Spectrometry for Protein Model Validation and Fold Recognition. UWSpace. [Link]

  • Liu, F., et al. (2018). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. bioRxiv. [Link]

  • Iacobucci, C., et al. (2018). A Simple Cross-Linking/Mass Spectrometry Workflow for Performing Proteome-Wide Cross-Linking Analyses.
  • Lee, K., & O'Reilly, F. J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PubMed. [Link]

  • Liu, F., et al. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]

  • Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. [Link]

  • Sinz, A., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]

  • Rappsilber, J., et al. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PubMed Central. [Link]

  • Wikipedia contributors. (2023). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Chowdhury, S. M., et al. (2016). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PubMed Central. [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH Public Access. [Link]

Sources

A Comparative Guide to the HPLC Analysis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide: Method Development and Performance Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 3,4-Diamino-N,N-diethyl-benzenesulfonamide. As direct comparative experimental data for this specific analyte is not extensively published, this document synthesizes established methodologies for structurally similar sulfonamides and foundational chromatographic principles to offer expert guidance for researchers, scientists, and drug development professionals. We will explore the performance of this compound under two primary chromatographic modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), providing detailed protocols and expected performance metrics.

Introduction to this compound and its Analytical Challenges

This compound is a sulfonamide derivative characterized by its aromatic core and multiple polar amino groups. Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their antimicrobial properties.[1][2] The accurate and precise quantification of such molecules and their potential impurities is paramount for ensuring drug safety and efficacy. The polarity imparted by the two amino groups and the sulfonamide moiety presents a unique challenge for chromatographic separation, necessitating a careful selection of HPLC conditions to achieve adequate retention and resolution.

This guide will delve into the practical aspects of method development for this compound, focusing on the rationale behind selecting either a reversed-phase or HILIC approach.

Comparative HPLC Performance: Reversed-Phase vs. HILIC

The choice between RP-HPLC and HILIC is dictated by the analyte's polarity. While RP-HPLC is the workhorse of modern chromatography, its effectiveness can be limited for highly polar compounds that may exhibit poor retention on nonpolar stationary phases.[3][4] HILIC, conversely, was specifically developed to address this challenge.[3][5][6]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For a moderately polar compound like a sulfonamide, RP-HPLC is a viable starting point.

  • Column Selection: A C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is a suitable choice.[1][2] The C8 provides a good balance of retention for moderately polar compounds without excessive analysis times.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer of 20 mM potassium phosphate, adjusting the pH to a slightly acidic value (e.g., 3.0) with phosphoric acid. This helps to ensure the consistent ionization state of the amino groups.

    • Mobile Phase B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7]

  • Gradient Elution: A gradient elution is recommended to ensure the elution of the main analyte and any potential impurities with good peak shape. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C to maintain consistent retention times.[7]

  • Detection: UV detection at approximately 265-278 nm, which is a common wavelength for sulfonamides.[1][2][7]

  • Injection Volume: 5-10 µL.

  • The acidic pH of the mobile phase protonates the amino groups on the analyte, increasing its polarity and modulating its retention on the nonpolar stationary phase.

  • The C8 stationary phase is less hydrophobic than C18, which can be advantageous for preventing excessive retention of the sulfonamide.

  • A gradient elution is crucial for analyzing samples that may contain impurities with a wide range of polarities.[1][2]

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in RP-HPLC.[3][5][8] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol or amide functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[4][6]

  • Column Selection: A HILIC column with a silica-based stationary phase (e.g., Luna HILIC, 250 x 4.6 mm, 5 µm) is a good starting point.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 100 mM ammonium formate buffer, pH 3.0.

  • Gradient Elution: In HILIC, the aqueous component is the strong solvent. The gradient will therefore be the reverse of a typical RP-HPLC gradient.

    • 0-5 min: 95% A

    • 5-20 min: 95% to 70% A

    • 20-25 min: 70% A

    • 25.1-30 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 265-278 nm.

  • Injection Volume: 5 µL. The sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.

  • The polar stationary phase in HILIC facilitates the retention of polar analytes like this compound through partitioning into a water-enriched layer on the surface of the stationary phase.[4][6]

  • The high organic content of the mobile phase ensures that the polar analyte is retained on the polar stationary phase.

  • Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) detection if desired.

Comparative Performance Data

The following table summarizes the expected performance of this compound under the described RP-HPLC and HILIC conditions.

Performance ParameterRP-HPLC (C8)HILIC (Silica)Rationale
Retention Time ModerateStrongThe multiple polar groups on the analyte will lead to stronger interactions with the polar HILIC stationary phase.
Resolution from Polar Impurities Potentially challengingExcellentHILIC excels at separating highly polar compounds that would elute in the void volume in RP-HPLC.[3]
Peak Shape Good (with proper pH control)Good (with careful sample solvent selection)Tailing can occur in either mode if the mobile phase pH is not optimized or if the sample solvent is mismatched with the mobile phase.
Sensitivity (UV) GoodGoodSensitivity is primarily dependent on the chromophore of the analyte and the detector, and should be comparable between the two methods.
Method Robustness HighModerateRP-HPLC is generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC can be sensitive to the water content of the organic solvent.

Method Validation and Forced Degradation Studies

Regardless of the chosen chromatographic mode, a comprehensive method validation according to ICH guidelines is essential to ensure the method is fit for its intended purpose.[7] This includes assessing specificity, linearity, accuracy, precision, and robustness.

Furthermore, forced degradation studies are a critical component of developing a stability-indicating HPLC method.[9][10][11][12] These studies involve subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products. The developed HPLC method must then be able to resolve the parent drug from all significant degradants, proving its stability-indicating nature.[9]

Visualizing the Workflow

RP-HPLC Method Development Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Optimization cluster_validation Validation Analyte 3,4-Diamino-N,N-diethyl- benzenesulfonamide StandardPrep Prepare Standard Solutions Analyte->StandardPrep Inject Inject Sample StandardPrep->Inject Column Select C8 Column (e.g., 250x4.6mm, 5µm) MobilePhase Mobile Phase: A: Buffered H2O (pH 3) B: Acetonitrile Column->MobilePhase Gradient Develop Gradient (e.g., 10-70% B) MobilePhase->Gradient Detection Set UV Detection (e.g., 270 nm) Gradient->Detection Detection->Inject Chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution Inject->Chromatogram Optimize Optimize Gradient & pH Chromatogram->Optimize If needed Validation ICH Method Validation Chromatogram->Validation If acceptable Optimize->Gradient ForcedDeg Forced Degradation Study Validation->ForcedDeg

Caption: Workflow for RP-HPLC method development.

HILIC Method Development Workflow

HILIC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Optimization cluster_validation Validation Analyte 3,4-Diamino-N,N-diethyl- benzenesulfonamide StandardPrep Prepare Standards in High Organic Solvent Analyte->StandardPrep Inject Inject Sample StandardPrep->Inject Column Select HILIC Column (e.g., Silica, 250x4.6mm, 5µm) MobilePhase Mobile Phase: A: Acetonitrile B: Aqueous Buffer (pH 3) Column->MobilePhase Gradient Develop Gradient (e.g., 95-70% A) MobilePhase->Gradient Detection Set UV Detection (e.g., 270 nm) Gradient->Detection Detection->Inject Chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution Inject->Chromatogram Optimize Optimize Gradient & Buffer Chromatogram->Optimize If needed Validation ICH Method Validation Chromatogram->Validation If acceptable Optimize->Gradient ForcedDeg Forced Degradation Study Validation->ForcedDeg

Caption: Workflow for HILIC method development.

Conclusion and Recommendations

Both RP-HPLC and HILIC present viable options for the analysis of this compound. The final choice will depend on the specific analytical goals.

  • For routine quality control and assay of the primary compound , a well-optimized RP-HPLC method is likely to be more robust and straightforward to implement.

  • For impurity profiling, especially for identifying polar degradants or related substances , HILIC offers a significant advantage due to its enhanced retention of polar molecules.[3][6]

It is highly recommended to screen both techniques during initial method development to empirically determine the most suitable approach for your specific sample matrix and analytical requirements. A thorough understanding of the underlying chromatographic principles, coupled with systematic optimization and validation, will ensure the development of a reliable and accurate HPLC method for this compound.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate.

  • N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367. PubChem.

  • 3-Amino-4-(dimethylamino)benzenesulfonamide | C8H13N3O2S | CID 4961679. PubChem.

  • 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5. ChemicalBook.

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018). SIELC Technologies.

  • 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR. Sigma-Aldrich.

  • Biodegradability properties of sulfonamides in activated sludge. (2005). Oxford Academic.

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC - NIH.

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2023). PubMed Central.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

  • The role of forced degradation studies in stability indicating HPLC method development. (2010). ResearchGate.

  • HILIC HPLC Column. Phenomenex.

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2020). ResearchGate.

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2016). Open Access Journals.

  • Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. (2024). MDPI.

  • Amines. NCERT.

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2013). ResearchGate.

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2019). Biosciences Biotechnology Research Asia.

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2023). Afinis.

Sources

A Comparative Guide to Dyes Synthesized from Diaminobenzenesulfonamides: From Synthesis to Bioimaging Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular tools to interrogate complex biological systems is a driving force in modern science. Among the vast arsenal of chemical structures, diaminobenzenesulfonamides have emerged as a versatile and highly valuable scaffold for the synthesis of functional dyes. The inherent electronic properties of this building block—possessing both electron-donating amino groups and a potent electron-withdrawing sulfonamide moiety—provide a robust platform for the rational design of dyes with finely-tuned photophysical properties. This guide offers an in-depth comparative analysis of dyes derived from diaminobenzenesulfonamides, elucidating the causal relationships between their chemical structure, synthetic pathways, and functional performance, with a particular focus on their burgeoning applications in biological imaging.

The Synthetic Cornerstone: Diazotization and Azo Coupling

The principal synthetic route to this class of dyes is the elegant and well-established diazotization and azo coupling reaction.[1][2] This two-step process offers a high degree of modularity, allowing for the systematic variation of the dye's final structure and, consequently, its properties.

The Mechanism of Action: The synthesis commences with the diazotization of a diaminobenzenesulfonamide isomer (e.g., 2,4-diaminobenzenesulfonamide or 3,4-diaminobenzenesulfonamide). In a cold, acidic medium, sodium nitrite is introduced to convert the primary aromatic amine into a highly reactive diazonium salt.[3] The choice of the diaminobenzenesulfonamide isomer is a critical first step in dictating the final tinctorial and photophysical properties of the dye. The subsequent azo coupling step involves the reaction of this electrophilic diazonium salt with an electron-rich coupling agent, such as a phenol, naphthol, or an aromatic amine.[4][5][6][7] The position of the coupling on the partner molecule is directed by the existing substituents, typically occurring at the para-position to an activating group.

Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_product Final Product A Diaminobenzenesulfonamide C Diazonium Salt Intermediate A->C Nitrosation B NaNO2, HCl (0-5 °C) B->C E Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Agent (e.g., Naphthol, Phenol) D->E F Purified Azo Dye E->F Isolation & Purification Solvatochromism Mechanism G_NP Less Polar E_NP Less Polar G_NP->E_NP hν (Non-polar solvent) G_P More Polar E_P More Polar (Stabilized) G_P->E_P hν (Polar solvent) E_NP->G_NP Emission (Higher Energy) E_P->G_P Emission (Lower Energy) Red-Shifted

Caption: Energy level diagram illustrating the effect of solvent polarity on the absorption and emission of a solvatochromic dye.

Applications in Biological Imaging and Drug Development

The unique combination of a sulfonamide moiety—a well-established pharmacophore—and a tunable chromophore makes these dyes exceptionally well-suited for applications in the life sciences.

Targeted Fluorescent Probes

The development of fluorescent probes that can selectively label and report on specific cellular organelles or microenvironments is a major goal in chemical biology. The pH-sensitive nature of some of these dyes, for instance, can be exploited to design probes that specifically accumulate and fluoresce in acidic organelles like lysosomes. [8][9][10]The protonation state of the amino groups or other functionalities on the dye can alter its electronic structure, leading to a change in its fluorescence output. This "turn-on" or ratiometric response provides a direct readout of the local pH. [11]

Antimicrobial and Therapeutic Potential

The sulfonamide group is the cornerstone of sulfa drugs, a class of antibiotics. [12]By incorporating this bioactive fragment into a dye structure, it is possible to create theranostic agents—molecules that combine therapeutic action with diagnostic imaging capabilities. Azo-sulfonamide compounds have been investigated for their antimicrobial properties, with the azo linkage and substituents playing a key role in modulating their activity. [12]

Future Perspectives

The field of dyes synthesized from diaminobenzenesulfonamides is ripe with opportunities for further innovation. The systematic exploration of a wider range of diaminobenzenesulfonamide isomers and a more diverse array of coupling agents will undoubtedly lead to the discovery of dyes with novel and superior photophysical properties. The development of probes with near-infrared (NIR) absorption and emission is a particularly exciting frontier, as this would enable deeper tissue imaging with reduced background fluorescence. As our understanding of the intricate interplay between molecular structure and function continues to grow, so too will our ability to design and synthesize the next generation of intelligent molecular probes for unraveling the complexities of life.

References

  • Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28–41. [Link]

  • Ajani, O. O., Akinremi, O. E., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Covenant University Repository. [Link]

  • Ajani, O., Akinremi, O. E., et al. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. ResearchGate. [Link]

  • Ajani, Olayinka Oyewale, et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal. [Link]

  • Bera, K., et al. (n.d.). pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. PMC. [Link]

  • The Fluorescence spectra of four mono‐azo derivatives T1–T4. - ResearchGate. (n.d.). [Link]

  • Hassan, Z. A., et al. (2021). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry, 37(4). [Link]

  • Kim, J. J., et al. (2001). Negative solovatochromism of azo dyes derived from (dialkylamino)thiazole dimers. Chemical Communications. [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Semantic Scholar. [Link]

  • Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. (2025). Dyes and Pigments. [Link]

  • CONGO RED. (n.d.). Organic Syntheses. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Gaboriau, F., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. [Link]

  • One step diazotization coupling process. (n.d.).
  • Tables 3 . UV/Vis spectral data of aminoazobenzene dyes in various solvents. (n.d.). ResearchGate. [Link]

  • Bioimaging of Lysosomes with a BODIPY pH-Dependent Fluorescent Probe. (2022). PubMed. [Link]

  • Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. (2023). MDPI. [Link]

  • Diazotisation and coupling reaction. (n.d.). Slideshare. [Link]

  • Synthesis, substituent effects and solvatochromic properties of some disperse azo dyes derived from N-phenyl-2, 2′-iminodiethanol. (2009). Semantic Scholar. [Link]

  • Bouzidi, N., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Comptes Rendus Chimie. [Link]

  • The UV-vis spectrum of the novel azo dyes (5-8). (n.d.). ResearchGate. [Link]

  • UV-VIS spectra of synthesized azo dye. (n.d.). ResearchGate. [Link]

  • Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

A Comparative Guide to Diaminobenzenesulfonamide Derivatives in Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of diaminobenzenesulfonamide applications in research, tailored for researchers, scientists, and drug development professionals. We will explore the core chemical attributes of the benzenesulfonamide scaffold, with a particular focus on how amino group substitutions influence biological activity. This document moves beyond a simple listing of facts to explain the causality behind experimental choices and provides actionable protocols for researchers.

Introduction: The Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to act as a versatile pharmacophore. Its derivatives have led to a wide array of therapeutic agents, from pioneering antibacterial drugs to treatments for glaucoma, epilepsy, and cancer. The core structure, featuring a benzene ring attached to a sulfonamide group (-SO₂NH₂), serves as an excellent zinc-binding group, a property that is fundamental to many of its biological activities.

This guide will delve into the key applications of benzenesulfonamides, with a comparative lens on how the presence and positioning of amino groups—leading to diaminobenzenesulfonamide isomers (such as 2,4-diamino, 3,4-diamino, and 2,5-diamino derivatives)—can modulate their therapeutic potential. While the broader class of aminobenzenesulfonamides is well-studied, specific research on diaminated derivatives is an emerging field, presenting both challenges and significant opportunities for novel drug design.

Primary Application: Carbonic Anhydrase Inhibition

One of the most significant applications of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are crucial for various physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[1] Dysregulation of specific CA isoforms is implicated in several diseases, making them attractive drug targets.[2]

Mechanism of Action: A Tale of Zinc Binding

The inhibitory action of sulfonamides on carbonic anhydrases is a classic example of targeted enzyme inhibition. The deprotonated sulfonamide nitrogen atom coordinates with the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This interaction disrupts the catalytic hydration of CO₂, effectively shutting down the enzyme's function. The affinity and selectivity of these inhibitors are further influenced by interactions between the inhibitor's scaffold and the amino acid residues lining the active site cavity.

Comparative Analysis of Benzenesulfonamide Analogues as CA Inhibitors

The inhibitory potency of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms can vary significantly based on the substitution pattern on the benzene ring. The table below summarizes the inhibition constants (Kᵢ) for several analogues against key hCA isoforms. Lower Kᵢ values indicate a stronger binding affinity and higher potency.

Compound IDModification on 4-amino grouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) Standard Inhibitor25012255.7
1 Unsubstituted492.49.714
2 Phthalimido>10,00045157766316
3 3-Nitrophthalimido7424410228
4 4-Nitrophthalimido449.72518
5 Tetrachlorophthalimido625.81533
6 Dipeptide Conjugate (Ala-Ala)98.68.932.14.8

Data synthesized from comparative studies of 4-aminobenzenesulfonamide analogues.[3]

Expert Insights: The data clearly demonstrates that modifications to the 4-amino group drastically alter the inhibitory profile. While an unsubstituted amino group (Compound 1) shows high potency, bulky and electron-withdrawing groups like phthalimido (Compound 2) can significantly reduce or abolish activity. However, specific substitutions on the phthalimido ring (Compounds 3, 4, and 5) can recover and even enhance potency, highlighting the nuanced structure-activity relationships. The dipeptide conjugate (Compound 6) shows a particularly interesting profile with high potency against the cancer-related isoform hCA XII. This suggests that extending the molecule into different regions of the active site can be a successful strategy for achieving isoform selectivity.

While specific comparative data for diaminobenzenesulfonamide isomers is not extensively available in the current literature, the principles observed with mono-amino derivatives suggest that the position and chemical environment of the additional amino group would critically influence binding affinity and isoform selectivity. This represents a promising, yet underexplored, avenue for the design of novel CA inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of test compounds against carbonic anhydrase.

Principle: This assay measures the enzyme's ability to hydrate CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (dissolved in DMSO)

  • HEPES buffer (for cytosolic isoforms) or TRIS buffer (for bacterial isoforms)

  • CO₂-saturated water

  • pH indicator solution (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the desired CA isoform in the appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution, buffer, and pH indicator. The other syringe will contain the CO₂-saturated water.

  • Reaction Initiation: Rapidly mix the contents of the two syringes to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rates of the catalyzed CO₂ hydration reaction are recorded.

  • Data Analysis: Determine the initial reaction velocity from at least six different substrate concentrations. Construct Lineweaver-Burk plots to determine kinetic parameters.

  • Inhibition Constant (Kᵢ) Determination: Repeat the assay in the presence of various concentrations of the test compound. The Kᵢ values are then calculated from the dose-response curves.

Self-Validation:

  • Positive Control: Use a known CA inhibitor like acetazolamide to validate the assay's performance.

  • Negative Control: Run the assay without the enzyme to measure the uncatalyzed reaction rate.

  • DMSO Control: Include a control with the same concentration of DMSO used for the test compounds to account for any solvent effects.

Visualization: CA Inhibition Workflow

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare CA Isoform Solution A1 Mix Enzyme, Buffer, and Indicator P1->A1 P2 Prepare Serial Dilutions of Inhibitor P2->A1 P3 Prepare CO2-Saturated Water A2 Initiate Reaction with CO2 Solution P3->A2 A1->A2 A3 Monitor Absorbance Change A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Construct Lineweaver-Burk Plots D1->D2 D3 Determine Inhibition Constants (Ki) D2->D3

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Secondary Application: Antibacterial Agents

The journey of sulfonamides in medicine began with their discovery as the first synthetic antibacterial agents.[4] Their mechanism of action is distinct from many other classes of antibiotics, making them valuable tools in the fight against bacterial infections.

Mechanism of Action: Targeting Folate Synthesis

Antibacterial sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By mimicking PABA, they bind to the active site of the enzyme and block the folate synthesis pathway, leading to a bacteriostatic effect. This mechanism provides a high degree of selective toxicity, as humans obtain folic acid from their diet and do not possess the DHPS enzyme.

Comparative Analysis of Sulfonamide Derivatives as Antibacterial Agents

The antibacterial efficacy of sulfonamide derivatives can be compared by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

CompoundDerivative ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Streptomycin Standard Antibiotic1.812.5
Compound A α-tolylsulfonamide1.825
Compound B N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide>12512.5

Data adapted from a study on novel sulfonamide derivatives.[5]

Expert Insights: The data illustrates that structural modifications significantly impact antibacterial activity and spectrum. Compound A shows excellent activity against the Gram-positive bacterium S. aureus, comparable to the standard antibiotic streptomycin, but is less effective against the Gram-negative E. coli. Conversely, Compound B demonstrates potent activity against E. coli but is less effective against S. aureus. This highlights the potential to tune the antibacterial spectrum of sulfonamides through chemical modification. The presence of the N,N-diethyl amido moiety in Compound B appears to be crucial for its activity against Gram-negative bacteria.

Screening of FDA-approved drug libraries has also identified sulfonamide-containing structures as promising scaffolds for further investigation against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6][7] This underscores the ongoing relevance of the sulfonamide core in the development of new antibacterial agents.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm.

Self-Validation:

  • Positive Control: A well containing only the bacterial suspension and growth medium (no compound) should show robust growth.

  • Negative Control: A well containing only growth medium should show no growth.

  • Standard Antibiotic Control: Include a known antibiotic (e.g., ciprofloxacin, streptomycin) as a reference for comparison.

Visualization: Antibacterial Screening Workflow

Antibacterial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Wells with Bacterial Suspension P1->A1 P2 Prepare Serial Dilutions of Compound in 96-well Plate P2->A1 A2 Incubate at 37°C for 18-24h A1->A2 D1 Visually Inspect for Turbidity or Measure OD600 A2->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Outlook and Unexplored Territories

The benzenesulfonamide scaffold remains a fertile ground for drug discovery. While its roles as a carbonic anhydrase inhibitor and an antibacterial agent are well-established, the full potential of diaminobenzenesulfonamide derivatives is yet to be unlocked. The limited availability of specific research on these di-substituted isomers presents a clear opportunity for novel investigations.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a comprehensive library of diaminobenzenesulfonamide isomers and their derivatives.

  • Structure-Based Drug Design: Utilizing computational docking and X-ray crystallography to understand the binding modes of diaminated compounds with target enzymes like carbonic anhydrases and dihydropteroate synthase.[8]

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other areas where sulfonamides have shown promise, such as antiviral, anticancer, and anti-inflammatory applications.

By systematically exploring the structure-activity relationships of diaminobenzenesulfonamides, the research community can build upon the rich history of sulfonamide chemistry to develop the next generation of targeted therapeutics.

References

  • Younis, W., AbdelKhalek, A., Mayhoub, A. S., & Seleem, M. N. (2017). In Vitro Screening of an FDA-Approved Library Against ESKAPE Pathogens. Current drug discovery technologies, 14(3), 211–217. [Link]

  • Younis, W., AbdelKhalek, A., Mayhoub, A. S., & Seleem, M. N. (2017). In vitro screening of an FDA-approved library against ESKAPE pathogens. ResearchGate. [Link]

  • PubMed. (2017). In Vitro Screening of an FDA-Approved Library Against ESKAPE Pathogens. PubMed. [Link]

  • Kassab, A. E., El-Sayed, L. E., El-Naggar, A. M., El-Sawy, E. R., & El-Sayed, A. M. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8235-8255. [Link]

  • Cox, G. E., Miller, S. J., & Hergenrother, P. J. (2021). Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens. bioRxiv. [Link]

  • Al-Abdullah, E. S., Al-Omar, M. A., & El-Emam, A. A. (2013). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(12), 849-857. [Link]

  • Younis, W., AbdelKhalek, A., Mayhoub, A. S., & Seleem, M. N. (2017). In Vitro Screening of an FDA-Approved Library Against ESKAPE Pathogens. Current drug discovery technologies, 14(3), 211–217. [Link]

  • Kazoka, H., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2824. [Link]

  • Zhang, H., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]

  • Monti, S. M., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. Bioorganic & medicinal chemistry letters, 23(12), 3536–3540. [Link]

  • Akocak, S., et al. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. Journal of molecular recognition, 35(10), e2982. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2769-2785. [Link]

  • Arshad, M. F., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2015, 243897. [Link]

  • Adewuyi, A., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International journal of molecular sciences, 15(7), 12791–12810. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 5(11), 1213–1218. [Link]

  • Lloyd, J. R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 164-173. [Link]

  • Kassab, A. E., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8235-8255. [Link]

  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 11. [Link]

  • Khan, J. A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839–844. [Link]

  • Gierse, J. K., et al. (2019). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 10(10), 1693-1707. [Link]

  • El-Gamal, M. A., et al. (2016). Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & clinical pharmacology & toxicology, 119(6), 569–575. [Link]

  • Torres, M. D. T., et al. (2021). Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. Molecules, 26(11), 3127. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized with 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using the 3,4-Diamino-N,N-diethyl-benzenesulfonamide scaffold. As a versatile building block, this diamino-benzenesulfonamide offers a unique platform for the development of novel therapeutic agents across various disease areas. We will explore its utility in generating compounds with potent carbonic anhydrase inhibitory, anticancer, and antimicrobial properties, and objectively compare their performance against established alternatives, supported by experimental data.

The Strategic Advantage of the this compound Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore, forming the backbone of numerous clinically approved drugs. The introduction of two amino groups at the 3 and 4 positions of the benzene ring, coupled with an N,N-diethyl substitution on the sulfonamide nitrogen, provides a strategic advantage for medicinal chemists. The vicinal diamino groups serve as versatile handles for a wide array of chemical transformations, allowing for the construction of diverse heterocyclic systems and other complex molecular architectures. The N,N-diethyl group can influence the compound's lipophilicity and pharmacokinetic properties, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will delve into the biological activities of compounds derived from this scaffold, providing a comparative analysis to inform future drug discovery efforts.

Carbonic Anhydrase Inhibition: A Prominent Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis.[1] The primary sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of CAs.

Comparative Analysis of CA Inhibition

Derivatives of 3,4-diaminobenzenesulfonamide can be cyclized to form various heterocyclic systems that exhibit potent and selective inhibition of different CA isoforms. For instance, compounds incorporating[1][2][3]triazolo[3,4-b][1][3][4]thiadiazinyl moieties have demonstrated low nanomolar activity against the tumor-associated isoforms hCA IX and XII.[5]

To provide a clear comparison, the inhibitory activities of representative sulfonamide derivatives are presented below, alongside the standard CA inhibitor, Acetazolamide.

Compound TypeTarget IsoformInhibition Constant (Kᵢ)Reference CompoundReference Kᵢ
Aroylhydrazone-benzenesulfonamidehCA I86.4 nM - 32.8 µMAcetazolamide250 nM
Aroylhydrazone-benzenesulfonamidehCA II0.56 - 17.1 nMAcetazolamide12 nM
Aroylhydrazone-benzenesulfonamidehCA IX4.5 - 47.0 nMAcetazolamide25 nM
Aroylhydrazone-benzenesulfonamidehCA XII0.85 - 376 nMAcetazolamide5.7 nM

Data synthesized from multiple sources, including[5][6].

The data clearly indicates that synthetic modifications on the benzenesulfonamide scaffold can lead to highly potent and selective CA inhibitors, surpassing the activity of the standard drug Acetazolamide against certain isoforms, particularly the cancer-related hCA IX and XII. The N,N-diethyl substitution on the sulfonamide can be strategically employed to fine-tune the pharmacokinetic properties of these potent inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[1]

Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) A1 Dispense Assay Buffer into 96-well plate P1->A1 P2 Prepare CA Enzyme Stock (1 mg/mL in Assay Buffer) A3 Add CA Working Solution P2->A3 P3 Prepare Substrate Stock (3 mM p-NPA in Acetonitrile) A5 Initiate reaction by adding Substrate Solution P3->A5 P4 Prepare Inhibitor Stock (e.g., 10 mM in DMSO) A2 Add Inhibitor Dilutions P4->A2 A1->A2 A2->A3 A4 Pre-incubate at RT (10-15 min) A3->A4 A4->A5 A6 Measure Absorbance at 405 nm (Kinetic Mode) A5->A6 D1 Calculate Rate of Reaction (Slope of Absorbance vs. Time) A6->D1 D2 Plot % Inhibition vs. Inhibitor Concentration D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for determining carbonic anhydrase inhibition.

Anticancer Activity: Targeting Tumor Proliferation

The structural versatility of derivatives from 3,4-diaminobenzenesulfonamides makes them promising candidates for the development of novel anticancer agents. The ability of sulfonamides to inhibit carbonic anhydrase IX, an isoform overexpressed in many hypoxic tumors, provides a clear mechanism for their anticancer potential.[7]

Comparative Analysis of Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of various benzenesulfonamide derivatives against a range of cancer cell lines. For instance, certain methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have shown significant growth inhibition against human cancer cell lines.[8]

The following table compares the anticancer activity of a representative sulfonamide derivative with the standard chemotherapeutic drug, Cisplatin.

CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3,4-diarylthiolated maleimide (4c)H520 (Lung Cancer)10.1CisplatinVaries by cell line
3,4-diarylthiolated maleimide (4a)H1299 (Lung Cancer)9.98CisplatinVaries by cell line

Data from[9].

These findings underscore the potential of benzenesulfonamide-based compounds as effective anticancer agents. The this compound scaffold provides a promising starting point for the design of new molecules with improved efficacy and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11]

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Analysis C1 Seed cells in 96-well plate C2 Incubate for 24h C1->C2 C3 Treat with varying concentrations of test compound C2->C3 C4 Incubate for desired exposure time (e.g., 48h) C3->C4 M1 Add MTT solution to each well C4->M1 M2 Incubate for 2-4h (Formazan crystal formation) M1->M2 M3 Add Solubilization Solution (e.g., DMSO) M2->M3 M4 Incubate to dissolve formazan crystals M3->M4 M5 Measure Absorbance at 570 nm M4->M5 DA1 Calculate % Cell Viability M5->DA1 DA2 Plot Dose-Response Curve DA1->DA2 DA3 Determine IC50 value DA2->DA3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Sulfonamides, the first class of synthetic antibacterial agents, continue to be a valuable scaffold for the development of new antimicrobial drugs.[12]

Comparative Analysis of Antimicrobial Activity

N,N-diethylamide-bearing benzenesulfonamide derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14]

The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative N,N-diethyl sulfonamide derivative against common bacterial strains, compared to the standard antibiotic Streptomycin.

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideStaphylococcus aureus<100Streptomycin6.25
N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideEscherichia coli50Streptomycin6.25

Data from[12].

While the reference antibiotic, Streptomycin, shows greater potency, the synthesized sulfonamide derivative exhibits significant antibacterial activity, highlighting the potential for further optimization of this chemical class to combat bacterial infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining MIC values.[15][16]

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_data Result Determination P1 Prepare serial dilutions of test compound in broth A1 Dispense compound dilutions into 96-well plate P1->A1 P2 Prepare bacterial inoculum (0.5 McFarland standard) A2 Inoculate wells with bacterial suspension P2->A2 A1->A2 A3 Include positive (no drug) and negative (no bacteria) controls A2->A3 A4 Incubate at 37°C for 18-24h A3->A4 D1 Visually inspect wells for turbidity (bacterial growth) A4->D1 D2 Determine the lowest concentration with no visible growth (MIC) D1->D2

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The inherent chemical versatility of the diamino groups allows for the synthesis of a wide range of derivatives, while the N,N-diethyl substitution provides a means to modulate pharmacokinetic properties.

The comparative data presented in this guide demonstrates that compounds derived from this and related scaffolds can exhibit potent carbonic anhydrase inhibitory, anticancer, and antimicrobial activities, in some cases surpassing the performance of standard drugs. The detailed experimental protocols provide a framework for the robust evaluation of newly synthesized compounds.

Future research in this area should focus on exploring a broader range of chemical transformations of the 3,4-diamino moiety to generate novel heterocyclic systems and other complex structures. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of the this compound scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC). (2022). Bio-protocol. [Link]

  • MTT Assay Protocol. (2026). Springer Nature Experiments. [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (2014). Hindawi. [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013). Chemical Science International Journal. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013). Open Library Press. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules. [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013). ResearchGate. [Link]

  • Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][2][3]triazolo[3,4-b][1][3][4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules. [Link]

  • Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2011). Probes and Compounds. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2018). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2018). Tikrit Journal of Pure Science. [Link]

  • Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). Molecules. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 3,4-Diamino-N,N-diethyl-benzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Diamine Building Block

In the landscape of synthetic chemistry and drug development, the selection of starting materials is a critical decision that dictates the trajectory of a research program. 3,4-Diamino-N,N-diethyl-benzenesulfonamide (DADB) presents itself as a compelling, albeit underexplored, scaffold. Its structure is a unique convergence of functionalities: a vicinal diamine arrangement on an aromatic ring, primed for heterocyclization, and a diethylsulfonamide group, a classic pharmacophore known to modulate physicochemical properties such as solubility and plasma protein binding.

This guide provides an in-depth technical comparison of two primary reaction pathways originating from DADB: the formation of vibrant azo dyes through diazotization and the synthesis of medicinally relevant benzimidazoles via condensation. We will move beyond simple protocols to explore the underlying chemical principles, offer self-validating experimental designs, and present comparative data to inform your selection of this or alternative reagents. The insights herein are curated for researchers, scientists, and drug development professionals aiming to leverage this scaffold for novel molecular discovery.

Part 1: Synthesis and Characterization of Azo Dyes via Diazotization-Coupling

The conversion of a primary aromatic amine into a diazonium salt is a cornerstone of synthetic chemistry, opening a gateway to a vast array of transformations.[1] For DADB, the presence of two amino groups offers the potential for mono- or bis-diazotization, though selective mono-diazotization is readily achievable under controlled conditions. The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling partners to form highly conjugated, and therefore colored, azo compounds.

Principle and Rationale

The diazotization reaction must be conducted at low temperatures (typically 0–5 °C).[] This is a critical parameter born from experience; the aromatic diazonium salt intermediate is unstable and will decompose at higher temperatures, liberating nitrogen gas and leading to undesired side products. The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid like HCl.[3] The effective diazotizing agent is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group.[4] Subsequent azo coupling is an electrophilic aromatic substitution, where the electron-rich partner (e.g., a phenol or an aniline derivative) is attacked by the diazonium ion. The pH must be carefully controlled during coupling; phenols require mildly alkaline conditions to form the more reactive phenoxide ion, while anilines couple under mildly acidic conditions.

Experimental Workflow: Diazotization and Azo Coupling

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification DADB 3,4-Diamino-N,N-diethyl- benzenesulfonamide (DADB) Diazonium Diazonium Salt Intermediate (Unstable) DADB->Diazonium 1. Dissolve in Acid Acid HCl Solution Acid->DADB Nitrite NaNO₂ Solution Nitrite->Diazonium 2. Add Dropwise IceBath Maintain 0-5 °C IceBath->Diazonium Critical Control AzoDye Crude Azo Dye Product (Precipitate) Diazonium->AzoDye 3. Add Diazonium Salt to Partner CouplingPartner Coupling Partner (e.g., 2-Naphthol in NaOH) CouplingPartner->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Wash with H₂O Filtration->Washing Drying Dry in Vacuo Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: Workflow for the synthesis of an azo dye from DADB.

Protocol 1: Synthesis of a DADB-Derived Azo Dye

This protocol details the mono-diazotization of DADB and subsequent coupling with 2-naphthol.

  • Diazonium Salt Preparation:

    • In a 250 mL beaker, dissolve 2.43 g (10 mmol) of this compound in 30 mL of 3M HCl. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate flask, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred DADB solution over 15 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Maintain stirring in the ice bath for an additional 20 minutes.

  • Coupling Reaction:

    • In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 2M NaOH. Cool this solution to 5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate (typically red or orange) will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60 °C.

    • For higher purity, recrystallize the product from an appropriate solvent like ethanol or glacial acetic acid.

Comparative Performance and Characterization

The introduction of the diethylsulfonamide group is expected to enhance the solubility of the resulting dye in organic solvents compared to dyes derived from simpler diamines like m-phenylenediamine. This can be a significant advantage in applications requiring formulation in non-aqueous media.

ParameterDADB-Naphthol Dye (Expected)m-Phenylenediamine-Naphthol Dye (Reference)Analytical Method
Appearance Deep Red/Orange SolidRed/Brown SolidVisual Inspection
Yield 85-95%80-90%Gravimetric
Melting Point Specific to product~220-225 °CMelting Point Apparatus
λ_max_ (in EtOH) ~480-490 nm~475-485 nmUV-Vis Spectroscopy
Solubility (DMF) HighModerateQualitative Assessment
Purity >95% (post-recrystallization)>95% (post-recrystallization)HPLC-DAD (254 nm)

Part 2: Synthesis and Characterization of Benzimidazoles via Condensation

The 1,2-diamine motif of DADB is an ideal precursor for synthesizing benzimidazole heterocycles, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs. The Phillips condensation, reacting an o-phenylenediamine with an aldehyde, is a robust and straightforward method to achieve this.[5]

Principle and Rationale

This reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to form the aromatic benzimidazole ring.[6] The choice of aldehyde directly dictates the substitution at the 2-position of the benzimidazole core, allowing for rapid library generation. The reaction is often catalyzed by acid and may require heating to drive the cyclization and dehydration steps to completion. The sulfonamide moiety remains intact and can serve as a key interaction point in a biological target or simply as a modulator of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Workflow: Phillips Benzimidazole Synthesis

G cluster_reaction Step 1: Condensation Reaction cluster_workup Step 2: Isolation and Purification DADB DADB ReactionVessel Reaction Mixture DADB->ReactionVessel Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->ReactionVessel Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->ReactionVessel Heat Reflux ReactionVessel->Heat Heat to Reflux Cooling Cool to RT Heat->Cooling Monitor by TLC Precipitate Crude Benzimidazole Cooling->Precipitate Filtration Filter and Wash Precipitate->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification FinalProduct Purified Benzimidazole Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of benzimidazoles from DADB.

Protocol 2: Synthesis of a DADB-Derived Benzimidazole

This protocol describes the reaction of DADB with benzaldehyde.

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2.43 g (10 mmol) of this compound and 30 mL of ethanol. Stir until the solid is mostly dissolved.

    • Add 1.06 g (1.0 mL, 10 mmol) of benzaldehyde to the mixture.

    • Rationale: Using equimolar amounts prevents side reactions and simplifies purification. Ethanol is a common, effective solvent for this condensation.

  • Condensation and Cyclization:

    • Add 0.5 mL of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting materials indicates completion.

  • Isolation and Purification:

    • Remove the flask from the heat and allow it to cool to room temperature. A solid product should precipitate.

    • Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • Dry the solid. For higher purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

Comparative Performance and Characterization

The sulfonamide group significantly increases the polarity and hydrogen bonding potential of the benzimidazole product compared to a simple phenyl-substituted analog. This is expected to influence its lipophilicity (logP), a critical parameter in drug design.

ParameterDADB-Benzimidazole (Expected)2-Phenylbenzimidazole (Reference)Analytical Method
Appearance Off-white to light yellow solidWhite crystalline solidVisual Inspection
Yield 80-90%85-95%Gravimetric
Melting Point Specific to product297-299 °CMelting Point Apparatus
¹H NMR (DMSO-d₆) Aromatic & ethyl signals, NH singletAromatic signals, NH singletNMR Spectroscopy
Mass (ESI+) [M+H]⁺ at m/z 332.1[M+H]⁺ at m/z 195.1LC-MS
Calculated logP ~2.5 - 3.0~3.7Cheminformatics Software
Purity >98% (post-purification)>98% (post-purification)HPLC-UV (254 nm)

Part 3: Standard Analytical Characterization Protocols

Self-validating protocols require robust analytical characterization to confirm product identity and purity. The following are standard methodologies for the derivatives described.

Protocol 3: Purity Determination by HPLC-UV
  • System: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) Detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or PDA scan from 200-600 nm.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

  • Trustworthiness Check: A pure sample should yield a single major peak (>95% by area integration). The retention time is a characteristic property under these specific conditions.

Protocol 4: Structural Elucidation by NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[8]

  • Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. For the benzimidazole, expect to see characteristic signals for the ethyl groups (triplet and quartet), aromatic protons, and a broad singlet for the benzimidazole N-H proton. For the azo dye, the aromatic region will be more complex.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments in the molecule.

  • Expertise Check: The chemical shifts, coupling constants, and integration values must be consistent with the proposed chemical structure.

Conclusion

This compound is a potent synthetic intermediate whose value lies in its dual reactivity. The diazotization pathway leads to functional molecules like dyes, where the sulfonamide group can tune properties like solubility and color fastness. In parallel, the condensation pathway provides rapid access to the benzimidazole scaffold, a cornerstone of modern medicinal chemistry, where the sulfonamide acts as a handle to modulate critical drug-like properties. By understanding the causality behind the reaction conditions and employing robust analytical validation, researchers can effectively leverage DADB to generate diverse and novel chemical entities for a wide range of applications.

References

  • YMER, A. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. International Journal of Research - GRANTHAALAYAH.

  • BOC Sciences. Custom Diazotization Services.

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE.

  • BYJU'S. (2023). Diazotization Reaction Mechanism.

  • Struck-Lewicka, W., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules.

  • Slideshare. (2015). Analysis of sulfonamides.

  • NPTEL. (Date unknown). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides.

  • Organic Chemistry Portal. Diazotisation.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal.

  • Iqbal, M. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.

  • PubChem. This compound.

  • Vaickelioniene, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3,4-Diamino-N,N-diethyl-benzenesulfonamide demands the highest standards of safety, not only in their application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, the following procedures are rooted in established best practices for analogous sulfonamide compounds and general principles of laboratory chemical waste management.[1][2] Our primary objective is to ensure operational safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, understanding its potential hazards is paramount. While specific toxicity data for this compound is limited, data from structurally similar sulfonamides and aromatic amines suggest we must handle it with caution.

Known and Inferred Hazards:

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Aromatic amines and sulfonamides can cause skin and serious eye irritation.[4][5]

  • Environmental Hazard: Some related sulfonamides may cause long-lasting harmful effects to aquatic life. Therefore, release into the environment must be strictly avoided.

Causality Behind Precaution: The diamino functional groups, common in dye intermediates and pharmaceutical precursors, can be readily absorbed and may possess sensitizing or irritant properties. The sulfonamide group, while common in therapeutics, can also be found in compounds with a range of bioactivities. This chemical structure necessitates treating the compound as potentially hazardous to avoid unforeseen toxicological or environmental effects.

Mandatory Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable first choice).

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation of dust particles.

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this research chemical is that it must be managed as regulated hazardous waste. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain. The U.S. Environmental Protection Agency (EPA) has stringent regulations for the management of chemical waste, particularly from pharmaceutical and laboratory settings.[6]

Step 1: Waste Segregation

The "Why": Segregating chemical waste at the point of generation is the most critical step in preventing accidental chemical reactions, which can lead to fires, explosions, or the generation of toxic gases. Mixing this amine-containing compound with incompatible waste streams (e.g., strong acids, oxidizing agents) could trigger a hazardous reaction.

Procedure:

  • Designate a specific, dedicated waste container for this compound and materials contaminated with it.

  • This waste stream includes:

    • Expired or unused pure solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, TLC plates).

    • Empty stock bottles (which are never truly empty and must be treated as hazardous waste).

Step 2: Proper Containerization and Labeling

The "Why": Secure containment and clear labeling are essential for the safe storage and transport of hazardous waste. This ensures that everyone, from your lab colleagues to the waste disposal technicians, understands the container's contents and associated risks.

Procedure:

  • Select a Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum). Ensure it is in good condition with no leaks or cracks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound"

    • CAS Number: 49804-28-6

    • Known Hazards: "Harmful if Swallowed," "Potential Environmental Hazard."

    • Principal Investigator/Lab Contact Information.

Step 3: On-Site Accumulation and Storage

The "Why": Proper temporary storage minimizes the risk of spills, exposure, and unauthorized access within the laboratory.

Procedure:

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within your laboratory or a central accumulation area managed by your institution.

  • This storage area must be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment (e.g., a spill tray) to contain any potential leaks.

Step 4: Final Disposal

The "Why": Final disposal must be handled by professionals who are licensed to transport, treat, and dispose of hazardous chemical waste in compliance with all local, state, and federal regulations. This is not a task for laboratory personnel to undertake themselves.

Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Follow their specific procedures for requesting a hazardous waste pickup.

  • Do not allow waste to accumulate beyond the time or quantity limits specified by your EHS office and EPA regulations.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves dust clouds, evacuate the lab and contact EHS.

  • Control Access: Cordon off the affected area to prevent cross-contamination.

  • Don Appropriate PPE: At a minimum, wear the PPE listed in Section 1.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container. Avoid raising dust.

    • For Liquids: Cover with an appropriate chemical absorbent pad or material.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 On-Site Management cluster_2 Final Disposal start Waste Generated (Pure compound, solutions, contaminated labware) segregate Step 1: Segregate Waste in a Dedicated Container start->segregate spill Accidental Spill Occurs start->spill Potential Event label_container Step 2: Secure & Label Container (Name, CAS, Hazards) segregate->label_container store Step 3: Store in Designated Satellite Accumulation Area label_container->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs end Disposal via Licensed Hazardous Waste Contractor contact_ehs->end spill_protocol Follow Spill Management Protocol (Contain, Clean, Report) spill->spill_protocol spill_protocol->segregate Place cleanup materials in waste

Caption: Disposal workflow for this compound waste.

References

  • Safety Data Sheet according to Regulation (EC) No 1907/2006. (2024). Santa Cruz Biotechnology, Inc. Provided via Google Search.
  • Safety Data Sheet - Sigma-Aldrich. (2025). Sigma-Aldrich. Provided via Google Search.
  • Safety Data Sheet - Fisher Scientific. (2025). Fisher Scientific. Provided via Google Search.
  • PubChem Compound Summary for CID 4961679, 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. URL: [Link]

  • Safety Data Sheet - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. Provided via Google Search.
  • Safety Data Sheet - Chemos GmbH & Co.KG. (2022). Chemos GmbH & Co.KG. Provided via Google Search.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. URL: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. URL: [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. URL: [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 3,4-Diamino-N,N-diethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of 3,4-Diamino-N,N-diethyl-benzenesulfonamide. As a compound featuring both aromatic amine and sulfonamide functionalities, a comprehensive understanding of its potential hazards is critical. This document is structured to provide procedural, step-by-step guidance, ensuring that researchers, scientists, and drug development professionals can operate with a robust framework of safety.

Anticipated Hazards: An Expert Synthesis

The molecular architecture of this compound suggests several potential hazards that must be proactively mitigated. Aromatic amines are a class of compounds known for their potential to cause skin irritation, allergic reactions, and, in some cases, more severe systemic effects. Similarly, sulfonamides can also elicit hypersensitivity reactions in susceptible individuals.[1] A study on the related compound N,N-diethyl benzene sulfonamide indicated prenatal toxicity and teratogenicity in rats, highlighting potential reproductive hazards.[2]

Based on data from analogous compounds, we can anticipate the following primary hazards:

  • Dermal Toxicity and Irritation: Aromatic amines can be readily absorbed through the skin, potentially leading to systemic toxicity.[3] Direct contact may cause skin irritation, allergic contact dermatitis, and sensitization.

  • Ocular Irritation: As with many fine chemical powders, this compound is likely to be a severe eye irritant.[4]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[4]

  • Ingestion Toxicity: Accidental ingestion may be harmful.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following table summarizes the recommended PPE for handling this compound.

Route of Exposure Primary PPE Secondary/Enhanced PPE Rationale
Dermal (Skin) Double-gloving with nitrile gloves (or other compatible material)Chemical-resistant apron or suit, disposable sleeve coversPrevents direct skin contact and absorption. Double gloving provides additional protection against tears and permeation.[7]
Ocular (Eyes) Chemical safety goggles with side shieldsFull-face shieldProtects against dust particles and potential splashes. A face shield offers a broader area of protection.[1][4]
Respiratory (Inhalation) NIOSH-approved N95 respirator (for dusts)Powered Air-Purifying Respirator (PAPR) with a particulate filterMinimizes the inhalation of airborne particles. A PAPR is recommended for larger quantities or when engineering controls are insufficient.[8][9]
General Full-length lab coatDisposable coverallsProtects personal clothing from contamination.
Footwear Closed-toe, chemical-resistant shoesDisposable shoe coversPrevents contamination of personal footwear and subsequent spread.

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Handling Checklist:
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are readily accessible and in good working order.

  • Personnel Training: All personnel involved in the handling of this compound must be trained on the potential hazards and the specific procedures outlined in this guide.

Donning and Doffing of PPE: A Critical Workflow

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

PPE Donning and Doffing Sequence
Handling Procedure:
  • Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound in a well-ventilated fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material suitable for solid chemicals. Carefully collect the material into a sealed container for disposal.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection. Retrieved from [Link]

  • International Glove Protection. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • New Pig. (2008). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzamide, N,N-diethyl-. Retrieved from [Link]

  • Penn State Extension. (2025). Respiratory Protective Devices for Pesticides. Retrieved from [Link]

  • University of Florida, Citrus Research and Education Center. (n.d.). Protecting your respiratory tract when handling pesticides. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Leland, T. M., Mendelson, G. F., Steinberg, M., & Weeks, M. (1972). Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats. Toxicology and Applied Pharmacology, 23(3), 376-384. [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diamino-N,N-diethyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Diamino-N,N-diethyl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.